Ethyl 6-bromo-5-methylimidazo[1,2-a]pyridine-2-carboxylate
Description
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Properties
IUPAC Name |
ethyl 6-bromo-5-methylimidazo[1,2-a]pyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrN2O2/c1-3-16-11(15)9-6-14-7(2)8(12)4-5-10(14)13-9/h4-6H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDQNBVZMHDJQBT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN2C(=C(C=CC2=N1)Br)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
In-Depth Technical Guide: Ethyl 6-bromo-5-methylimidazo[1,2-a]pyridine-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of Ethyl 6-bromo-5-methylimidazo[1,2-a]pyridine-2-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. This document delves into its chemical identity, synthesis, characterization, and potential applications, offering a valuable resource for researchers in the field.
Compound Identification and Physicochemical Properties
This compound is a substituted imidazo[1,2-a]pyridine, a class of nitrogen-fused heterocyclic compounds recognized as a "privileged scaffold" in medicinal chemistry due to its prevalence in bioactive molecules.
| Property | Value | Source |
| CAS Number | 859787-40-9 | [1][2] |
| Molecular Formula | C₁₁H₁₁BrN₂O₂ | [1] |
| Molecular Weight | 283.12 g/mol | [1] |
| IUPAC Name | This compound | [2] |
| Canonical SMILES | CCOC(=O)c1cn2c(c(c1)Br)cc(nc2)C | |
| Appearance | Expected to be a solid at room temperature | |
| Solubility | Expected to be soluble in common organic solvents like DMSO, DMF, and chlorinated solvents. |
Synthesis and Mechanism
The synthesis of this compound can be achieved through a well-established cyclocondensation reaction. The primary starting materials are a substituted 2-aminopyridine and an α-halo carbonyl compound.
Proposed Synthetic Pathway
A logical and efficient synthesis involves the reaction of 2-amino-5-bromo-6-methylpyridine with ethyl bromopyruvate. This reaction proceeds via an initial N-alkylation of the pyridine ring nitrogen of the 2-aminopyridine by ethyl bromopyruvate, followed by an intramolecular cyclization to form the fused imidazo[1,2-a]pyridine ring system.
Caption: Proposed synthetic route for this compound.
Detailed Experimental Protocol (Adapted from similar syntheses[3][4])
Materials:
-
2-amino-5-bromo-6-methylpyridine
-
Ethyl bromopyruvate
-
Anhydrous Ethanol
-
Sodium bicarbonate (NaHCO₃) or Potassium carbonate (K₂CO₃)
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of 2-amino-5-bromo-6-methylpyridine (1.0 eq) in anhydrous ethanol, add ethyl bromopyruvate (1.1 - 1.2 eq).
-
Add a mild base such as sodium bicarbonate or potassium carbonate (1.5 - 2.0 eq) to the mixture. The base acts as a scavenger for the HBr generated during the reaction.
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure this compound.
Causality behind Experimental Choices:
-
Solvent: Ethanol is a common and effective solvent for this type of condensation reaction, as it readily dissolves the reactants and facilitates the reaction at reflux temperature.
-
Base: The use of a mild inorganic base like NaHCO₃ or K₂CO₃ is crucial to neutralize the hydrobromic acid byproduct, which would otherwise protonate the starting aminopyridine, rendering it unreactive.
-
Purification: Column chromatography is a standard and effective method for purifying organic compounds, ensuring the final product is of high purity for subsequent applications and characterization.
Characterization and Spectroscopic Data
Thorough characterization is essential to confirm the identity and purity of the synthesized compound. While specific spectra for this exact compound are not publicly available, the expected data based on its structure are outlined below. Commercial suppliers confirm that analytical data including NMR, LC-MS, GC-MS, and FTIR are available upon request.[2]
Expected Spectroscopic Data:
| Technique | Expected Observations |
| ¹H NMR | - Aromatic protons on the imidazo[1,2-a]pyridine core. - A singlet for the methyl group protons. - A quartet and a triplet for the ethyl ester group protons. |
| ¹³C NMR | - Distinct signals for each of the 11 carbon atoms in the molecule, including the carbonyl carbon of the ester. |
| Mass Spectrometry (MS) | - A molecular ion peak corresponding to the molecular weight of the compound (m/z = 283.12 for [M]+ and 284.12 for [M+H]+), with a characteristic isotopic pattern for a bromine-containing compound. |
| Infrared (IR) Spectroscopy | - A strong absorption band for the C=O stretching of the ester group (around 1700-1730 cm⁻¹). - C-H stretching and bending vibrations for the aromatic and aliphatic parts of the molecule. - C-N and C=C stretching vibrations characteristic of the heterocyclic ring system. |
Potential Applications in Drug Discovery and Research
The imidazo[1,2-a]pyridine scaffold is a cornerstone in the development of various therapeutic agents.[3] Derivatives of this core have demonstrated a wide array of biological activities.
Sources
An In-depth Technical Guide to the Physicochemical Properties of Ethyl 6-bromo-5-methylimidazo[1,2-a]pyridine-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Imidazo[1,2-a]pyridine Scaffold
The imidazo[1,2-a]pyridine core is a prominent heterocyclic scaffold that holds a privileged position in medicinal chemistry and drug discovery.[1][2] Its unique structural and electronic properties have made it a cornerstone in the development of numerous therapeutic agents. Marketed drugs such as Zolpidem (anxiolytic), Olprinone (a cardiotonic agent), and Soraprazan (an anti-ulcer agent) feature this bicyclic system, highlighting its broad therapeutic applicability.[2] The scaffold's versatility allows for extensive chemical modification, enabling the fine-tuning of pharmacological and pharmacokinetic profiles.
Derivatives of imidazo[1,2-a]pyridine have demonstrated a wide array of biological activities, including anticancer, antimycobacterial, antiviral, and anti-inflammatory properties.[3][4] Specifically, substituted imidazo[1,2-a]pyridines have been identified as potent inhibitors of key biological targets such as phosphoinositide 3-kinase alpha (PI3Kα), a critical enzyme in cancer signaling pathways.[5] Furthermore, this class of compounds is being actively investigated for the treatment of tuberculosis, with some derivatives showing efficacy against multidrug-resistant strains.[6]
This guide focuses on a specific derivative, Ethyl 6-bromo-5-methylimidazo[1,2-a]pyridine-2-carboxylate (CAS No. 859787-40-9). The strategic placement of a bromine atom, a methyl group, and an ethyl carboxylate moiety on the core structure provides multiple points for further chemical elaboration, making it a valuable building block in the synthesis of compound libraries for high-throughput screening and lead optimization. Understanding the fundamental physicochemical properties of this molecule is paramount for its effective utilization in synthetic chemistry and drug design.
Molecular and Physicochemical Profile
A comprehensive understanding of a compound's physicochemical properties is essential for predicting its behavior in both chemical reactions and biological systems. While specific experimental data for this compound is not extensively published, we can infer key characteristics from its structure and data from closely related analogs.
| Property | Value / Predicted Value | Source / Note |
| IUPAC Name | This compound | [7] |
| CAS Number | 859787-40-9 | [7] |
| Molecular Formula | C₁₁H₁₁BrN₂O₂ | [8] |
| Molecular Weight | 283.12 g/mol | [8] |
| Appearance | Expected to be a solid at room temperature. | Based on analogs. |
| Melting Point | Not experimentally determined. The non-brominated analog, Ethyl 5-methylimidazo[1,2-a]pyridine-2-carboxylate, has a melting point of 152-153 °C.[1] | The presence of the bromine atom is expected to increase the melting point due to increased molecular weight and polarizability. |
| Solubility | Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and alcohols. | General property of similar organic molecules. |
| Storage | Store at -20°C. | [9] |
Synthesis and Purification
The synthesis of this compound follows a well-established pathway for the construction of the imidazo[1,2-a]pyridine ring system. This typically involves the condensation of a substituted 2-aminopyridine with an α-halocarbonyl compound.
Synthetic Workflow
The logical flow for the synthesis is a two-step process starting from a commercially available aminopyridine, which is first brominated and then cyclized.
Caption: Synthetic pathway for the target compound.
Detailed Experimental Protocol
This protocol is based on established procedures for analogous compounds.[5][10]
Step 1: Synthesis of 2-Amino-5-bromo-6-methylpyridine
-
To a solution of 2-amino-6-methylpyridine (1 equivalent) in a suitable solvent such as N,N-dimethylformamide (DMF), cool the mixture to 0°C in an ice bath.
-
Slowly add N-Bromosuccinimide (NBS) (1.1 equivalents) portion-wise, maintaining the temperature at 0°C.
-
Allow the reaction to stir at 0°C for several hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice water.
-
Extract the aqueous phase with an organic solvent like ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the brominated intermediate.
Step 2: Synthesis of this compound
-
Dissolve 2-amino-5-bromo-6-methylpyridine (1 equivalent) in ethanol.
-
Add ethyl bromopyruvate (1.2 equivalents) to the solution.
-
Heat the mixture to reflux (approximately 80°C) and maintain for 4-6 hours. Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to obtain a crude solid.
-
Triturate the crude product with a suitable solvent, such as acetone or diethyl ether, to induce crystallization and remove impurities.
-
Filter the solid and wash with a small amount of cold solvent.
-
Further purification can be achieved by recrystallization from a solvent system like ethanol/water or by column chromatography on silica gel.
Spectral Characteristics
Detailed spectral analysis is crucial for the structural confirmation of the target molecule. While specific spectra for this compound are not publicly available, the expected features can be predicted based on its structure and data from close analogs.[2]
¹H NMR Spectroscopy (Predicted):
-
Aromatic Protons: Two distinct signals in the aromatic region (δ 7.0-8.5 ppm) corresponding to the protons on the pyridine ring. The proton at the C7 position would likely appear as a doublet, and the proton at the C8 position as a singlet or a narrow doublet.
-
Imidazo Proton: A singlet around δ 8.0-8.5 ppm for the proton at the C3 position.
-
Ethyl Ester Group: A quartet around δ 4.3-4.5 ppm (for the -OCH₂- group) and a triplet around δ 1.3-1.5 ppm (for the -CH₃ group).
-
Methyl Group: A singlet around δ 2.5-2.7 ppm for the methyl group at the C5 position.
¹³C NMR Spectroscopy (Predicted):
-
Carbonyl Carbon: A signal in the downfield region (δ 160-165 ppm) for the ester carbonyl carbon.
-
Aromatic and Heteroaromatic Carbons: Multiple signals in the range of δ 110-150 ppm corresponding to the carbons of the imidazo[1,2-a]pyridine ring system.
-
Ethyl Ester Carbons: Signals around δ 60-62 ppm (-OCH₂-) and δ 14-15 ppm (-CH₃).
-
Methyl Carbon: A signal around δ 18-22 ppm for the C5-methyl group.
Mass Spectrometry (MS):
-
The high-resolution mass spectrum (HRMS) is expected to show a characteristic isotopic pattern for a compound containing one bromine atom (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio).
-
The calculated exact mass for the [M+H]⁺ ion is approximately 283.0082.[5]
Chemical Reactivity and Potential for Further Modification
The structure of this compound offers several avenues for further chemical modification, making it a versatile intermediate.
Key Reactive Sites
Sources
- 1. Ethyl 5-methylimidazo[1,2-a]pyridine-2-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Imidazopyridine Amides: Synthesis, Mycobacterium smegmatis CIII2CIV2 Supercomplex Binding, and In Vitro Antimycobacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound [synhet.com]
- 4. echemi.com [echemi.com]
- 5. Ethyl 8-amino-6-bromoimidazo[1,2-a]pyridine-2-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Crystal Structure of Ethyl 5-(4-Bromophenyl)-7-methyl-3-oxo-2,3-dihidro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate [mdpi.com]
- 7. parchem.com [parchem.com]
- 8. Ethyl 6-methylimidazo(1,2-a)pyridine-2-carboxylate | C11H12N2O2 | CID 12558372 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. usbio.net [usbio.net]
- 10. Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Structural Elucidation of Ethyl 6-bromo-5-methylimidazo[1,2-a]pyridine-2-carboxylate
Introduction
The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged" structure due to its prevalence in a wide array of biologically active compounds and marketed drugs.[1] Its derivatives have demonstrated significant therapeutic potential, including antibacterial, anticancer, and anti-inflammatory activities.[2] The precise substitution pattern on this bicyclic heteroaromatic system dictates its pharmacological profile, making unambiguous structure determination a critical step in the drug discovery and development pipeline.
This technical guide provides an in-depth, multi-faceted approach to the structural elucidation of a specific derivative, Ethyl 6-bromo-5-methylimidazo[1,2-a]pyridine-2-carboxylate . As researchers and drug development professionals, the ability to rigorously confirm the identity and purity of a synthesized compound is paramount. This document moves beyond a simple listing of analytical data, instead focusing on the strategic integration of spectroscopic and crystallographic techniques. We will explore the causality behind experimental choices and present a self-validating workflow that ensures the highest degree of scientific integrity.
Molecular & Synthesis Overview
Before delving into the analytical methodologies, it is essential to establish the foundational chemical information and a probable synthetic pathway for the target molecule.
Compound Identity
-
Systematic Name: this compound[3]
-
CAS Number: 859787-40-9[3]
-
Molecular Formula: C₁₁H₁₁BrN₂O₂
-
Molecular Weight: 283.12 g/mol
-
PubChem CID: 66600637[3]
Caption: Plausible Synthetic Workflow
Core Analytical Techniques for Structure Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments is required for a complete assignment.
Expertise & Causality: The choice of solvent (e.g., CDCl₃ or DMSO-d₆) is critical; the solvent must fully dissolve the sample without reacting with it, and its residual peaks should not obscure important signals from the analyte. For imidazo[1,2-a]pyridines, DMSO-d₆ is often an excellent choice due to its high solubilizing power.
The expected proton NMR spectrum will provide information on the number of distinct protons, their electronic environment (chemical shift), their neighboring protons (splitting pattern), and their relative numbers (integration).
| Proton Assignment | Predicted δ (ppm) | Multiplicity | Integration | Rationale |
| H-7 | ~7.5 | d | 1H | Doublet due to coupling with H-8. Downfield shift due to aromatic ring current. |
| H-8 | ~7.3 | d | 1H | Doublet due to coupling with H-7. |
| H-3 | ~8.0 | s | 1H | Singlet, typically a distinct downfield signal in this scaffold. |
| -OCH₂CH₃ (CH₂) | ~4.3 | q | 2H | Quartet due to coupling with the adjacent methyl group. Deshielded by the ester oxygen. |
| 5-CH₃ | ~2.5 | s | 3H | Singlet, in the typical range for an aromatic methyl group. |
| -OCH₂CH₃ (CH₃) | ~1.3 | t | 3H | Triplet due to coupling with the adjacent methylene group. |
The carbon NMR spectrum reveals the number of unique carbon environments.
| Carbon Assignment | Predicted δ (ppm) | Rationale |
| C=O (Ester) | ~162 | Typical chemical shift for an ester carbonyl carbon. |
| C-2 | ~145 | Attached to nitrogen and the electron-withdrawing ester group. |
| C-8a | ~140 | Bridgehead carbon adjacent to nitrogen. |
| C-5 | ~135 | Attached to the methyl group. |
| C-3 | ~115 | Olefinic carbon in the five-membered ring. |
| C-6 | ~118 | Carbon bearing the bromine atom (heavy atom effect). |
| C-7 | ~125 | Aromatic CH. |
| C-8 | ~120 | Aromatic CH. |
| -OCH₂CH₃ (CH₂) | ~61 | Methylene carbon of the ethyl ester. |
| 5-CH₃ | ~18 | Methyl group attached to the aromatic ring. |
| -OCH₂CH₃ (CH₃) | ~14 | Terminal methyl of the ethyl ester. |
-
Sample Preparation: Accurately weigh ~5-10 mg of the sample and dissolve it in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube.
-
Instrument Setup: Place the sample in a high-field NMR spectrometer (e.g., 400 MHz or higher). Lock and shim the instrument to ensure a homogeneous magnetic field.
-
¹H Spectrum Acquisition: Acquire a standard proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).
-
¹³C Spectrum Acquisition: Acquire a proton-decoupled ¹³C spectrum. This is a less sensitive nucleus, requiring more scans (e.g., 1024 or more). [4]5. 2D Spectra Acquisition: Perform 2D experiments like COSY (H-H correlation), HSQC (direct C-H correlation), and HMBC (long-range C-H correlation) to confirm connectivity and finalize assignments.
-
Data Processing: Process all spectra using appropriate software (e.g., MestreNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and peak integration/picking. [4]
Mass Spectrometry (MS)
MS provides the exact molecular weight and, through fragmentation, offers clues about the molecule's substructures. For this compound, high-resolution mass spectrometry (HRMS) is crucial.
Trustworthiness: The presence of bromine provides a definitive isotopic signature. Bromine has two major isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), in a nearly 1:1 ratio. Therefore, the molecular ion peak (M⁺) will appear as a pair of peaks (M and M+2) of almost equal intensity, separated by 2 m/z units. This is a powerful self-validating feature.
| Ion | Expected m/z (for ⁷⁹Br) | Expected m/z (for ⁸¹Br) | Notes |
| [M+H]⁺ | 283.0082 | 285.0062 | The protonated molecular ion, expected in ESI or CI modes. The near 1:1 ratio of these peaks is a key diagnostic feature. [5] |
| [M-C₂H₅]⁺ | 254.9769 | 256.9749 | Loss of the ethyl group. |
| [M-OC₂H₅]⁺ | 237.9718 | 239.9698 | Loss of the ethoxy group from the ester. |
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Chromatography: Inject a small volume (e.g., 5 µL) onto a liquid chromatography system equipped with a C18 column to ensure purity before mass analysis.
-
Ionization: Use a soft ionization technique like Electrospray Ionization (ESI) in positive mode to generate the protonated molecular ion [M+H]⁺ with minimal fragmentation.
-
Mass Analysis: Analyze the ions using a high-resolution mass analyzer such as a Time-of-Flight (TOF) or Orbitrap instrument to obtain an accurate mass measurement to four decimal places.
-
Data Analysis: Compare the measured m/z value and the isotopic pattern with the theoretical values calculated for the proposed structure (C₁₁H₁₁BrN₂O₂).
X-ray Crystallography
For crystalline solids, single-crystal X-ray diffraction is the definitive method for structure elucidation, providing an unambiguous 3D model of the molecule.
Authoritative Grounding: The successful application of X-ray crystallography to various imidazo[1,2-a]pyridine derivatives has been reported, confirming its utility for this class of compounds. [6][7]The process involves growing a high-quality single crystal, which can be a significant experimental hurdle.
Caption: X-ray Crystallography Workflow
-
Crystal Growth: Grow single crystals by slowly evaporating a solution of the purified compound in a suitable solvent or solvent mixture (e.g., ethyl acetate/hexane).
-
Crystal Selection: Select a well-formed, defect-free crystal under a microscope and mount it on a goniometer head.
-
Data Collection: Place the mounted crystal in an X-ray diffractometer. A stream of cold nitrogen (~100 K) is used to minimize thermal motion. The crystal is rotated in a beam of monochromatic X-rays, and the diffraction pattern is recorded on a detector. [8]4. Structure Solution: The diffraction data is used to calculate an electron density map of the unit cell.
-
Structure Refinement: A molecular model is fitted to the electron density map and refined to achieve the best possible agreement with the experimental data. [8]The final output includes precise atomic coordinates, bond lengths, and bond angles.
Integrated Data Analysis & Conclusion
The true power of this analytical workflow lies in the convergence of data from all techniques.
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- 4. A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones | MDPI [mdpi.com]
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Solubility Profile of Ethyl 6-bromo-5-methylimidazo[1,2-a]pyridine-2-carboxylate in Organic Solvents
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and, consequently, its therapeutic efficacy.[1][2] Ethyl 6-bromo-5-methylimidazo[1,2-a]pyridine-2-carboxylate is a heterocyclic compound of interest in pharmaceutical research, and understanding its solubility in various organic solvents is paramount for formulation development, purification, and various analytical procedures.[3] This technical guide provides a comprehensive overview of the theoretical and practical aspects of determining the solubility of this compound. It is designed to equip researchers with the foundational knowledge and detailed methodologies to accurately assess its solubility profile.
Introduction to this compound and the Significance of Solubility
This compound belongs to the imidazo[1,2-a]pyridine class of compounds, which are recognized for their diverse pharmacological activities.[4] The journey of a drug candidate from discovery to a marketable therapeutic is fraught with challenges, with poor aqueous solubility being a major hurdle.[2] While aqueous solubility is crucial for bioavailability, solubility in organic solvents is equally important for various stages of drug development, including synthesis, purification, crystallization, and the preparation of stock solutions for in vitro and in vivo testing. A comprehensive understanding of the solubility of this compound in a range of organic solvents is therefore indispensable for accelerating its development timeline.
Theoretical Framework: Factors Governing Solubility
The solubility of a solid in a liquid is a thermodynamic equilibrium process. The principle of "like dissolves like" is a fundamental concept in predicting solubility.[5] Several key factors related to the molecular structure of both the solute (this compound) and the solvent determine the extent of solubility.[6][7]
Molecular Structure and Polarity
The structure of this compound (Figure 1) reveals several features that influence its polarity and, by extension, its solubility:
-
Imidazo[1,2-a]pyridine core: This fused heterocyclic system contains nitrogen atoms, which can participate in hydrogen bonding as acceptors. The aromatic nature of the rings contributes to van der Waals interactions.
-
Ethyl carboxylate group (-COOEt): The ester group is polar and can act as a hydrogen bond acceptor.
-
Bromo group (-Br): The bromine atom is electronegative, contributing to the overall polarity of the molecule.
-
Methyl group (-CH3): This is a non-polar, hydrophobic group.
The presence of both polar and non-polar moieties suggests that the molecule has a mixed polarity.
Caption: Key functional groups of the molecule.
Intermolecular Forces
The dissolution of a solute in a solvent involves the breaking of solute-solute and solvent-solvent intermolecular forces and the formation of new solute-solvent interactions. For this compound, the key intermolecular forces at play are:
-
Dipole-dipole interactions: Due to the presence of polar functional groups.
-
Hydrogen bonding: The nitrogen atoms and the ester group can act as hydrogen bond acceptors.
-
Van der Waals forces: Arising from the aromatic rings and the alkyl chain.
A good solvent for this compound will be one that can effectively form strong intermolecular interactions with it, overcoming the crystal lattice energy of the solid.
Temperature
For most solid solutes, solubility increases with increasing temperature.[8] This is because the dissolution process is often endothermic, meaning it absorbs heat. Increasing the temperature provides the energy needed to break the crystal lattice forces.[7]
Predicted Solubility in Common Organic Solvents
Based on the structural analysis, we can make qualitative predictions about the solubility of this compound in different classes of organic solvents.
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Polar Aprotic | Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile (ACN) | High | These solvents are polar and can engage in strong dipole-dipole interactions. DMSO and DMF are particularly good at solvating a wide range of organic molecules. |
| Polar Protic | Methanol, Ethanol | Moderate to High | These solvents can act as hydrogen bond donors and acceptors, facilitating dissolution. However, the non-polar methyl group might slightly limit solubility compared to polar aprotic solvents. |
| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate | These solvents are of intermediate polarity and are effective at dissolving many organic compounds. |
| Ethers | Tetrahydrofuran (THF), Diethyl ether | Low to Moderate | These solvents are less polar than the above classes. THF is likely to be a better solvent than diethyl ether due to its higher polarity. |
| Non-Polar | Hexane, Toluene | Low | The significant polarity of the molecule due to the heteroatoms and the ester group will likely result in poor solubility in non-polar solvents. |
Experimental Determination of Solubility
The following section provides a detailed protocol for the experimental determination of the solubility of this compound. The shake-flask method is a widely accepted and reliable technique for determining equilibrium solubility.[9]
Materials and Equipment
-
This compound (ensure purity)
-
Selected organic solvents (analytical grade)
-
Analytical balance
-
Vials with screw caps
-
Thermostatically controlled shaker or incubator
-
Centrifuge
-
Syringes and syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another suitable analytical instrument for quantification.
Experimental Workflow
Caption: Workflow for solubility determination.
Detailed Protocol
-
Preparation of Standard Solutions: Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent. These will be used to generate a calibration curve.
-
Sample Preparation:
-
Add an excess amount of the solid compound to a vial containing a known volume of the solvent. The presence of undissolved solid at the end of the experiment is crucial to ensure that the solution is saturated.
-
Prepare samples in triplicate for each solvent to ensure the reproducibility of the results.
-
-
Equilibration:
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a shaker or incubator set at a constant temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient period to reach equilibrium. A common duration is 24 to 48 hours. Preliminary experiments may be needed to determine the optimal equilibration time.
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed at the experimental temperature for a short period to allow the excess solid to settle.
-
Centrifuge the vials to ensure complete separation of the solid and liquid phases.
-
-
Sampling and Analysis:
-
Carefully withdraw an aliquot of the clear supernatant using a syringe.
-
Immediately filter the aliquot through a syringe filter into a clean vial. This step is critical to remove any remaining solid particles.
-
Accurately dilute the filtered sample with the solvent to a concentration that falls within the range of the calibration curve.
-
Analyze the diluted sample using a validated HPLC method to determine the concentration of the dissolved compound.
-
-
Data Analysis:
-
Use the calibration curve to determine the concentration of the compound in the diluted sample.
-
Calculate the solubility by taking into account the dilution factor. The solubility is typically expressed in units of mg/mL or mol/L.
-
Data Presentation
The experimentally determined solubility data should be presented in a clear and organized manner.
| Solvent | Temperature (°C) | Solubility (mg/mL) ± SD | Solubility (mol/L) ± SD |
| Dimethyl sulfoxide | 25 | Experimental Value | Calculated Value |
| Dimethylformamide | 25 | Experimental Value | Calculated Value |
| Methanol | 25 | Experimental Value | Calculated Value |
| Ethanol | 25 | Experimental Value | Calculated Value |
| Dichloromethane | 25 | Experimental Value | Calculated Value |
| Tetrahydrofuran | 25 | Experimental Value | Calculated Value |
| Hexane | 25 | Experimental Value | Calculated Value |
SD: Standard Deviation
Troubleshooting Common Issues
| Issue | Possible Cause | Solution |
| Inconsistent results | Equilibration time is not sufficient. | Increase the agitation time and re-run the experiment. |
| Temperature fluctuations. | Ensure the shaker/incubator maintains a stable temperature. | |
| Low recovery | Adsorption of the compound to the filter or vial. | Use low-binding materials and pre-rinse the filter with the solution. |
| Precipitation of the compound after sampling. | Ensure all equipment is at the experimental temperature. | |
| No undissolved solid at the end | Not enough solid was added initially. | Repeat the experiment with a larger excess of the solid. |
Conclusion
The solubility of this compound in organic solvents is a critical parameter that influences its suitability for various stages of drug development. This guide has provided a theoretical basis for understanding the factors that govern its solubility and a detailed experimental protocol for its accurate determination. By following the outlined procedures, researchers can generate reliable solubility data that will be invaluable for making informed decisions in the formulation and development of this promising compound.
References
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- Jadhav, D. S. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT.
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The Imidazo[1,2-a]pyridine Scaffold: A Privileged Core in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The imidazo[1,2-a]pyridine core is a prominent heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its versatile biological activities.[1][2] This bicyclic system, formed by the fusion of an imidazole and a pyridine ring, is a key structural motif in several commercially available drugs, including the anxiolytic alpidem, the hypnotic zolpidem, and the cardiotonic olprinone.[1][3][4] Its "drug prejudice" status stems from its ability to interact with a wide array of biological targets, making it a fertile ground for the development of novel therapeutic agents.[2][5] This guide provides a comprehensive overview of the synthesis, biological applications, and structure-activity relationships of substituted imidazo[1,2-a]pyridines, offering insights for the design and development of next-generation therapeutics.
Synthetic Strategies: Crafting the Imidazo[1,2-a]pyridine Core
The synthesis of the imidazo[1,2-a]pyridine scaffold can be achieved through various strategies, with the choice of method often depending on the desired substitution pattern and the availability of starting materials.[5] Key approaches include classical condensation reactions, multicomponent reactions, and modern C-H functionalization techniques.[4][6]
Classical Condensation Reactions
One of the most fundamental and widely used methods for constructing the imidazo[1,2-a]pyridine nucleus is the reaction between a 2-aminopyridine and an α-haloketone.[7][8] This reaction proceeds via an initial N-alkylation of the pyridine ring nitrogen of the 2-aminopyridine, followed by an intramolecular cyclization and dehydration to form the fused bicyclic system.[9]
A notable example is a catalyst- and solvent-free method where α-bromo/chloroketones react with 2-aminopyridines at 60°C.[7] This approach is efficient for a range of α-haloketones and relies on the nucleophilic substitution of the halide by the pyridine nitrogen.[7] Microwave irradiation has also been employed to accelerate this reaction, offering a rapid and efficient route to these derivatives.[7][10]
Experimental Protocol: Synthesis of 2-Aryl-Imidazo[1,2-a]pyridines via Condensation [11]
-
Starting Materials: Substituted 2-aminopyridine and N-[4-(2-bromoacetyl)phenyl]acetamide (or other appropriate α-bromoketone).
-
Reaction Setup: To a solution of the substituted 2-aminopyridine in a suitable solvent (e.g., ethanol), add the α-bromoketone.
-
Reaction Conditions: Reflux the reaction mixture for a specified time (e.g., 4 hours).
-
Work-up: After cooling, the reaction mixture is typically poured into water, and the resulting precipitate is collected by filtration.
-
Purification: The crude product is then purified by recrystallization from an appropriate solvent (e.g., ethanol) to yield the desired 2-aryl-imidazo[1,2-a]pyridine.
Multicomponent Reactions (MCRs)
Multicomponent reactions have emerged as powerful tools in organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials. The Groebke-Blackburn-Bienaymé (GBB) reaction is a prominent MCR for the synthesis of 3-aminoimidazo[1,2-a]pyridines.[4][6] This reaction involves the condensation of a 2-aminopyridine, an aldehyde, and an isocyanide, typically catalyzed by a Lewis or Brønsted acid.[6]
Another significant MCR is the copper-catalyzed three-component coupling of a 2-aminopyridine, an aldehyde, and a terminal alkyne, providing a direct route to a variety of imidazo[1,2-a]pyridine derivatives.[7] These MCRs offer high atom economy and procedural simplicity, making them attractive for library synthesis in drug discovery.
Caption: Groebke-Blackburn-Bienaymé (GBB) multicomponent reaction.
A Spectrum of Biological Activities
Substituted imidazo[1,2-a]pyridines exhibit a remarkable range of pharmacological properties, making them valuable scaffolds in the development of treatments for various diseases.
Anticancer Activity
The imidazo[1,2-a]pyridine nucleus is a common feature in many potent anticancer agents.[11][12][13] These compounds often exert their effects by inhibiting key enzymes involved in cancer cell proliferation and survival, such as protein kinases.[11][12] For instance, derivatives of imidazo[1,2-a]pyridine have been developed as inhibitors of phosphatidylinositol 3-kinase (PI3K), cyclin-dependent kinases (CDKs), and the Akt/mTOR signaling pathway.[11][12]
One study reported that a novel imidazo[1,2-a]pyridine derivative, compound 6, exhibited potent cytotoxicity in melanoma and cervical cancer cell lines with low IC50 values.[12] This compound was found to reduce the levels of phosphorylated Akt and mTOR, and increase the levels of the cell cycle inhibitors p53 and p21, ultimately leading to apoptosis.[12] Another study detailed the synthesis of imidazo[1,2-a]pyridine derivatives containing an S-alkyl/aryl moiety, with some compounds showing significant antiproliferative effects against various cancer cell lines by inhibiting DNA synthesis and inducing apoptosis.[11][14]
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 6 | A375 (Melanoma) | 9.7 | [15] |
| Compound 6 | WM115 (Melanoma) | <12 | [15] |
| Compound 6 | HeLa (Cervical Cancer) | 35.0 | [15] |
| IP-5 | HCC1937 (Breast Cancer) | 45 | [15][16] |
| IP-6 | HCC1937 (Breast Cancer) | 47.7 | [15] |
| Compound 6d | HepG2 (Liver Carcinoma) | - | [11][14] |
| Compound 6i | HepG2 (Liver Carcinoma) | - | [11][14] |
Signaling Pathway: Inhibition of the Akt/mTOR Pathway
Caption: Inhibition of the Akt/mTOR pathway by imidazo[1,2-a]pyridines.
Antiviral and Antibacterial Activities
The imidazo[1,2-a]pyridine scaffold has also been explored for its potential as an anti-infective agent.[17][18][19] Several derivatives have demonstrated significant activity against a range of viruses and bacteria.
In the realm of antiviral research, imidazo[1,2-a]pyridines bearing a thioether side chain at the 3-position have shown high activity against human cytomegalovirus (CMV) and varicella-zoster virus (VZV).[17][20] Structure-activity relationship (SAR) studies have indicated that hydrophobicity is a key factor for the antiviral activity of these compounds.[21][22]
As antibacterial agents, imidazo[1,2-a]pyridine derivatives have shown promise against both Gram-positive and Gram-negative bacteria.[18][19][23] For example, new chalcones carrying the imidazo[1,2-a]pyridine core have been synthesized and evaluated for their antimicrobial activities, with some derivatives showing excellent activity compared to the reference drug ciprofloxacin.[19] Furthermore, imidazo[1,2-a]pyridine-3-carboxamides have been identified as a novel lead series with potent antimycobacterial activity against Mycobacterium tuberculosis.[24][25]
Other Therapeutic Applications
Beyond cancer and infectious diseases, the therapeutic potential of imidazo[1,2-a]pyridines extends to other areas, including:
-
Anti-ulcer agents: 3-substituted imidazo[1,2-a]pyridines have been synthesized and shown to possess good cytoprotective properties.[26]
-
Autotaxin inhibitors: An imidazo[1,2-a]pyridine series was identified as potent inhibitors of autotaxin, an enzyme involved in various pathological processes.[27]
-
Ligands for β-Amyloid Plaques: Certain imidazo[1,2-a]pyridine derivatives have shown potential as imaging agents for detecting β-amyloid plaques in the brain, which are a hallmark of Alzheimer's disease.[28]
-
PDGFR inhibitors: A novel class of imidazo[1,2-a]pyridines has been discovered with potent activity against platelet-derived growth factor receptor (PDGFR) and good oral bioavailability.[29]
Structure-Activity Relationships (SAR)
Understanding the structure-activity relationships of imidazo[1,2-a]pyridines is crucial for the rational design of more potent and selective drug candidates. SAR studies have revealed that the biological activity of these compounds can be significantly influenced by the nature and position of substituents on the bicyclic core.
For autotaxin inhibitors, for instance, it was found that while position 6 of the imidazo[1,2-a]pyridine scaffold can tolerate a wide range of substituents without a significant loss of potency, even slight modifications to the substituent at position 3 have a strong impact on activity.[27] This is because the substituent at position 3 is lodged in an enclosed hydrophobic pocket of the enzyme, whereas the substituent at position 6 occupies a hydrophobic channel with access to the bulk solvent.[27]
In the case of antiviral imidazo[1,2-a]pyridines, the introduction of a phenylethyl group in place of a benzyl group at the 3-position thioether side chain was found to improve anti-CMV and anti-VZV activity.[20] Further substitution on the phenyl ring also modulated the antiviral activity and cytotoxicity.[20]
Future Perspectives
The imidazo[1,2-a]pyridine scaffold continues to be a highly attractive and privileged structure in medicinal chemistry.[3][4] The exponential growth in research involving this scaffold highlights its vast therapeutic potential.[4] Future research will likely focus on the development of more efficient and greener synthetic methodologies, the exploration of novel biological targets, and the use of computational tools for the rational design of new derivatives with improved potency, selectivity, and pharmacokinetic properties. The versatility of the imidazo[1,2-a]pyridine core ensures its continued importance in the quest for new and effective treatments for a wide range of human diseases.
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- (n.d.). Synthesis and biological activity of 3-substituted imidazo[1,2-a]pyridines as antiulcer agents.
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Navigating the Synthesis and Handling of Ethyl 6-bromo-5-methylimidazo[1,2-a]pyridine-2-carboxylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents.[1] Ethyl 6-bromo-5-methylimidazo[1,2-a]pyridine-2-carboxylate, a key intermediate in the synthesis of novel pharmaceuticals, requires a nuanced understanding of its chemical properties to ensure safe and effective handling. This guide provides an in-depth analysis of its safety profile, handling protocols, and emergency procedures, grounded in established laboratory safety principles and data from structurally related compounds.
Hazard Identification and Risk Assessment
While a specific Safety Data Sheet (SDS) for this compound should always be consulted, data from analogous compounds, such as Ethyl 6-bromo-3-phenylimidazo[1,2-a]pyridine-2-carboxylate and Ethyl 5-bromo-7-methylimidazo[1,2-a]pyridine-2-carboxylate, provide a strong predictive framework for its hazard profile.[2][3] The primary hazards are anticipated to be:
Table 1: Physicochemical and Toxicological Profile (Predicted)
| Property | Value | Source/Rationale |
| Molecular Formula | C₁₁H₁₁BrN₂O₂ | [5] |
| Molecular Weight | 283.12 g/mol | [5] |
| Appearance | Solid | Based on related compounds |
| GHS Hazard Statements | H315, H319, H335 | [3][4] |
| GHS Precautionary Statements | P261, P264, P280, P302+P352, P305+P351+P338 | [3][4] |
The presence of the brominated heterocyclic core suggests that while acute toxicity may be moderate, the potential for long-term health effects should not be disregarded, as is common with many halogenated organic compounds.
Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to safety, combining engineering controls and appropriate PPE, is essential for minimizing exposure risk.
Engineering Controls
-
Fume Hood: All manipulations of the solid compound and its solutions should be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.
-
Ventilation: The laboratory should be well-ventilated to ensure that any fugitive emissions are effectively diluted and removed.
Personal Protective Equipment (PPE)
-
Eye and Face Protection: Chemical safety goggles are mandatory.[3] In situations with a higher risk of splashing, a face shield should be worn in addition to goggles.[6][7]
-
Skin Protection:
-
Gloves: Chemically resistant gloves (e.g., nitrile) should be worn. It is crucial to select gloves with an appropriate breakthrough time for the solvents being used.[3]
-
Lab Coat: A flame-resistant lab coat should be worn and kept buttoned.
-
-
Respiratory Protection: For routine handling within a fume hood, respiratory protection is not typically required. However, in the case of a spill or ventilation failure, a respirator with an organic vapor cartridge may be necessary.[7]
Safe Handling and Storage Protocols
Adherence to strict handling and storage procedures is paramount to maintaining a safe laboratory environment.
Handling
-
Avoid Dust Formation: Handle the solid material carefully to avoid generating dust.
-
Inert Atmosphere: For reactions sensitive to air or moisture, handle the compound under an inert atmosphere (e.g., nitrogen or argon).
-
Transfer: Use appropriate tools (spatulas, powder funnels) for transferring the solid.
-
Personal Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling the compound.[3]
Storage
-
Container: Store in a tightly sealed, properly labeled container.
-
Location: Keep in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[3][8]
-
Segregation: Store separately from flammable materials and foodstuff containers.[3]
Experimental Workflow: A Step-by-Step Approach
The synthesis of imidazo[1,2-a]pyridine derivatives often involves the reaction of a 2-aminopyridine with a β-keto ester.[1][9] The following is a generalized, safety-focused protocol for a typical reaction involving this compound.
Step 1: Reagent Preparation
-
Don all required PPE.
-
In a chemical fume hood, accurately weigh the required amounts of this compound and other reagents.
Step 2: Reaction Setup
-
Assemble the reaction glassware in the fume hood.
-
Under an inert atmosphere (if required), add the solvent to the reaction flask, followed by the reagents.
Step 3: Reaction Monitoring
-
Heat the reaction mixture to the specified temperature using a controlled heating mantle.
-
Monitor the progress of the reaction using an appropriate analytical technique (e.g., TLC, LC-MS).
Step 4: Work-up and Purification
-
Once the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction carefully, being mindful of any potential exothermic processes.
-
Perform the extraction and washing steps in a separatory funnel within the fume hood.
-
Concentrate the organic phase using a rotary evaporator with appropriate cold trapping.
-
Purify the crude product by a suitable method, such as column chromatography or recrystallization.
Waste Disposal
All waste containing this compound or its byproducts must be treated as hazardous waste.
-
Solid Waste: Collect in a designated, labeled, and sealed container.
-
Liquid Waste: Collect in a labeled, sealed, and compatible solvent waste container. Do not mix with incompatible waste streams.
-
Disposal: Dispose of all hazardous waste through the institution's environmental health and safety office, following all local, state, and federal regulations. [8]
Conclusion
This compound is a valuable research chemical that can be handled safely with the appropriate precautions. A thorough understanding of its potential hazards, coupled with the consistent application of engineering controls, personal protective equipment, and safe handling practices, is essential for protecting researchers and the environment. Always prioritize consulting the specific Safety Data Sheet for the compound before commencing any work.
References
-
PubChem. Ethyl 6-bromoimidazo[1,2-a]pyridine-3-carboxylate. National Center for Biotechnology Information. [Link]
-
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Discovery and history of imidazo[1,2-a]pyridine scaffolds in medicinal chemistry
An In-depth Technical Guide on its Discovery, History, and Enduring Legacy in Medicinal Chemistry
Introduction: The Rise of a Privileged Scaffold
In the vast landscape of heterocyclic chemistry, few structures command the same level of respect and utility as the imidazo[1,2-a]pyridine core. This bicyclic aromatic system, formed by the fusion of an imidazole and a pyridine ring, is recognized as a "privileged scaffold" in medicinal chemistry. The term reflects its remarkable ability to bind to a wide array of biological targets, leading to a diverse spectrum of pharmacological activities. This versatility has cemented its status as a cornerstone in modern drug discovery, with its framework embedded in numerous marketed drugs and clinical candidates.
From its initial synthesis nearly a century ago to its present-day application in cutting-edge therapeutics, the journey of the imidazo[1,2-a]pyridine scaffold is a compelling narrative of chemical ingenuity and pharmacological impact. This guide provides a technical exploration of its discovery, the evolution of its synthesis, and its historical significance, offering researchers and drug development professionals a comprehensive understanding of this indispensable molecular entity.
Part 1: Foundational Discovery and Synthetic Evolution
The Genesis: Tschitschibabin's Pioneering Synthesis
The story of the imidazo[1,2-a]pyridine scaffold begins in 1925 with Russian chemist Aleksei Tschitschibabin.[1] His initial method involved the condensation reaction of 2-aminopyridine with bromoacetaldehyde.[1] This seminal reaction was conducted under harsh conditions, requiring heating in a sealed tube at temperatures between 150 and 200 °C, and initially produced modest yields.[1] A significant refinement was later achieved by incorporating a base, such as sodium hydrogen carbonate, which facilitated the reaction under milder conditions and improved its efficiency.[1]
This classical approach, the condensation of a 2-aminopyridine with an α-halocarbonyl compound, laid the fundamental groundwork for nearly all subsequent synthetic strategies and remains a cornerstone of imidazo[1,2-a]pyridine chemistry.
Modern Synthetic Renaissance: From Catalysts to Multi-Component Reactions
While the Tschitschibabin reaction was groundbreaking, the demands of modern medicinal chemistry for efficiency, diversity, and greener processes spurred a renaissance in synthetic methodologies. Key advancements include:
-
Catalyst-Free Innovations: Researchers developed methods that proceed without a catalyst, such as the reaction of α-chloro or α-bromoketones with 2-aminopyridines at a moderate temperature of 60°C.[1]
-
Multi-Component Reactions (MCRs): The advent of MCRs marked a paradigm shift, allowing for the assembly of complex molecules in a single step from three or more starting materials. The Groebke–Blackburn–Bienaymé (GBB) reaction is a prominent example, combining a 2-aminoazine, an aldehyde, and an isocyanide to rapidly generate a library of diverse 3-aminoimidazo[1,2-a]pyridines.[2][3][4] This strategy is highly valued for its efficiency and ability to introduce multiple points of diversity.
-
Catalytic and "Green" Approaches: Modern synthesis emphasizes sustainability. Efficient methods using catalysts like copper for three-component couplings of 2-aminopyridines, aldehydes, and alkynes have been developed.[5] Other green approaches utilize iron(III) chloride (FeCl3) to catalyze cascade reactions between 2-aminopyridines and nitroolefins, often under milder conditions.[1]
Part 2: Ascendance in Medicinal Chemistry
The synthetic accessibility and unique structural properties of the imidazo[1,2-a]pyridine scaffold made it an attractive candidate for biological screening. Its journey from a chemical curiosity to a "privileged" pharmacophore was driven by the discovery of compounds with profound therapeutic effects.
The Breakthrough: Zolpidem and the Nonbenzodiazepines
The most significant event that catapulted the imidazo[1,2-a]pyridine scaffold into the pharmaceutical spotlight was the development of Zolpidem (marketed as Ambien). As a potent sedative-hypnotic, Zolpidem offered a new therapeutic option for insomnia.
Its mechanism of action involves acting as a positive allosteric modulator of the GABA-A receptor, the primary inhibitory neurotransmitter channel in the central nervous system.[6][7] Specifically, Zolpidem shows high selectivity for GABA-A receptor complexes containing the α1 subunit.[8] This selective binding enhances the effect of GABA, leading to sedation.[6][8] Zolpidem's success led to the classification of a new group of hypnotics, the "Z-drugs" or nonbenzodiazepines, which share a similar mechanism but are structurally distinct from traditional benzodiazepines.[6] This family includes other imidazo[1,2-a]pyridines like Alpidem and Saripidem.
A Scaffold for All Seasons: Therapeutic Versatility
Following the success in CNS disorders, chemists began to explore the scaffold's potential across a wide range of diseases. This exploration revealed its remarkable versatility, leading to the development of drugs for numerous therapeutic areas.
| Drug Name | Therapeutic Class | Core Mechanism of Action |
| Zolpidem | Hypnotic/Sedative | Selective positive modulator of GABA-A (α1 subunit) receptors.[6][8] |
| Alpidem | Anxiolytic | Selective positive modulator of GABA-A receptors (withdrawn). |
| Soraprazan | Anti-ulcer | Potassium-Competitive Acid Blocker (P-CAB); reversible inhibitor of the gastric H+/K+-ATPase (proton pump).[9][10][11] |
| Olprinone | Cardiotonic | Phosphodiesterase 3 (PDE3) inhibitor; increases cardiac contractility. |
| Minodronic acid | Anti-osteoporosis | A third-generation bisphosphonate; inhibits farnesyl pyrophosphate synthase. |
| Mosapramine | Atypical Antipsychotic | Dopamine D2 and Serotonin 5-HT2A receptor antagonist. |
| Telacebec (Q203) | Antituberculosis | Inhibits the cytochrome bc1 complex (QcrB) in Mycobacterium tuberculosis, depleting ATP synthesis.[12][13][14][15][16] |
This broad activity profile, from modulating ion channels in the brain to inhibiting metabolic enzymes in bacteria, is the hallmark of a truly privileged structure. The scaffold's rigid, planar nature and its specific arrangement of nitrogen atoms allow it to engage in diverse, high-affinity interactions with a multitude of biological targets.
Part 3: Key Experimental Methodologies
To fully appreciate the practical application of this scaffold, it is essential to understand the experimental procedures behind its synthesis. The following protocols represent both a classical and a modern approach.
Protocol 1: Classical Synthesis of 2-Phenylimidazo[1,2-a]pyridine
This protocol is a representative example of the Tschitschibabin-type reaction, a foundational method for synthesizing the core.
Objective: To synthesize 2-phenylimidazo[1,2-a]pyridine via condensation of 2-aminopyridine and phenacyl bromide.
Materials:
-
2-Aminopyridine (1.0 mmol)
-
Phenacyl bromide (1.0 mmol)
-
Anhydrous ethanol (10 mL)
-
Sodium bicarbonate (NaHCO₃, 1.5 mmol)
-
Round-bottom flask (50 mL)
-
Reflux condenser
-
Magnetic stirrer and stir bar
Procedure:
-
To a 50 mL round-bottom flask, add 2-aminopyridine (1.0 mmol) and anhydrous ethanol (10 mL).
-
Stir the mixture at room temperature until the 2-aminopyridine is fully dissolved.
-
Add phenacyl bromide (1.0 mmol) to the solution, followed by sodium bicarbonate (1.5 mmol).
-
Attach a reflux condenser to the flask and heat the reaction mixture to reflux (approximately 80°C).
-
Maintain the reflux with stirring for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into 50 mL of cold water. A solid precipitate should form.
-
Collect the crude product by vacuum filtration and wash the solid with cold water.
-
Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to yield pure 2-phenylimidazo[1,2-a]pyridine.[17][18][19][20]
Self-Validation: The identity and purity of the final product should be confirmed by analytical techniques such as melting point determination, ¹H NMR, ¹³C NMR, and mass spectrometry to validate the success of the synthesis.
Protocol 2: Groebke–Blackburn–Bienaymé (GBB) Multi-Component Synthesis
This protocol illustrates an efficient, modern MCR for generating substituted 3-aminoimidazo[1,2-a]pyridines.[21]
Objective: To synthesize a 3-amino-substituted imidazo[1,2-a]pyridine via a one-pot GBB reaction.
Materials:
-
2-Amino-5-chloropyridine (0.5 mmol)
-
Furfural (aldehyde component, 0.6 mmol)
-
Cyclohexyl isocyanide (isocyanide component, 0.6 mmol)
-
Ytterbium(III) triflate (Yb(OTf)₃, 0.04 mmol) as Lewis acid catalyst.
-
Dichloromethane/Methanol (3:1, 4 mL) as solvent.
-
Microwave reactor vial.
Procedure:
-
In a microwave reactor vial, combine 2-amino-5-chloropyridine (0.5 mmol), furfural (0.6 mmol), cyclohexyl isocyanide (0.6 mmol), and Yb(OTf)₃ (0.04 mmol).
-
Add the DCM/MeOH solvent mixture (4 mL) to the vial and seal it.
-
Place the vial in a microwave reactor and irradiate at 100°C for 1 hour.[4]
-
After the reaction, cool the vial to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude residue can be purified by silica gel column chromatography using an appropriate eluent (e.g., hexane/ethyl acetate gradient) to isolate the pure 3-aminoimidazo[1,2-a]pyridine product.[2]
Self-Validation: The efficiency of the MCR is validated by the high yield and purity of the product, confirmed through standard spectroscopic methods. The one-pot nature and high atom economy are key metrics of success.
Conclusion and Future Outlook
The imidazo[1,2-a]pyridine scaffold has traversed a remarkable path from its first synthesis to its current status as a pillar of medicinal chemistry. Its synthetic tractability, coupled with a unique electronic and steric profile, has allowed it to successfully address an astonishing range of biological targets. The development of Zolpidem revolutionized sleep medicine, while newer agents like Telacebec hold promise for combating multidrug-resistant tuberculosis.[12][13]
The future for this privileged core remains bright. As our understanding of disease biology deepens, the imidazo[1,2-a]pyridine scaffold will undoubtedly be adapted to create next-generation therapeutics. Ongoing research is focused on its application in targeted cancer therapy, the development of novel anti-infectives to overcome resistance, and the treatment of complex neurological disorders. The enduring legacy of this scaffold serves as a powerful testament to the synergy between synthetic chemistry and drug discovery.
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Baenziger, M., Durantie, E., & Mathes, C. (2017). Development of an Industrial Process Based on the Groebke-Blackburn-Bienaymé Multicomponent Reaction: Efficient Preparation of 3-Aminoimidazo[1,2-a]pyrazines. Synthesis, 49(10), 2266-2274. Available at: [Link]
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Carreño, A., et al. (2022). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. Molecules, 27(19), 6698. Available at: [Link]
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Crestani, F., et al. (2002). Mechanism of action of the hypnotic zolpidem in vivo. British Journal of Pharmacology, 136(1), 1-4. Available at: [Link]
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Chichibabin, A. E. (1924). Über eine neue Synthese von Pyridin-Derivaten. Journal für Praktische Chemie, 107(1), 122-128. Available at: [Link]
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Hamdi, A., et al. (2024). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. BIO Web of Conferences, 109, 01005. Available at: [Link]
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Jain, P. (2025). Pharmacology of Zolpidem (Ambien); Mechanism of action, Pharmacokinetics, Uses, Effects. YouTube. Available at: [Link]
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Jeon, H., et al. (2022). Safety, Tolerability, and Pharmacokinetics of Telacebec (Q203), a New Antituberculosis Agent, in Healthy Subjects. Antimicrobial Agents and Chemotherapy, 66(3), e01831-21. Available at: [Link]
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Kim, J., et al. (2022). Safety, Tolerability, Pharmacokinetics, and Metabolism of Telacebec (Q203) for the Treatment of Tuberculosis: a Randomized, Placebo-Controlled, Multiple Ascending Dose Phase 1B Trial. Antimicrobial Agents and Chemotherapy, 66(11), e00940-22. Available at: [Link]
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Kurasov, D. O., et al. (2021). Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics by tandem of Groebke–Blackburn–Bienaymé and Ugi reactions. Beilstein Journal of Organic Chemistry, 17, 2459-2466. Available at: [Link]
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Li, J., et al. (2022). Copper-catalyzed three-component reaction to synthesize polysubstituted imidazo[1,2-a]pyridines. RSC Advances, 12(32), 20857-20861. Available at: [Link]
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Li, J., et al. (2022). Copper-catalyzed three-component reaction to synthesize polysubstituted imidazo[1,2-a]pyridines. RSC Advances, 12(32), 20857-20861. Available at: [Link]
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Masi, M., et al. (2021). Mechanism of zolpidem modulatory actions at α1β3 and α1β3γ2 GABAA receptors. Scientific Reports, 11(1), 1-13. Available at: [Link]
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MCR-initiated synthesis of imidazopyridine-fused isoquinolinones. (n.d.). Beilstein Journal of Organic Chemistry. Available at: [Link]
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Nedeljkovic, M., et al. (2025). Telacebec (Q203), a New Antituberculosis Agent. ResearchGate. Available at: [Link]
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Organic Chemistry Portal. (n.d.). Imidazo[1,2-a]pyridine synthesis. Available at: [Link]
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Qurient. (n.d.). Telacebec (Q203). Available at: [Link]
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Synthesis of 2-julolidin-imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé reaction and studies of optical properties. (2020). New Journal of Chemistry. Available at: [Link]
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Simon, W. A., et al. (2007). Soraprazan: setting new standards in inhibition of gastric acid secretion. Journal of Pharmacology and Experimental Therapeutics, 321(3), 866-874. Available at: [Link]
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Singh, A., et al. (2019). Facile synthesis of 2-arylimidazo[1,2-a]pyridines catalysed by DBU in aqueous ethanol. RSC Advances, 9(59), 34336-34341. Available at: [Link]
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Soraprazan: Setting New Standards in Inhibition of Gastric Acid Secretion. (2007). ScienceDirect. Available at: [Link]
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Synthesis and Characterization of 2-Phenylimidazo[1,2-a]pyridine: A Privileged Structure for Medicinal Chemistry. (2017). ERIC. Available at: [Link]
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Synthesis of imidazo[1,2‐a]pyridines by copper catalyzed reaction with nanocatalyst. (n.d.). Wiley Online Library. Available at: [Link]
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One-Pot Synthesis of 2-Phenylimidazo[1,2-α]pyridines from Acetophenone, [Bmim]Br3 and 2-Aminopyridine under Solvent-Free Conditions. (2010). National Institutes of Health. Available at: [Link]
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Copper-Catalyzed Four-component Synthesis of Imidazo[1,2-a]pyridines via Sequential Reductive Amination, Condensation, and Cyclization. (2018). ResearchGate. Available at: [Link]
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One-Pot Synthesis of 2-Phenylimidazo[1,2-α]pyridines from Acetophenone, [Bmim]Br3 and 2-Aminopyridine under Solvent-Free Conditions. (2010). ResearchGate. Available at: [Link]
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Zhdankin, V. V. (2021). Aleksei Yevgen'evich Chichibabin (1871–1945) and Pyridine Chemistry. Angewandte Chemie International Edition, 60(40), 21699-21707. Available at: [Link]
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An In-Depth Technical Guide to the Therapeutic Targeting of Ethyl 6-bromo-5-methylimidazo[1,2-a]pyridine-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
The imidazo[1,2-a]pyridine scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous clinically approved drugs and investigational agents.[1][2] Its versatile synthetic accessibility and broad spectrum of biological activities make it a focal point for drug discovery.[2] This guide provides a comprehensive analysis of Ethyl 6-bromo-5-methylimidazo[1,2-a]pyridine-2-carboxylate, a specific derivative with significant therapeutic potential. We will delve into its primary molecular target, the fat mass and obesity-associated protein (FTO), an N6-methyladenosine (m6A) RNA demethylase, and explore the downstream pathways and disease implications. This document will serve as a technical resource, offering detailed experimental protocols and strategic insights for researchers aiming to investigate and exploit the therapeutic utility of this compound.
Introduction to the Imidazo[1,2-a]pyridine Scaffold and this compound
The imidazo[1,2-a]pyridine core is a bicyclic heteroaromatic system that has been successfully leveraged to develop drugs for a wide range of therapeutic areas, including sedatives (e.g., Zolpidem), anxiolytics, and anti-ulcer agents.[3][4] The scaffold's rigid structure and tunable electronic properties allow for precise interactions with various biological targets.[2] Recent research has expanded its applicability to oncology, neurodegenerative diseases, and infectious diseases.[5][6][7] Derivatives of this scaffold have shown activity against targets such as kinases, tubulin, and histone deacetylases (HDACs).[2]
This compound (CAS: 859787-40-9) is a specific analog that has emerged as a subject of interest.[8] Its chemical structure is characterized by a bromine atom at the 6-position, a methyl group at the 5-position, and an ethyl carboxylate group at the 2-position, all of which contribute to its specific pharmacological profile.
Primary Therapeutic Target: Fat Mass and Obesity-Associated Protein (FTO)
Extensive research has identified the fat mass and obesity-associated protein (FTO) as a primary and potent target of this compound. FTO is an α-ketoglutarate-dependent dioxygenase that was the first identified demethylase of N6-methyladenosine (m6A), the most abundant internal modification in eukaryotic mRNA.[9][10]
2.1. The Role of FTO in Health and Disease
The m6A modification is a critical regulator of mRNA metabolism, influencing splicing, nuclear export, stability, and translation.[9] By removing this methyl mark, FTO plays a crucial role in a multitude of cellular processes. Dysregulation of FTO activity has been implicated in a variety of diseases:
-
Oncology: FTO is overexpressed in several cancers, including acute myeloid leukemia (AML) and breast cancer, where it promotes cancer cell proliferation, inhibits apoptosis, and contributes to therapeutic resistance.[9][11] As such, FTO inhibition has become a promising strategy in cancer therapy.[12]
-
Metabolic Disorders: As its name suggests, FTO is strongly associated with obesity and metabolic syndrome. It influences adipogenesis and energy metabolism.
-
Neurodegenerative Diseases: Emerging evidence links FTO and m6A regulation to neuronal function and the pathogenesis of neurodegenerative disorders.[7]
The multifaceted role of FTO makes it a compelling target for therapeutic intervention.
2.2. Mechanism of FTO Inhibition by this compound
This compound acts as a competitive inhibitor of FTO. It binds to the active site of the enzyme, preventing the binding of its natural substrate, m6A-modified RNA. This inhibition leads to an increase in the global levels of m6A methylation on mRNA transcripts. The downstream consequences of this are context-dependent but often involve the modulation of key oncogenic or metabolic pathways. For instance, increased m6A modification of specific transcripts, such as the suppressor of cytokine signaling 1 (SOCS1), can lead to increased mRNA stability and subsequent activation of tumor-suppressive pathways like the p53 signaling pathway.[9]
Section 3: Experimental Protocols for Target Validation and Characterization
This section provides detailed methodologies for researchers to validate the interaction between this compound and FTO, and to characterize its downstream cellular effects.
In Vitro FTO Inhibition Assay
Objective: To determine the direct inhibitory effect of the compound on recombinant FTO enzyme activity and to calculate its IC50 value.
Methodology:
-
Reagents and Materials:
-
Recombinant human FTO protein
-
α-ketoglutarate (α-KG)
-
Ammonium iron(II) sulfate
-
Ascorbic acid
-
HEPES buffer
-
N6-methyladenosine (m6A) single-stranded DNA or RNA oligonucleotide substrate
-
Formaldehyde detection reagent (e.g., formaldehyde dehydrogenase and NAD+)
-
This compound
-
96-well microplate
-
Plate reader
-
-
Procedure:
-
Prepare a reaction buffer containing HEPES, ascorbic acid, and ammonium iron(II) sulfate.
-
Serially dilute this compound to a range of concentrations.
-
In a 96-well plate, add the reaction buffer, recombinant FTO protein, and the diluted compound or vehicle control (DMSO).
-
Initiate the reaction by adding the m6A-containing substrate and α-KG.
-
Incubate the plate at 37°C for a defined period (e.g., 60 minutes).
-
Stop the reaction and measure the amount of formaldehyde produced (a byproduct of demethylation) using a suitable detection reagent and a plate reader.
-
Plot the percentage of FTO inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Data Presentation:
| Compound | Target | IC50 (nM) | Assay Type |
| This compound | FTO | [Value] | In vitro demethylase |
| Positive Control (e.g., Rhein) | FTO | [Value] | In vitro demethylase |
(Note: Actual IC50 values to be determined experimentally.)
Cellular Thermal Shift Assay (CETSA)
Objective: To confirm direct target engagement of the compound with FTO in a cellular context.
Methodology:
-
Cell Culture and Treatment:
-
Culture a relevant cell line (e.g., a cancer cell line with high FTO expression) to confluency.
-
Treat the cells with this compound or vehicle control for a specified duration.
-
-
Thermal Challenge:
-
Harvest the cells and resuspend them in a suitable buffer.
-
Aliquot the cell suspension and heat the samples to a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes).
-
Cool the samples on ice.
-
-
Protein Extraction and Analysis:
-
Lyse the cells by freeze-thaw cycles or sonication.
-
Separate the soluble protein fraction (containing stabilized FTO) from the precipitated proteins by centrifugation.
-
Analyze the amount of soluble FTO in each sample by Western blotting using an FTO-specific antibody.
-
-
Data Analysis:
-
Quantify the band intensities from the Western blot.
-
Plot the fraction of soluble FTO against the temperature for both the treated and control groups. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
-
Downstream Cellular Assays
Objective: To evaluate the functional consequences of FTO inhibition by the compound in cancer cell lines.
Experimental Workflows:
-
Cell Viability/Proliferation Assay (e.g., MTT or CellTiter-Glo):
-
Seed cancer cells in 96-well plates.
-
Treat with a dose range of this compound.
-
Incubate for 48-72 hours.
-
Measure cell viability using a standard colorimetric or luminescent assay.
-
-
Apoptosis Assay (e.g., Annexin V/PI Staining):
-
Treat cells with the compound at its IC50 concentration for 24-48 hours.
-
Stain the cells with Annexin V-FITC and Propidium Iodide (PI).
-
Analyze the percentage of apoptotic cells by flow cytometry.
-
-
Cell Cycle Analysis:
-
Treat cells with the compound.
-
Fix the cells in ethanol and stain with PI.
-
Analyze the cell cycle distribution (G1, S, G2/M phases) by flow cytometry.
-
Visualization of Pathways and Workflows
FTO Signaling Pathway
Caption: FTO-mediated demethylation of m6A on mRNA and its inhibition.
Experimental Workflow for Target Validation
Caption: A logical workflow for validating FTO as the target.
Therapeutic Implications and Future Directions
The identification of this compound as a potent FTO inhibitor opens up significant therapeutic avenues, particularly in oncology. Future research should focus on:
-
Lead Optimization: Structure-activity relationship (SAR) studies to improve potency, selectivity, and pharmacokinetic properties.
-
In Vivo Efficacy: Evaluating the anti-tumor efficacy of the compound in relevant animal models of cancer.
-
Biomarker Development: Identifying predictive biomarkers to select patient populations most likely to respond to FTO inhibition.
-
Combination Therapies: Exploring synergistic effects with other anti-cancer agents, such as chemotherapy or other epigenetic modulators.
By systematically applying the principles and protocols outlined in this guide, researchers can effectively advance the development of this compound and other imidazo[1,2-a]pyridine-based compounds as novel therapeutics.
References
-
G. S. Mandavkar, S. S. Shingare, M. S. Shingare, "Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update," Current Topics in Medicinal Chemistry, vol. 16, no. 26, pp. 2963-2994, 2016.
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A. C. S. de Souza et al., "Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities," ACS Omega, 2026.
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Q. Song et al., "The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents," RSC Medicinal Chemistry, 2024.
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S. K. Guchhait et al., "Recent Developments of Imidazo[1,2-a]pyridine Analogues as Antituberculosis Agents," ACS Omega, 2023.
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P. Zajdel et al., "Imidazopyridine-based selective and multifunctional ligands of biological targets associated with psychiatric and neurodegenerative diseases," European Journal of Medicinal Chemistry, vol. 183, p. 111569, 2019.
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P. Zajdel et al., "Imidazopyridine-based selective and multifunctional ligands of biological targets associated with psychiatric and neurodegenerative diseases," European Journal of Medicinal Chemistry, vol. 183, p. 111569, 2019.
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"Imidazo[1,2-a]pyridine Derivatives: Key Building Blocks in Pharmaceutical Chemistry," Pharmaffiliates, 2025.
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"Imidazopyridine," Wikipedia.
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A. D. D. C. Santos et al., "Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications," Molecules, vol. 28, no. 14, p. 5373, 2023.
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"Imidazopyridine Compounds as ERK5 Inhibitors for Treating Cancer," ACS Medicinal Chemistry Letters, 2024.
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P. Singh et al., "Identification of ethyl-6-bromo-2((phenylthio)methyl)imidazo[1,2-a]pyridine-3-carboxylate as a narrow spectrum inhibitor of Streptococcus pneumoniae and its FtsZ," European Journal of Medicinal Chemistry, vol. 267, p. 116196, 2024.
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H. L. Xia, K. J. Cheng, G. Y. Xia, "Ethyl 5-methylimidazo[1,2-a]pyridine-2-carboxylate," Acta Crystallographica Section E: Structure Reports Online, vol. 62, no. 12, pp. o5646–o5647, 2006.
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Y. Wang et al., "Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors," Bioorganic & Medicinal Chemistry, vol. 30, p. 116462, 2021.
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"this compound," SynHet.
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Y. Huang et al., "A novel inhibitor of N 6-methyladenosine demethylase FTO induces mRNA methylation and shows anti-cancer activities," Acta Pharmaceutica Sinica B, vol. 12, no. 2, pp. 853-866, 2022.
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"Ethyl 8-bromo-6-chloroimidazo[1,2-b]pyridazine-2-carboxylate," Benchchem.
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B. Chen et al., "Development of cell-active N6-methyladenosine RNA demethylase FTO inhibitor," Journal of the American Chemical Society, vol. 134, no. 43, pp. 17963–17971, 2012.
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A. Guesmi et al., "Ethyl 8-amino-6-bromoimidazo[1,2-a]pyridine-2-carboxylate," Acta Crystallographica Section E: Structure Reports Online, vol. 68, no. 12, p. o3369, 2012.
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"Ethyl 6-Bromo-8-(Trifluoromethyl)Imidazo[1,2-A]Pyridine-2-Carboxylate," Echemi.
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Y. Su et al., "Development of Orally Bioavailable FTO Inhibitors with Potent Antileukemia Efficacy," Journal of Medicinal Chemistry, 2025.
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"Ethyl 6-bromoimidazo[1,2-a]pyridine-3-carboxylate," PubChem.
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"Ethyl 8-bromo-5-methylimidazo[1, 2-a]pyridine-2-carboxylate, min 98%, 1 gram," Fisher Scientific.
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A Technical Guide to the Spectroscopic Characterization of Ethyl 6-bromo-5-methylimidazo[1,2-a]pyridine-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the spectroscopic data for Ethyl 6-bromo-5-methylimidazo[1,2-a]pyridine-2-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry. This document, intended for researchers, scientists, and drug development professionals, offers a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The synthesis and characterization of such imidazo[1,2-a]pyridine derivatives are crucial for the development of new therapeutic agents, as this scaffold is a key component in a variety of biologically active molecules. This guide provides predicted data based on the analysis of structurally similar compounds and foundational spectroscopic principles, offering a robust framework for the identification and characterization of this specific molecule.
Introduction to this compound
The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif frequently found in compounds with a wide range of pharmacological activities, including anti-inflammatory, antiviral, and anticancer properties. The specific substitution pattern on this bicyclic system can significantly influence its biological profile, making the precise characterization of each new analogue a critical step in the drug discovery process. This compound (Figure 1) is a derivative with potential applications as a synthetic intermediate or as a bioactive molecule itself. Accurate spectroscopic data is paramount for its unambiguous identification and quality control.
Figure 1. Chemical Structure of this compound
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. The predicted ¹H and ¹³C NMR data for this compound are presented below, based on the analysis of related imidazo[1,2-a]pyridine derivatives.
Predicted ¹H NMR Data
Table 1: Predicted ¹H NMR Chemical Shifts (in ppm) in CDCl₃
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |
| H-3 | ~8.2 - 8.4 | s | - |
| H-7 | ~7.5 - 7.7 | d | ~9.0 |
| H-8 | ~7.2 - 7.4 | d | ~9.0 |
| -OCH₂CH₃ | ~4.3 - 4.5 | q | ~7.1 |
| -OCH₂CH₃ | ~1.3 - 1.5 | t | ~7.1 |
| 5-CH₃ | ~2.4 - 2.6 | s | - |
Interpretation of the ¹H NMR Spectrum:
The ¹H NMR spectrum is expected to show distinct signals corresponding to the aromatic protons of the imidazo[1,2-a]pyridine core, the ethyl ester group, and the methyl substituent. The proton at the C-3 position is anticipated to appear as a singlet in the downfield region (~8.2 - 8.4 ppm) due to the deshielding effect of the adjacent nitrogen atom and the ester functionality. The protons at C-7 and C-8 will likely appear as a pair of doublets, characteristic of ortho-coupling on a pyridine ring. The electron-withdrawing bromine atom at the C-6 position will influence the chemical shifts of these protons. The ethyl ester will give rise to a quartet for the methylene (-OCH₂) protons and a triplet for the methyl (-CH₃) protons. The methyl group at the C-5 position is expected to be a singlet in the upfield region.
Predicted ¹³C NMR Data
Table 2: Predicted ¹³C NMR Chemical Shifts (in ppm) in CDCl₃
| Carbon | Predicted Chemical Shift (ppm) |
| C=O | ~160 - 165 |
| C-2 | ~140 - 145 |
| C-3 | ~110 - 115 |
| C-5 | ~130 - 135 |
| C-6 | ~115 - 120 |
| C-7 | ~125 - 130 |
| C-8 | ~115 - 120 |
| C-8a | ~140 - 145 |
| -OCH₂CH₃ | ~60 - 65 |
| -OCH₂CH₃ | ~14 - 16 |
| 5-CH₃ | ~15 - 20 |
Interpretation of the ¹³C NMR Spectrum:
The ¹³C NMR spectrum will provide valuable information about the carbon framework of the molecule. The carbonyl carbon of the ester group is expected to have the most downfield chemical shift. The quaternary carbons of the fused ring system (C-2, C-5, C-6, and C-8a) can be distinguished from the protonated carbons using techniques like DEPT (Distortionless Enhancement by Polarization Transfer). The chemical shifts of the aromatic carbons are influenced by the substituents; for instance, the carbon bearing the bromine atom (C-6) will have a chemical shift in the range of ~115 - 120 ppm.
Experimental Protocol for NMR Data Acquisition
A standardized protocol for acquiring high-quality NMR spectra is essential for accurate structural elucidation.
Step-by-Step Methodology:
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire the spectrum at a constant temperature, typically 298 K.
-
Use a standard pulse program with a 30-degree pulse angle and a relaxation delay of 1-2 seconds.
-
Acquire a sufficient number of scans to achieve an adequate signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Employ a proton-decoupled pulse sequence.
-
Use a longer relaxation delay (e.g., 2-5 seconds) to ensure quantitative detection of all carbon signals, including quaternary carbons.
-
Acquire a larger number of scans compared to the ¹H NMR experiment due to the lower natural abundance of the ¹³C isotope.
-
-
Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction. Reference the spectra to the TMS signal at 0.00 ppm for ¹H and 77.16 ppm for ¹³C (for CDCl₃).
Caption: Workflow for NMR Data Acquisition and Processing.
Infrared (IR) Spectroscopy
IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The predicted IR absorption bands for this compound are summarized below.
Predicted IR Data
Table 3: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100 - 3000 | Medium | C-H stretching (aromatic) |
| ~2980 - 2850 | Medium | C-H stretching (aliphatic - CH₃, CH₂) |
| ~1720 - 1700 | Strong | C=O stretching (ester) |
| ~1630 - 1450 | Medium | C=C and C=N stretching (aromatic rings) |
| ~1250 - 1000 | Strong | C-O stretching (ester) |
| ~800 - 600 | Medium | C-Br stretching |
| ~850 - 750 | Strong | C-H bending (out-of-plane, aromatic) |
Interpretation of the IR Spectrum:
The IR spectrum is expected to show a strong absorption band for the ester carbonyl (C=O) group around 1720-1700 cm⁻¹. The aromatic C-H stretching vibrations will appear above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations of the ethyl and methyl groups will be observed below 3000 cm⁻¹. The characteristic C-O stretching of the ester will be visible in the fingerprint region. The presence of the C-Br bond will likely give rise to a medium intensity band in the lower frequency region.
Experimental Protocol for IR Data Acquisition
For solid samples, the Attenuated Total Reflectance (ATR) or Potassium Bromide (KBr) pellet methods are commonly employed.
Step-by-Step Methodology (ATR):
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Record the spectrum, typically in the range of 4000-400 cm⁻¹.
-
Background Correction: A background spectrum of the clean ATR crystal should be recorded and subtracted from the sample spectrum.
Caption: Workflow for ATR-IR Data Acquisition.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as its fragmentation pattern, which can aid in structural elucidation.
Predicted Mass Spectrometry Data
Table 4: Predicted Mass Spectrometry Data (ESI-MS)
| Ion | Predicted m/z |
| [M+H]⁺ | 283.0082 / 285.0061 (for ⁷⁹Br / ⁸¹Br isotopes) |
| [M+Na]⁺ | 305.9901 / 307.9880 (for ⁷⁹Br / ⁸¹Br isotopes) |
Interpretation of the Mass Spectrum:
In Electrospray Ionization (ESI) Mass Spectrometry, the compound is expected to be detected primarily as the protonated molecule [M+H]⁺. Due to the presence of a bromine atom, a characteristic isotopic pattern will be observed, with two major peaks of nearly equal intensity separated by 2 m/z units, corresponding to the ⁷⁹Br and ⁸¹Br isotopes. The exact mass measurement of these ions can be used to confirm the elemental composition of the molecule. Fragmentation of the parent ion may occur, with potential losses of the ethoxy group (-OC₂H₅) or the entire ester group (-COOC₂H₅).
Experimental Protocol for Mass Spectrometry Data Acquisition
Step-by-Step Methodology (ESI-MS):
-
Sample Preparation: Prepare a dilute solution of the compound (e.g., 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile, often with a small amount of formic acid to promote protonation.
-
Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) for accurate mass measurements.
-
Data Acquisition: Infuse the sample solution into the ESI source at a constant flow rate. Acquire the mass spectrum in positive ion mode over an appropriate m/z range.
-
Data Analysis: Analyze the spectrum to identify the molecular ion and its isotopic pattern. If fragmentation is induced (e.g., by collision-induced dissociation), analyze the fragment ions to gain further structural information.
Caption: Workflow for ESI-MS Data Acquisition and Analysis.
Conclusion
The comprehensive spectroscopic analysis presented in this guide, including predicted ¹H and ¹³C NMR, IR, and MS data, provides a robust framework for the characterization of this compound. The detailed experimental protocols and interpretative guidance are designed to assist researchers in the unambiguous identification and quality assessment of this important heterocyclic compound. The application of these spectroscopic techniques is fundamental to advancing research and development in medicinal chemistry and related scientific fields.
References
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Synthesis of Some New Substituted Imidazo(1,2-a)pyridines and Their 2-One Derivatives. The Islamic University Journal (Series of Natural Studies and Engineering). [Link]
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1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). Defense Technical Information Center. [Link]
-
Synthesis and Biological Evaluation of Some New Imidazo[1,2-a]pyridines. Acta Chimica Slovenica. [Link]
-
Fused Heterocycles: Synthesis of Some New Imidazo[1,2-a]- pyridine Derivatives. Molecules. [Link]
-
Ethyl 6-bromoimidazo[1,2-a]pyridine-3-carboxylate. PubChem. [Link]
-
Ethyl 5-methylimidazo[1,2-a]pyridine-2-carboxylate. Acta Crystallographica Section E. [Link]
-
Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances. [Link]
-
Ethyl 8-amino-6-bromoimidazo[1,2-a]pyridine-2-carboxylate. Acta Crystallographica Section E. [Link]
-
Synthesis of new imine-/amine-bearing imidazo[1,2-a]pyrimidine derivatives and screening of their cytotoxic activity. Molecules. [Link]
-
A New Approach to Imidazo[1,2-a]pyridine Derivatives and Their Application to the Syntheses of Novel 2H-Pyrano[2',3':4,5]imidazo[1,2-a]pyridine-2-one Derivatives. Heterocycles. [Link]
-
Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Publishing. [Link]
-
Identification of ethyl-6-bromo-2((phenylthio)methyl)imidazo[1,2-a]pyridine-3-carboxylate as a narrow spectrum inhibitor of Streptococcus pneumoniae and its FtsZ. European Journal of Medicinal Chemistry. [Link]
-
Supporting Information. The Royal Society of Chemistry. [Link]
-
Ethyl 6-bromoimidazo[1,2-a]pyridine-2-carboxylate. PubChem. [Link]
-
Ethyl 8-(5-bromoquinoxalin-6-yl)-5-oxo-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyrimidine-7-carboxylate. Pharmaffiliates. [Link]
Methodological & Application
Application Notes & Protocols: A Guide to the One-Pot Synthesis of Imidazo[1,2-a]pyridine Derivatives
Abstract
The imidazo[1,2-a]pyridine core is a privileged scaffold in medicinal chemistry, forming the structural basis of numerous marketed drugs, including agents for treating insomnia, anxiety, and peptic ulcers.[1][2][3][4] Its broad spectrum of biological activities continues to drive significant research interest.[5][6] Traditional multi-step syntheses for these derivatives are often plagued by drawbacks such as long reaction times, harsh conditions, and the generation of undesirable waste. This guide details the principles and execution of one-pot multicomponent reactions (MCRs), which provide an efficient, atom-economical, and environmentally benign pathway to these valuable compounds. We will focus on the Groebke–Blackburn–Bienaymé (GBB) three-component reaction, offering a detailed mechanistic overview, step-by-step protocols, expert insights for troubleshooting, and data on substrate scope and yields.
Introduction: The Strategic Advantage of One-Pot Synthesis
Imidazo[1,2-a]pyridines are renowned for their diverse pharmacological profiles, including anticancer, antiviral, anti-inflammatory, and antimicrobial properties.[5][7] Marketed drugs such as Zolpidem, Alpidem, and Olprinone underscore the therapeutic importance of this heterocyclic system.[4][8] The urgent need for rapid lead generation and optimization in drug discovery has catalyzed the shift from linear synthesis to more convergent strategies.
One-pot multicomponent reactions (MCRs) are paramount in this modern paradigm. By combining three or more reactants in a single vessel, MCRs construct complex molecules in a single operation, thereby minimizing purification steps, solvent waste, and energy consumption.[7][9] The Groebke–Blackburn–Bienaymé reaction (GBB-3CR), an isocyanide-based MCR, has emerged as one of the most powerful and versatile methods for assembling the imidazo[1,2-a]pyridine core.[9][10][11] This reaction offers a direct route to 3-aminoimidazo[1,2-a]pyridine derivatives, which are key intermediates for further functionalization.[12]
The Core Mechanism: Understanding the Groebke–Blackburn–Bienaymé Reaction (GBB-3CR)
The GBB reaction is a cornerstone of imidazo[1,2-a]pyridine synthesis. Its efficiency stems from a domino sequence of condensation, activation, nucleophilic attack, and intramolecular cyclization. A thorough understanding of this mechanism is critical for optimizing reaction conditions and troubleshooting.
Causality Behind the Mechanism:
-
Imine Formation: The reaction initiates with the acid-catalyzed condensation of a 2-aminopyridine with an aldehyde. The acid protonates the aldehyde's carbonyl oxygen, rendering the carbon more electrophilic and susceptible to attack by the exocyclic nitrogen of the 2-aminopyridine. Subsequent dehydration yields a Schiff base (imine) intermediate. The removal of water is crucial to drive this equilibrium forward.
-
Nitrile Cation Formation: The Lewis or Brønsted acid catalyst then activates the imine by protonating its nitrogen atom. This activation is key, as it significantly increases the electrophilicity of the imine carbon.
-
Isocyanide Attack & Cyclization: The nucleophilic isocyanide carbon attacks the activated imine, forming a nitrilium ion intermediate. This intermediate is perfectly poised for the final, irreversible step.
-
Intramolecular [4+1] Cycloaddition: The endocyclic nitrogen of the pyridine ring, acting as an intramolecular nucleophile, attacks the electrophilic nitrilium carbon. This annulation step, a formal [4+1] cycloaddition, forges the five-membered imidazole ring and generates the fused heterocyclic scaffold.[13][14] Subsequent proton transfer or rearomatization yields the stable imidazo[1,2-a]pyridine product.
Caption: Fig. 1: Mechanism of the GBB Reaction
Experimental Protocols
The following protocols are designed to be self-validating systems. Adherence to stoichiometry, temperature, and reaction monitoring are critical for reproducibility and high yields.
Protocol 1: Catalyst-Free Groebke–Blackburn–Bienaymé Reaction in a Deep Eutectic Solvent
This protocol leverages a green, biodegradable deep eutectic solvent (DES) which can also act as a catalyst, simplifying the procedure.[15]
Principle: This method showcases an environmentally benign approach where the DES (Urea-Choline Chloride) serves as both the solvent and promoter for the reaction, eliminating the need for traditional volatile organic compounds and an external catalyst.[15] The one-pot, three-component reaction proceeds efficiently at a slightly elevated temperature.
Materials and Reagents:
-
2-Aminopyridine (1.0 mmol, 1.0 equiv.)
-
Aromatic Aldehyde (1.0 mmol, 1.0 equiv.)
-
Cyclohexyl Isocyanide (1.0 mmol, 1.0 equiv.)
-
Urea (2.0 equiv. relative to Choline Chloride)
-
Choline Chloride (ChCl)
-
Ethanol and Water (for recrystallization)
-
Round-bottom flask, magnetic stirrer, heating mantle/oil bath
-
Thin Layer Chromatography (TLC) plates (silica gel F254)
Procedure:
-
Prepare the Deep Eutectic Solvent (DES): In a clean, dry flask, mix Urea and Choline Chloride in a 2:1 molar ratio. Heat the mixture at 80 °C with stirring until a clear, homogeneous liquid is formed.[15]
-
Set up the Reaction: To 0.5 mL of the prepared Urea-ChCl DES in a round-bottom flask, add 2-aminopyridine (1.0 mmol), the selected aromatic aldehyde (1.0 mmol), and cyclohexyl isocyanide (1.0 mmol).
-
Reaction Execution: Stir the mixture vigorously at 80 °C. The reaction is typically complete within 2-6 hours.[15]
-
Monitor Progress: Monitor the reaction's progress by TLC (e.g., using a mobile phase of 30% ethyl acetate in hexanes). The disappearance of the limiting reactant (usually the aldehyde) indicates completion.
-
Product Isolation and Purification: Upon completion, cool the reaction mixture to room temperature. Add water to the flask, which will cause the product to precipitate as a solid.
-
Collect the solid product by vacuum filtration and wash it with cold water.
-
Further purify the crude product by recrystallization from an appropriate solvent system, such as aqueous ethanol, to yield the pure imidazo[1,2-a]pyridine derivative.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Protocol 2: Microwave-Assisted One-Pot Synthesis using an In-Situ Generated α-Bromoketone
This protocol demonstrates a rapid and highly efficient synthesis using microwave irradiation, a green energy source that dramatically reduces reaction times.[16][17]
Principle: The reaction proceeds in a one-pot, two-step sequence. First, an aromatic ketone is α-brominated in situ using N-bromosuccinimide (NBS).[18] Without isolation, a 2-aminopyridine is added, and the mixture is irradiated with microwaves. The microwave energy accelerates the subsequent condensation and cyclization, leading to high yields in minutes.[17] Lemon juice can serve as a natural, green acidic catalyst and solvent.[17]
Materials and Reagents:
-
Aromatic Ketone (e.g., Acetophenone) (5.0 mmol, 1.0 equiv.)
-
N-Bromosuccinimide (NBS) (5.0 mmol, 1.0 equiv.)
-
2-Aminopyridine derivative (5.0 mmol, 1.0 equiv.)
-
Lemon Juice (10 mL) or another suitable solvent like ethanol
-
Microwave reactor with a sealed vessel
-
Ice-cold water
-
Ethanol (for recrystallization)
Procedure:
-
Initial Bromination: In a 35 mL microwave reaction vessel, add the aromatic ketone (5.0 mmol), NBS (5.0 mmol), and lemon juice (10 mL).[17]
-
Microwave Irradiation (Step 1): Seal the vessel and place it in the microwave reactor. Irradiate the mixture at a constant power (e.g., 100-400 W) to maintain a temperature of 80-85 °C.[17][19] Monitor the formation of the α-bromoketone by TLC (typically complete within 5-10 minutes).
-
Addition of Aminopyridine: Cool the vessel to room temperature. Add the 2-aminopyridine derivative (5.0 mmol) to the reaction mixture.
-
Microwave Irradiation (Step 2): Reseal the vessel and irradiate again under the same conditions (80-85 °C) for an additional 10-20 minutes. Monitor the formation of the final product by TLC.
-
Work-up: After the reaction is complete, cool the vessel. Pour the reaction mixture into a beaker containing ice-cold water. A solid product will precipitate.
-
Purification: Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry. Recrystallize the crude product from aqueous ethanol to obtain the pure imidazo[1,2-a]pyridine.
-
Characterization: Analyze the final product by ¹H NMR, ¹³C NMR, and HRMS to confirm its identity and purity.
Data Summary and Workflow
The versatility of the one-pot synthesis is demonstrated by its tolerance for a wide range of substrates. Below is a summary of representative yields obtained using a GBB-type reaction.
| Entry | 2-Aminopyridine | Aldehyde | Isocyanide | Yield (%)[10] |
| 1 | 2-aminopyridine | Benzaldehyde | tert-butyl isocyanide | 65 |
| 2 | 2-aminopyridine | 4-Chlorobenzaldehyde | tert-butyl isocyanide | 69 |
| 3 | 2-aminopyridine | 4-Methoxybenzaldehyde | tert-butyl isocyanide | 62 |
| 4 | 5-Chloro-2-aminopyridine | Benzaldehyde | Cyclohexyl isocyanide | 86[9] |
| 5 | 2-aminopyridine | Furfural | Cyclohexyl isocyanide | 86[9] |
| 6 | 2-aminopyridine | 2-Naphthaldehyde | tert-butyl isocyanide | 58 |
General Laboratory Workflow:
Caption: Fig. 2: General Experimental Workflow
Senior Scientist Insights: Troubleshooting and Optimization
Trustworthiness Through Self-Validation: A robust protocol anticipates and addresses potential failures. Here are common issues and their causal solutions.
-
Problem: Low or No Product Yield
-
Probable Cause: Impure reagents, particularly the aldehyde, which may have oxidized to the corresponding carboxylic acid. Isocyanides can also degrade upon storage. Inefficient imine formation due to insufficient water removal or weak catalyst.
-
Expert Solution: Always use freshly distilled aldehydes or reagents from a newly opened bottle. Confirm the purity of the isocyanide via IR (strong absorption ~2150 cm⁻¹). If using a catalyst, consider a stronger Brønsted acid like p-toluenesulfonic acid (p-TsOH) or a Lewis acid like Sc(OTf)₃, which are highly effective at promoting imine formation.[11][12] When using conventional heating, employing a Dean-Stark trap can effectively remove water and drive the initial condensation.
-
-
Problem: Formation of Multiple Side Products
-
Probable Cause: The reaction temperature may be too high, leading to decomposition or side reactions. If the aldehyde has an α-hydrogen, self-condensation (aldol) can compete. With certain substrates, the classic four-component Ugi reaction can occur as a side pathway if a nucleophile (like the acid's conjugate base or water) is incorporated.
-
Expert Solution: Optimize the reaction temperature. Start at a lower temperature (e.g., 60 °C) and gradually increase it. Ensure the stoichiometry is precise; an excess of one component can favor alternative pathways. Using a non-nucleophilic acid catalyst or a catalyst-free system in a DES can suppress Ugi-type side reactions.[15]
-
-
Problem: Difficulty with Product Purification
-
Probable Cause: The product may be an oil or have similar polarity to unreacted starting materials or byproducts, making crystallization and chromatography challenging.
-
Expert Solution: If direct precipitation/crystallization fails, perform a standard aqueous workup with an organic solvent (e.g., ethyl acetate) to remove water-soluble components like the catalyst or DES. If column chromatography is necessary, use a gradient elution system and carefully select solvents based on TLC analysis to maximize separation. Sometimes, converting the product to a salt (e.g., hydrochloride) can facilitate crystallization.
-
Conclusion
The one-pot synthesis of imidazo[1,2-a]pyridine derivatives, particularly through the Groebke–Blackburn–Bienaymé reaction, represents a highly efficient, versatile, and scalable strategy for accessing this medicinally vital scaffold. By leveraging modern techniques such as microwave assistance and green solvents, researchers can rapidly generate diverse molecular libraries for drug discovery programs. The protocols and insights provided herein offer a robust framework for both academic and industrial scientists to successfully synthesize these high-value compounds, accelerating the development of next-generation therapeutics.
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National Institutes of Health. (2016). One-pot synthesis of tetracyclic fused imidazo[1,2-a]pyridines via a three-component reaction. Retrieved from [Link]
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ResearchGate. (n.d.). Mechanism of one-pot synthesis of imidazo[1,2-a]pyridines. Retrieved from [Link]
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BIO Web of Conferences. (n.d.). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. Retrieved from [Link]
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ACS Publications. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. Retrieved from [Link]
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MDPI. (n.d.). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. Retrieved from [Link]
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The Strategic Utility of Ethyl 6-bromo-5-methylimidazo[1,2-a]pyridine-2-carboxylate: A Guide for Synthetic and Medicinal Chemists
The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a variety of clinically significant pharmaceuticals, including the widely prescribed hypnotic agent Zolpidem, the anxiolytic Alpidem, and the gastroprotective Zolimidine.[1][2][3][4] This bicyclic heterocyclic system offers a unique combination of electronic properties and a rigid conformational framework, making it an attractive template for the design of novel therapeutic agents. Within this esteemed class of compounds, Ethyl 6-bromo-5-methylimidazo[1,2-a]pyridine-2-carboxylate emerges as a highly versatile and strategically important synthetic intermediate. Its pre-installed functional handles—a reactive bromine atom at the 6-position, a directing methyl group at the 5-position, and an ester at the 2-position—provide a powerful platform for rapid library synthesis and the development of complex molecular architectures.
This technical guide provides researchers, scientists, and drug development professionals with in-depth application notes and detailed protocols for the effective utilization of this compound (Synonym: CAS 859787-40-9)[5] in modern organic synthesis. We will explore its synthesis and delve into its application in cornerstone C-C and C-N bond-forming reactions, providing field-proven insights into experimental design and execution.
I. Synthesis of the Intermediate: A Retro-Synthetic Approach
The synthesis of this compound is most efficiently achieved through the condensation of a suitably substituted 2-aminopyridine with an ethyl α-halo-α-ketoester. This classical approach to the imidazo[1,2-a]pyridine core is reliable and amenable to scale-up.[6][7]
Protocol 1: Synthesis of this compound
This protocol is based on established methodologies for the synthesis of related imidazo[1,2-a]pyridine esters.[6][7]
Materials:
-
2-Amino-5-bromo-6-methylpyridine
-
Ethyl bromopyruvate
-
Ethanol (anhydrous)
-
Sodium bicarbonate (NaHCO₃)
-
Dichloromethane (DCM)
-
Brine (saturated NaCl solution)
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-amino-5-bromo-6-methylpyridine (1.0 eq).
-
Dissolve the starting material in anhydrous ethanol (approx. 10-15 mL per gram of aminopyridine).
-
Add ethyl bromopyruvate (1.2 eq) dropwise to the stirred solution at room temperature.
-
Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol.
-
To the resulting residue, add a saturated aqueous solution of sodium bicarbonate to neutralize the hydrobromide salt formed. This will precipitate the free base product.
-
Extract the aqueous mixture with dichloromethane (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the pure this compound.
II. The Power of the 6-Bromo Position: Palladium-Catalyzed Cross-Coupling Reactions
The bromine atom at the C6 position is the key to unlocking the synthetic potential of this intermediate. It serves as a versatile handle for a variety of palladium-catalyzed cross-coupling reactions, allowing for the introduction of diverse aryl, heteroaryl, alkyl, and amino functionalities.
Application Note 1: Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura coupling is a robust and widely used method for forming C(sp²)-C(sp²) bonds.[8][9][10] It allows for the introduction of a wide array of aryl and heteroaryl groups at the 6-position of the imidazo[1,2-a]pyridine core. This reaction is particularly valuable in medicinal chemistry for generating libraries of compounds for structure-activity relationship (SAR) studies.
Catalytic Cycle Causality: The reaction proceeds via a well-established catalytic cycle involving oxidative addition of the aryl bromide to a Pd(0) species, followed by transmetalation with a boronic acid derivative (activated by a base), and concluding with reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.[9][10]
Protocol 2: Suzuki-Miyaura Coupling with Arylboronic Acids
This protocol is adapted from general procedures for the Suzuki coupling of bromo-substituted N-heterocycles.[11][12][13]
Materials:
-
This compound
-
Arylboronic acid (1.2 - 1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃) (2-3 eq)
-
Solvent (e.g., Dioxane/Water mixture (4:1), Toluene, or DMF)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In an oven-dried Schlenk flask, combine this compound (1.0 eq), the arylboronic acid (1.2 eq), and the base (2.0 eq).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add the degassed solvent (e.g., Dioxane/Water 4:1) via syringe.
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite to remove the catalyst and inorganic salts.
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the solution under reduced pressure and purify the residue by column chromatography to obtain the 6-aryl substituted product.
| Parameter | Recommendation | Rationale |
| Catalyst | Pd(PPh₃)₄, PdCl₂(dppf) | Pd(PPh₃)₄ is often effective for simple couplings. PdCl₂(dppf) can be superior for more challenging substrates due to the ligand's properties. |
| Base | K₂CO₃, Cs₂CO₃ | K₂CO₃ is a cost-effective choice. Cs₂CO₃ is a stronger base and can be more effective for less reactive boronic acids. |
| Solvent | Dioxane/H₂O, Toluene | The aqueous mixture is common for many Suzuki reactions. Toluene can be used for water-sensitive substrates. |
Application Note 2: Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines from aryl halides.[14][15][16] Applying this reaction to our intermediate allows for the introduction of a diverse range of primary and secondary amines at the 6-position, a common motif in pharmacologically active compounds.
Mechanistic Insight: This palladium-catalyzed reaction involves the oxidative addition of the aryl bromide to Pd(0), followed by deprotonation of the amine by a strong base and subsequent coordination to the palladium center. Reductive elimination then forms the C-N bond and regenerates the active catalyst.[15] The choice of ligand is critical for the success of this transformation.
Protocol 3: Buchwald-Hartwig Amination with Secondary Amines
This protocol is based on established methods for the amination of heteroaryl halides.[17][18]
Materials:
-
This compound
-
Amine (primary or secondary) (1.2 - 1.5 eq)
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1-3 mol%)
-
Phosphine ligand (e.g., XPhos, RuPhos, BINAP) (2-6 mol%)
-
Strong, non-nucleophilic base (e.g., NaOt-Bu, K₃PO₄) (1.5 - 2.0 eq)
-
Anhydrous, aprotic solvent (e.g., Toluene, Dioxane)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To an oven-dried Schlenk flask, add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 1.5 mol%) and the phosphine ligand (e.g., XPhos, 3 mol%).
-
Add the base (e.g., NaOt-Bu, 1.5 eq).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add anhydrous toluene, followed by the this compound (1.0 eq) and the amine (1.2 eq).
-
Heat the reaction mixture to 90-110 °C and stir for 6-24 hours. Monitor progress by LC-MS.
-
Upon completion, cool to room temperature, dilute with ethyl acetate, and quench carefully with water.
-
Separate the layers, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography.
| Parameter | Recommendation | Rationale |
| Catalyst/Ligand | Pd₂(dba)₃ / XPhos or RuPhos | These bulky, electron-rich phosphine ligands are highly effective for C-N coupling reactions, promoting both oxidative addition and reductive elimination.[16] |
| Base | NaOt-Bu | A strong, sterically hindered base is required to deprotonate the amine without competing as a nucleophile. |
| Solvent | Toluene, Dioxane | Anhydrous, aprotic solvents are essential to prevent quenching of the strong base and interference with the catalytic cycle. |
Application Note 3: Sonogashira Coupling for Alkynyl Moiety Introduction
The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne.[19][20] This reaction is invaluable for introducing alkynyl groups, which can serve as versatile handles for further transformations (e.g., click chemistry, reductions) or as integral parts of a final target molecule, such as in the synthesis of Altinicline, a nicotinic acetylcholine receptor agonist.[19]
The Dual Catalytic System: The Sonogashira reaction typically employs a dual catalytic system: a palladium catalyst facilitates the main cross-coupling cycle, while a copper(I) co-catalyst activates the alkyne.[20][21]
Protocol 4: Sonogashira Coupling with Terminal Alkynes
This protocol is adapted from general procedures for Sonogashira couplings.[19][22]
Materials:
-
This compound
-
Terminal alkyne (1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂) (1-5 mol%)
-
Copper(I) iodide (CuI) (2-10 mol%)
-
Amine base (e.g., Triethylamine (TEA), Diisopropylamine (DIPA)) (serves as base and solvent)
-
Optional co-solvent (e.g., THF, DMF)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a Schlenk flask, dissolve this compound (1.0 eq) in a mixture of degassed triethylamine and THF (e.g., 1:2 v/v).
-
Add the terminal alkyne (1.5 eq).
-
Add the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2 mol%) and copper(I) iodide (4 mol%).
-
Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) for 2-8 hours under an inert atmosphere. Monitor by TLC or LC-MS.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Redissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography to yield the 6-alkynyl substituted imidazo[1,2-a]pyridine.
III. Conclusion and Future Outlook
This compound is a strategically designed intermediate that provides a reliable and efficient entry point into a vast chemical space of medicinally relevant compounds. The protocols and insights provided herein demonstrate its utility in key synthetic transformations, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions. By leveraging the reactivity of the 6-bromo position, researchers can rapidly generate diverse libraries of novel imidazo[1,2-a]pyridine derivatives for biological screening and lead optimization programs. The continued exploration of this and similar intermediates will undoubtedly fuel the discovery of the next generation of therapeutics based on this privileged scaffold.[4][23][24]
References
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ResearchGate. Synthesis of zolpidem tartrate and analogues 9, 11. Available from: [Link]
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Royal Society of Chemistry. Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines. Organic & Biomolecular Chemistry. Available from: [Link]
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MDPI. Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. Available from: [Link]
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Royal Society of Chemistry. Functionalization of imidazo[1,2-a]pyridines via radical reactions. New Journal of Chemistry. Available from: [Link]
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ACS Publications. Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega. Available from: [Link]
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National Institutes of Health. Study on a Three-Step Rapid Assembly of Zolpidem and Its Fluorinated Analogues Employing Microwave-Assisted Chemistry. Available from: [Link]
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National Institutes of Health. Calculation-assisted regioselective functionalization of the imidazo[1,2-a]pyrazine scaffold via zinc and magnesium organometallic intermediates. Available from: [Link]
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Dr. Reddy's Laboratories. A simple and efficient synthesis of hypnotic agent, zolpidem and its related substances. Available from: [Link]
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Semantic Scholar. Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. Available from: [Link]
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Bentham Science. Exploring Synthesis and Functionalization of Imidazo[1,2˗a]pyridines: A Promising Heterocyclic Framework. Available from: [Link]
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Royal Society of Chemistry. Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. Available from: [Link]
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National Institutes of Health. Ethyl 5-methylimidazo[1,2-a]pyridine-2-carboxylate. Available from: [Link]
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ResearchGate. Suzuki coupling reactions of bromoimidazo[1,2-a]pyridines and arylboronic acids. Available from: [Link]
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ResearchGate. Synthesis of Polysubstituted Imidazo[1,2- a ]pyridines via Microwave-Assisted One-Pot Cyclization/Suzuki Coupling/Palladium-Catalyzed Heteroarylation. Available from: [Link]
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Royal Society of Chemistry. Synthesis of 3-aryl-2-phosphinoimidazo[1,2-a]pyridine ligands for use in palladium-catalyzed cross-coupling reactions. Available from: [Link]
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Organic Chemistry Portal. Imidazo[1,2-a]pyridine synthesis. Available from: [Link]
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ResearchGate. A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. Available from: [Link]
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PubMed Central. Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors. Available from: [Link]
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The Cyclization of 2-Aminopyridines with Ethyl Bromopyruvate: A Comprehensive Guide to the Synthesis of Imidazo[1,2-a]pyridine Scaffolds
Introduction: The Significance of the Imidazo[1,2-a]pyridine Core
The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged" structure due to its prevalence in a wide array of biologically active compounds.[1][2] This bicyclic aromatic system is the central pharmacophore in numerous approved drugs and clinical candidates, demonstrating a remarkable range of therapeutic applications, from hypnotic agents like Zolpidem to advanced anti-tuberculosis and anti-cancer therapies.[2][3]
The synthesis of this vital heterocyclic system is frequently achieved through the cyclization of 2-aminopyridines with α-halocarbonyl compounds, a transformation rooted in the classical Tschitschibabin reaction. This application note provides a detailed examination of a key variant of this reaction: the cyclization of 2-aminopyridines with ethyl bromopyruvate. We will delve into the underlying mechanism, present a robust and detailed experimental protocol, and explore the significance of the resulting ethyl imidazo[1,2-a]pyridine-2-carboxylate as a versatile intermediate in drug discovery.
Mechanistic Insights: A Stepwise Journey to Aromaticity
The formation of the imidazo[1,2-a]pyridine ring system from 2-aminopyridine and ethyl bromopyruvate is a sequential process involving N-alkylation, intramolecular cyclization, and dehydration. Understanding this mechanism is crucial for optimizing reaction conditions and predicting the reactivity of substituted starting materials.
The reaction is initiated by the nucleophilic attack of the endocyclic nitrogen atom of the 2-aminopyridine on the electrophilic α-carbon of ethyl bromopyruvate. This step, an SN2 reaction, forms a pyridinium bromide intermediate. The endocyclic nitrogen is a stronger nucleophile than the exocyclic amino group, a distinction that drives the regioselectivity of this initial alkylation.
Following the formation of the pyridinium salt, an intramolecular cyclization occurs. The exocyclic amino group, now positioned favorably, acts as a nucleophile, attacking the carbonyl carbon of the pyruvate moiety. This step forms a transient cyclic hemiaminal intermediate.
The final step is a dehydration reaction, which is often acid- or base-catalyzed, leading to the formation of a stable aromatic imidazo[1,2-a]pyridine ring system. The overall process results in the creation of a five-membered imidazole ring fused to the original pyridine ring.
Caption: Reaction mechanism for the cyclization of 2-aminopyridine with ethyl bromopyruvate.
Experimental Protocol: A Two-Step, One-Pot Synthesis
This protocol is a robust and scalable two-step, one-pot procedure adapted from established literature methods.[4] It offers high yields and a straightforward workup, making it suitable for both small-scale screening and larger-scale synthesis of the imidazo[1,2-a]pyridine core.
Materials and Reagents:
-
Substituted 2-aminopyridine (1.0 eq)
-
Ethyl bromopyruvate (1.1 eq)
-
Sodium bicarbonate (NaHCO₃) (2.0 eq)
-
Ethanol (EtOH)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Instrumentation:
-
Round-bottom flask equipped with a magnetic stir bar and reflux condenser
-
Heating mantle or oil bath
-
Rotary evaporator
-
Standard laboratory glassware for extraction and filtration
-
Thin Layer Chromatography (TLC) apparatus
Procedure:
-
Step 1: N-Alkylation.
-
To a solution of the substituted 2-aminopyridine (1.0 mmol) in ethanol (10 mL) in a round-bottom flask, add ethyl bromopyruvate (1.1 mmol, 1.1 eq).
-
Stir the reaction mixture at room temperature for 2-4 hours. The progress of the N-alkylation can be monitored by TLC (typically using a 1:1 mixture of hexane and ethyl acetate as the mobile phase). The formation of the pyridinium salt is usually indicated by the appearance of a more polar spot.
-
-
Step 2: Cyclization and Dehydration.
-
To the reaction mixture containing the pyridinium intermediate, add sodium bicarbonate (2.0 mmol, 2.0 eq).
-
Heat the mixture to reflux (approximately 78 °C for ethanol) and maintain for 4-6 hours, or until TLC analysis indicates the complete consumption of the intermediate and formation of the desired product.
-
-
Workup and Purification:
-
Allow the reaction mixture to cool to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
Partition the residue between ethyl acetate (20 mL) and a saturated aqueous sodium bicarbonate solution (20 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine (15 mL), and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexane, to afford the pure ethyl imidazo[1,2-a]pyridine-2-carboxylate.
-
Caption: A streamlined workflow for the one-pot synthesis of ethyl imidazo[1,2-a]pyridine-2-carboxylates.
Substrate Scope and Yields
The described protocol is applicable to a wide range of substituted 2-aminopyridines. The electronic nature and position of the substituents on the pyridine ring can influence the reaction rate and overall yield. Electron-donating groups generally enhance the nucleophilicity of the pyridine nitrogen, facilitating the initial N-alkylation step. Conversely, electron-withdrawing groups can decrease the reactivity.
| 2-Aminopyridine Derivative | Product | Typical Yield (%) |
| 2-Aminopyridine | Ethyl imidazo[1,2-a]pyridine-2-carboxylate | 85-95 |
| 2-Amino-5-methylpyridine | Ethyl 6-methylimidazo[1,2-a]pyridine-2-carboxylate | 80-90 |
| 2-Amino-4-methylpyridine | Ethyl 7-methylimidazo[1,2-a]pyridine-2-carboxylate | 82-92 |
| 2-Amino-5-chloropyridine | Ethyl 6-chloroimidazo[1,2-a]pyridine-2-carboxylate | 75-85 |
| 2-Amino-5-bromopyridine | Ethyl 6-bromoimidazo[1,2-a]pyridine-2-carboxylate | 70-80 |
Yields are representative and can vary based on reaction scale and purification efficiency.
Applications in Drug Discovery and Development
The ethyl imidazo[1,2-a]pyridine-2-carboxylate core synthesized through this method is a versatile starting material for the development of a plethora of therapeutic agents. The ester functionality can be readily hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to generate a diverse library of amide derivatives.[1]
Key Therapeutic Areas:
-
Anti-tuberculosis Agents: The imidazo[1,2-a]pyridine scaffold is central to the development of novel anti-tuberculosis drugs. For instance, the clinical candidate Telacebec (Q203) features this core and targets the cytochrome bc1 complex of Mycobacterium tuberculosis.[1]
-
Oncology: Derivatives of imidazo[1,2-a]pyridine have been extensively investigated as anti-cancer agents, targeting various kinases and other signaling pathways involved in tumor growth and proliferation.[3][5]
-
Hypnotics and Anxiolytics: The well-known hypnotic drug Zolpidem and the anxiolytic Alpidem are based on the imidazo[1,2-a]pyridine structure, highlighting its importance in central nervous system drug discovery.[2] The synthesis of Zolpidem often involves the condensation of 2-amino-5-methylpyridine with a suitable α-haloketone derivative.[6]
Conclusion
The cyclization of 2-aminopyridines with ethyl bromopyruvate represents a highly efficient and versatile method for the synthesis of the medicinally important imidazo[1,2-a]pyridine scaffold. A thorough understanding of the reaction mechanism allows for the rational optimization of reaction conditions. The detailed protocol provided herein offers a reliable and scalable route to access ethyl imidazo[1,2-a]pyridine-2-carboxylates, which are key intermediates for the development of a wide range of therapeutic agents. The continued exploration of this chemical space promises to yield novel drug candidates for a variety of diseases.
References
- Dhara, K., Barick, S., & Chandrashekharappa, S. (2025). Synthesis of Ethyl 3‐phenylimidazo[1,2‐a]pyridine‐2‐carboxylate by Using 2‐Aminopyridines, Diethyl Oxalate, and Benzyl Bromides. ChemistrySelect.
-
Kumar, S., Singh, V., & Singh, P. P. (2023). Recent Developments of Imidazo[1,2-a]pyridine Analogues as Antituberculosis Agents. RSC Medicinal Chemistry, 14(4), 644-657. [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,2-a]pyridines. Retrieved from [Link]
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Zhang, L., et al. (2018). Convenient two-step one-pot synthesis of 3-substituted imidazo[1,2-a]pyridines and imidazo[1,2-b]pyridazines. Journal of Chemical Sciences, 130(55). [Link]
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Satyanarayana, B., et al. (2009). A simple and efficient synthesis of hypnotic agent, zolpidem and its related substances. Arkivoc, 2009(ii), 315-320. [Link]
- Ranbaxy Laboratories Limited. (2005). Process for the synthesis of zolpidem.
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Kaur, H., & Kumar, S. (2023). Imidazopyridine Amides: Synthesis, Mycobacterium smegmatis CIII2CIV2 Supercomplex Binding, and In Vitro Antimycobacterial Activity. ACS Omega. [Link]
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Singh, V., et al. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. RSC Medicinal Chemistry. [Link]
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Péhourcq, F., & Jarry, C. (2000). A simple and efficient synthesis of hypnotic agent, zolpidem and its related substances. SciSpace. [Link]
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Ciupa, A., et al. (2020). Study on a Three-Step Rapid Assembly of Zolpidem and Its Fluorinated Analogues Employing Microwave-Assisted Chemistry. Molecules, 25(14), 3161. [Link]
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Goel, R., Luxami, V., & Paul, K. (2016). Imidazo[1,2-a]pyridines: Promising Drug Candidate for Antitumor Therapy. Current Topics in Medicinal Chemistry, 16(30), 3590-3616. [Link]
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ResearchGate. (2025). Synthesis of Ethyl 3‐phenylimidazo[1,2‐a]pyridine‐2‐carboxylate by Using 2‐Aminopyridines, Diethyl Oxalate, and Benzyl Bromides. [Link]
-
ResearchGate. (n.d.). Synthesis of zolpidem in different routes. [Link]
-
ResearchGate. (n.d.). Design, Synthesis, and In silico Studies of Imidazo[1,2-a] pyridine-2-carboxylate Derivatives as Anti-tubercular Agent. [Link]
-
Dhas, A., et al. (2021). Synthesis of Imidazo [1, 2-a] Pyridine Derivatives Using Copper Silicate as an Efficient and Reusable Catalyst. Letters in Applied NanoBioScience, 10(2), 2565-2574. [Link]
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Al-Dhfyan, A., & Al-Otaibi, B. (2022). The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. BioMed Research International. [Link]
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Application Notes and Protocols for the Evaluation of Ethyl 6-bromo-5-methylimidazo[1,2-a]pyridine-2-carboxylate as a Potential STAT3 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Rationale for Targeting STAT3 with Novel Chemical Scaffolds
Signal Transducer and Activator of Transcription 3 (STAT3) is a critical intracellular transcription factor that plays a pivotal role in a multitude of cellular processes, including proliferation, survival, differentiation, and angiogenesis.[1][2] In normal physiological conditions, STAT3 activation is a transient and tightly regulated process, initiated by cytokines and growth factors.[3] However, in a wide array of human cancers and inflammatory diseases, STAT3 is constitutively activated, leading to the transcription of genes that promote tumor growth, metastasis, and immune evasion.[4][5] This aberrant signaling makes STAT3 a highly attractive target for therapeutic intervention.
The imidazo[1,2-a]pyridine scaffold has emerged as a promising framework for the development of novel kinase inhibitors.[6] Recent studies have highlighted the potential of this chemical class in targeting the STAT3 signaling pathway. Researchers have successfully identified and optimized imidazo[1,2-a]pyridine derivatives that exhibit potent and selective inhibition of STAT3 phosphorylation and its downstream effects.[5][6][7]
This document provides a comprehensive guide for the investigation of Ethyl 6-bromo-5-methylimidazo[1,2-a]pyridine-2-carboxylate (hereafter referred to as "the compound") as a potential inhibitor of the STAT3 signaling pathway. While direct evidence for this specific compound's activity against STAT3 is not yet extensively documented in publicly available literature, its structural similarity to known imidazo[1,2-a]pyridine-based STAT3 inhibitors provides a strong rationale for its evaluation.[5][6]
These application notes offer a structured approach to systematically characterize the compound's biological activity, from initial cell-based screening to more detailed mechanistic studies.
Compound Profile: this compound
| Property | Value | Source |
| IUPAC Name | This compound | [8] |
| CAS Number | 859787-40-9 | [8] |
| Molecular Formula | C₁₁H₁₁BrN₂O₂ | [8] |
| Molecular Weight | 283.12 g/mol | [Sunway Pharm Ltd] |
The STAT3 Signaling Pathway: A Target for Therapeutic Intervention
The canonical STAT3 signaling cascade is initiated by the binding of ligands, such as interleukin-6 (IL-6) or epidermal growth factor (EGF), to their cognate receptors on the cell surface. This binding event triggers the activation of associated Janus kinases (JAKs), which then phosphorylate specific tyrosine residues on the intracellular domain of the receptor. These phosphotyrosine sites serve as docking stations for the SH2 domain of latent STAT3 proteins in the cytoplasm.[1][2][3] Upon recruitment, STAT3 is itself phosphorylated by JAKs at a critical tyrosine residue (Tyr705).[1] This phosphorylation event induces a conformational change, leading to the formation of stable STAT3 homodimers (or heterodimers with other STAT family members) through reciprocal SH2 domain-phosphotyrosine interactions.[2] These activated dimers then translocate to the nucleus, where they bind to specific DNA response elements in the promoters of target genes, thereby regulating their transcription.[1][2]
Caption: Canonical STAT3 Signaling Pathway.
Experimental Protocols for Evaluating STAT3 Inhibition
The following protocols provide a step-by-step guide to assess the potential of this compound to inhibit the STAT3 signaling pathway.
Protocol 1: Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effects of the compound on cancer cell lines with known constitutively active STAT3 signaling (e.g., MDA-MB-231, AGS, MGC-803) and to establish a non-toxic concentration range for subsequent mechanistic assays.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[9]
Materials:
-
Cancer cell line(s) with active STAT3 signaling
-
Complete cell culture medium
-
96-well plates
-
This compound
-
DMSO (for dissolving the compound)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[9][10]
-
Compound Treatment: Prepare a stock solution of the compound in DMSO. Serially dilute the compound in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM). The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.[10] Replace the medium in the wells with 100 µL of the medium containing the different concentrations of the compound. Include vehicle control (medium with DMSO) and untreated control wells.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, protected from light, until purple formazan crystals are visible under a microscope.[11]
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.[11]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Protocol 2: Western Blot Analysis of STAT3 Phosphorylation
Objective: To directly assess the effect of the compound on the phosphorylation of STAT3 at Tyr705.
Principle: Western blotting uses antibodies to detect specific proteins in a sample. By using an antibody specific to the phosphorylated form of STAT3 (p-STAT3 Tyr705), a decrease in the signal in compound-treated cells compared to control cells indicates inhibition of STAT3 activation.[1][2]
Materials:
-
Cancer cell line(s)
-
6-well plates
-
This compound
-
STAT3 activator (e.g., IL-6, 20 ng/mL)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-p-STAT3 (Tyr705), anti-total STAT3, anti-β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with non-toxic concentrations of the compound (determined from the MTT assay) for a specified time (e.g., 2, 6, or 24 hours). In some wells, stimulate the cells with a STAT3 activator (e.g., IL-6) for the last 15-30 minutes of the compound treatment.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer containing protease and phosphatase inhibitors.[12]
-
Protein Quantification: Determine the protein concentration of each lysate using a protein quantification assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.[12]
-
Incubate the membrane with the primary antibody against p-STAT3 (Tyr705) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[12]
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Stripping and Re-probing: To normalize the p-STAT3 signal, the membrane can be stripped and re-probed with antibodies against total STAT3 and a loading control like β-actin.[13]
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the p-STAT3 signal to the total STAT3 signal and then to the loading control.
Protocol 3: STAT3-Dependent Luciferase Reporter Assay
Objective: To measure the effect of the compound on the transcriptional activity of STAT3.
Principle: This assay utilizes a reporter plasmid containing the firefly luciferase gene under the control of a promoter with STAT3 response elements. When STAT3 is active, it binds to these elements and drives luciferase expression. A decrease in luminescence in the presence of the compound indicates inhibition of STAT3's transcriptional activity.[3][4][14] A co-transfected plasmid expressing Renilla luciferase under a constitutive promoter is used for normalization.[14][15]
Materials:
-
HEK293T cells or another suitable cell line
-
STAT3-responsive firefly luciferase reporter plasmid
-
Renilla luciferase control plasmid
-
Transfection reagent (e.g., Lipofectamine)
-
96-well white, clear-bottom plates
-
This compound
-
STAT3 activator (e.g., IL-6)
-
Dual-luciferase reporter assay system
-
Luminometer
Procedure:
-
Transfection: Co-transfect the cells with the STAT3-responsive firefly luciferase reporter plasmid and the Renilla luciferase control plasmid using a suitable transfection reagent according to the manufacturer's protocol.[4][16]
-
Cell Seeding: After 24 hours, seed the transfected cells into a 96-well white, clear-bottom plate.[4]
-
Compound Treatment and Stimulation: Treat the cells with various concentrations of the compound for a predetermined time. Then, stimulate the cells with a STAT3 activator (e.g., IL-6) for 6-8 hours.[15]
-
Luciferase Assay: Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer, following the manufacturer's instructions.[4][14]
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Calculate the fold change in STAT3 activity relative to the stimulated vehicle control.
Sources
- 1. Western Blot for Detecting Phosphorylated STAT3 [bio-protocol.org]
- 2. bio-protocol.org [bio-protocol.org]
- 3. Screening approaches to generating STAT inhibitors: Allowing the hits to identify the targets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. researchgate.net [researchgate.net]
- 6. Structural optimization of Imidazo[1, 2-a]pyridine derivatives for the treatment of gastric cancer via STAT3 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. This compound [synhet.com]
- 9. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 10. clyte.tech [clyte.tech]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. STAT-3/phosphoSTAT-3 western blot - Molecular Biology [protocol-online.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Frontiers | Discovery of potent STAT3 inhibitors using structure-based virtual screening, molecular dynamic simulation, and biological evaluation [frontiersin.org]
Application Notes & Protocols for the Development of Antitubercular Agents from Imidazo[1,2-a]pyridines
Introduction: The Imperative for Novel Anti-TB Agents and the Promise of Imidazo[1,2-a]pyridines
Tuberculosis (TB), caused by the bacterium Mycobacterium tuberculosis, remains a leading cause of death from a single infectious agent worldwide.[1][2] The challenge of controlling TB is significantly compounded by the rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains, which render many first-line therapies ineffective.[3][4] This escalating crisis necessitates the discovery of new chemical entities that operate via novel mechanisms of action to circumvent existing resistance pathways.
The imidazo[1,2-a]pyridine (IPA) scaffold has emerged as a highly promising "drug prejudice" framework in modern anti-TB drug discovery.[1][2][5] Compounds derived from this bicyclic heterocycle have demonstrated potent bactericidal activity against drug-sensitive, MDR, and XDR strains of Mtb.[2][6][7] The most notable exemplar of this class is Telacebec (Q203) , a first-in-class drug candidate that has progressed to clinical trials and validates the therapeutic potential of this scaffold.[8][9][10]
This guide provides an in-depth overview of the critical steps in developing IPAs as antitubercular agents, from chemical synthesis and mechanistic elucidation to a cascade of in vitro and in vivo evaluation protocols.
Core Synthesis of the Imidazo[1,2-a]pyridine Scaffold
The synthetic accessibility of the IPA core is a key advantage for medicinal chemistry efforts, allowing for the rapid generation of diverse analogues for structure-activity relationship (SAR) studies.[7] While numerous synthetic strategies exist, a prevalent and reliable method involves the condensation of a 2-aminopyridine with an α-halocarbonyl compound.
General Synthetic Workflow
The most common approach involves a one-pot reaction where a substituted 2-aminopyridine is reacted with a substituted α-bromoketone (e.g., phenacyl bromide derivatives) in a suitable solvent like ethanol, often under reflux conditions.[11] This straightforward cyclization provides the core IPA scaffold, which can then be further functionalized, typically at the C3 position, to generate carboxamide libraries.
Caption: General two-step synthesis of Imidazo[1,2-a]pyridine carboxamides.
Protocol: Synthesis of a Representative Imidazo[1,2-a]pyridine-3-Carboxamide
This protocol describes a typical procedure for synthesizing an IPA carboxamide, a common structural motif for potent anti-TB activity.
Part A: Synthesis of Ethyl 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxylate
-
Reactant Preparation: In a round-bottom flask, dissolve 2-amino-4-methylpyridine (1.0 eq) in anhydrous ethanol.
-
Reaction Initiation: Add ethyl 2-chloroacetoacetate (1.1 eq) to the solution.
-
Cyclization: Heat the reaction mixture to reflux and monitor its progress using Thin-Layer Chromatography (TLC). The reaction is typically complete within 8-12 hours.
-
Work-up: Upon completion, cool the mixture to room temperature. Neutralize with a saturated sodium bicarbonate solution. The resulting precipitate is the crude product.
-
Purification: Collect the solid by filtration, wash with cold water, and dry under a vacuum. Recrystallization from ethanol can be performed if further purification is needed.[7]
Part B: Saponification to Carboxylic Acid
-
Hydrolysis: Suspend the ethyl ester from Part A (1.0 eq) in a mixture of tetrahydrofuran (THF) and water. Add lithium hydroxide (LiOH, 2-3 eq).
-
Reaction: Stir the mixture at room temperature until TLC analysis indicates the complete consumption of the starting material.
-
Isolation: Acidify the reaction mixture with 1N HCl to a pH of ~3-4. The carboxylic acid product will precipitate.
-
Purification: Collect the solid by filtration, wash with water, and dry thoroughly. This intermediate is often used in the next step without further purification.
Part C: EDC-Mediated Amide Coupling
-
Activation: Dissolve the carboxylic acid from Part B (1.0 eq) in dichloromethane (DCM). Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 eq) and Hydroxybenzotriazole (HOBt, 1.2 eq). Stir for 20 minutes at room temperature.
-
Coupling: Add the desired amine (e.g., a substituted benzylamine, 1.1 eq) to the activated mixture.
-
Reaction: Allow the reaction to proceed at room temperature for 12-24 hours.
-
Work-up: Wash the reaction mixture sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Concentrate the solvent under reduced pressure. Purify the crude product using flash column chromatography on silica gel to yield the final target compound.[7]
Mechanism of Action: Targeting Mycobacterial Respiration
A significant breakthrough in understanding the anti-TB activity of IPAs was the identification of their molecular target. The leading compounds in this class, including Telacebec (Q203), function by disrupting the mycobacterial electron transport chain (ETC), a process critical for generating cellular energy in the form of ATP.[8][10]
Specifically, IPAs are potent inhibitors of the cytochrome bc1 complex (also known as complex III).[12][13][14] They bind to the QcrB subunit of this complex, blocking the transfer of electrons from menaquinol to cytochrome c.[9] This inhibition collapses the proton motive force across the mycobacterial membrane, leading to a rapid depletion of ATP and subsequent cell death.[8][9] This mechanism is distinct from most first- and second-line TB drugs, making it highly effective against resistant strains.
Caption: IPA inhibition of the Mtb electron transport chain at Complex III.
While cytochrome bc1 is the primary target, some studies have explored other potential mechanisms for different IPA analogues, such as the inhibition of the 2-trans-enoyl-acyl carrier protein reductase (InhA), a key enzyme in mycolic acid synthesis.[6][15]
Structure-Activity Relationship (SAR) Insights
Systematic modification of the IPA scaffold has yielded crucial insights into the structural requirements for potent antitubercular activity. These findings are essential for guiding the rational design of new, more effective analogues.
| Position/Region | Modification | Impact on Activity | Reference |
| Imidazo[1,2-a]pyridine Core | Methyl group at C2 and C7 | Generally favorable for potency. | [6][7] |
| Chloro group at C7 | Can diminish activity compared to a methyl group. | [16] | |
| Methyl group at C6 | Replacement with chloro did not improve activity. | [4] | |
| C3-Position Linker | Carboxamide | Essential for high potency. Moving the amide to C2 is detrimental. | [4] |
| Amide N-substituent | N-benzyl or N-phenylethyl groups | Critical for activity; lipophilic and bulky biaryl ethers often lead to nanomolar potency. | [6][16] |
| Cyclic aliphatic rings | Replacing aromatic side chains with groups like cyclohexyl results in a loss of activity. | [4] | |
| Terminal substitutions on aryl ring | Halogen atoms (e.g., 4-Br) on the terminal phenyl ring can enhance activity and improve pharmacokinetic profiles. | [2][6] |
A Validated Cascade of Evaluation Protocols
A tiered screening approach is critical for efficiently identifying and advancing promising IPA candidates. The following protocols outline a standard workflow, from initial in vitro screening to preliminary safety assessment.
Caption: A standard screening cascade for antitubercular drug discovery.
Protocol 1: In Vitro Antitubercular Activity (MIC Determination)
Principle: The Microplate Alamar Blue Assay (MABA) is a colorimetric method used to determine the Minimum Inhibitory Concentration (MIC) of a compound. Resazurin (the active ingredient in Alamar Blue) is reduced by metabolically active cells to the pink and fluorescent resorufin. Inhibition of growth is observed as a lack of color change.[15][17]
Methodology:
-
Preparation: Grow M. tuberculosis H37Rv to mid-log phase in Middlebrook 7H9 broth supplemented with OADC. Adjust the culture to a McFarland standard of 1.0 and dilute 1:50.
-
Compound Plating: In a 96-well microplate, prepare serial 2-fold dilutions of the test compounds in 7H9 broth. Final volumes should be 100 µL per well. Include a drug-free control and a positive control (e.g., Isoniazid or Rifampicin).
-
Inoculation: Add 100 µL of the prepared Mtb inoculum to each well. Seal the plate and incubate at 37°C for 5-7 days.
-
Assay Development: Add 20 µL of Alamar Blue reagent and 12.5 µL of 20% Tween 80 to each well. Re-incubate for 24 hours.
-
Data Analysis: A blue color indicates inhibition, while a pink color indicates bacterial growth. The MIC is defined as the lowest compound concentration that prevents the color change from blue to pink.
-
Note on Causality: Using a rapid, luminescence-based assay with an autoluminescent Mtb strain can significantly reduce the turnaround time for this primary screen from over a week to just a few days.[18][19][20]
Protocol 2: In Vitro Cytotoxicity Assay (Selectivity Index)
Principle: It is crucial to ensure that the compound's activity is specific to mycobacteria and not due to general cellular toxicity. This is assessed by measuring its toxicity against a mammalian cell line (e.g., Vero kidney cells). The ratio of cytotoxicity to anti-TB activity provides the Selectivity Index (SI).
Methodology:
-
Cell Seeding: Seed Vero cells (or another suitable mammalian cell line) in a 96-well plate at a density of ~1x10⁴ cells per well and incubate for 24 hours to allow for attachment.
-
Compound Addition: Add serial dilutions of the test compounds to the wells. Include a vehicle control (DMSO) and a positive control for toxicity (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ atmosphere.
-
Viability Assessment: Add a viability reagent such as Resazurin or MTT to each well and incubate for 2-4 hours. Measure the absorbance or fluorescence using a plate reader.
-
Data Analysis: Calculate the 50% cytotoxic concentration (CC₅₀) from the dose-response curve. The Selectivity Index is then calculated as SI = CC₅₀ / MIC . A higher SI value (ideally >10) is desirable.[6]
Protocol 3: Intracellular Activity Assay
Principle: Mtb is an intracellular pathogen that primarily resides within macrophages. An effective anti-TB drug must be able to penetrate host cells and kill the bacteria within this intracellular niche.[21][22]
Methodology:
-
Macrophage Seeding: Seed a murine or human macrophage cell line (e.g., RAW 264.7) in a 24-well plate and allow them to adhere overnight.
-
Infection: Infect the macrophage monolayer with Mtb H37Rv at a multiplicity of infection (MOI) of ~5:1 for 4 hours.
-
Removal of Extracellular Bacteria: Wash the cells three times with sterile PBS to remove extracellular bacteria. Add fresh culture medium containing a low concentration of gentamicin to kill any remaining extracellular Mtb.
-
Compound Treatment: Replace the medium with fresh medium containing serial dilutions of the test compounds. Incubate for 48-72 hours.
-
Quantification of Intracellular Bacteria: Lyse the macrophages with a solution of 0.1% SDS or Triton X-100. Prepare serial dilutions of the lysate and plate on Middlebrook 7H11 agar plates.
-
Data Analysis: After 3-4 weeks of incubation, count the number of colony-forming units (CFUs). Determine the compound concentration that results in a 90% or 99% reduction in CFUs compared to the untreated control.
Case Study: Telacebec (Q203) - From Discovery to Clinic
Telacebec is the archetypal success story for the IPA class and provides a valuable roadmap for development.
-
Discovery: Identified through a high-throughput screening campaign against M. tuberculosis.[5]
-
Potency: Exhibits outstanding potency against both drug-susceptible and drug-resistant Mtb strains, with MIC values in the low nanomolar range.[6][16] It effectively inhibits the cytochrome bc1 complex, leading to ATP depletion.[8][23]
-
Pharmacokinetics: Demonstrates favorable pharmacokinetic properties, including oral bioavailability, supporting once-daily dosing.[2][23] A Phase 1 study in healthy volunteers showed it to be safe and well-tolerated, with dose-proportional exposure.[23]
-
Clinical Development: Has successfully completed Phase 2a Early Bactericidal Activity (EBA) studies, demonstrating a dose-dependent reduction in sputum mycobacterial load in TB patients.[8][10] It is being investigated as a key component of future combination regimens for treating all forms of TB.[8]
| Parameter | Telacebec (Q203) Profile |
| Mechanism of Action | Inhibition of Cytochrome bc1 Complex (QcrB subunit)[9][10] |
| MIC vs Mtb H37Rv | Low nanomolar range (e.g., ~0.003 µM) |
| Activity Spectrum | Potent against drug-susceptible, MDR, and XDR Mtb strains[6][9] |
| Clinical Status | Phase 2 clinical trials completed.[10] |
| Key Advantage | Novel mechanism of action, overcoming existing drug resistance.[8] |
Conclusion and Future Perspectives
The imidazo[1,2-a]pyridine scaffold represents a clinically validated and highly promising platform for the development of next-generation antitubercular agents. Their novel mechanism of targeting mycobacterial energy metabolism, combined with their potent activity against drug-resistant strains, positions them as a cornerstone of future TB combination therapies.
Future research will likely focus on:
-
Pharmacokinetic Optimization: Further refining the scaffold to improve metabolic stability and oral bioavailability.
-
Hybrid Molecules: Designing hybrid drugs that combine the IPA core with other antitubercular pharmacophores (e.g., spectinamides, benzothiazinones) to create multi-target agents and potentially shorten treatment regimens.[2][24][25]
-
Combating Resistance: Understanding potential resistance mechanisms to cytochrome bc1 inhibitors and designing second-generation compounds that can overcome them.
The protocols and insights provided in this guide offer a robust framework for researchers to contribute to this vital area of drug discovery, with the ultimate goal of developing safer, shorter, and more effective treatments for all forms of tuberculosis.
References
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Recent Developments of Imidazo[1,2-a]pyridine Analogues as Antituberculosis Agents. RSC Medicinal Chemistry. [Link]
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Design, synthesis, and biological evaluation of novel imidazo[1,2-a]pyridinecarboxamides as potent anti-tuberculosis agents. Chemical Biology & Drug Design. [Link]
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Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. RSC Medicinal Chemistry. [Link]
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The role of cytochrome bc1 inhibitors in future tuberculosis treatment regimens. Nature Communications. [Link]
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Synthesis and structure activity relationship of imidazo[1,2-a]pyridine-8-carboxamides as a novel antimycobacterial lead series. Bioorganic & Medicinal Chemistry Letters. [Link]
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Cytochrome bc1 Inhibitors: Future Tuberculosis Treatments. Ingentium Magazine. [Link]
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The role of cytochrome bc1 inhibitors in future tuberculosis treatment regimens. ResearchGate. [Link]
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Cytochrome bc1 Inhibitors: A New Hope for Tuberculosis Treatment? Shotlee Blog. [Link]
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The role of cytochrome bc1 inhibitors in future tuberculosis treatment regimens. Sciety. [Link]
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Telacebec (Q203). Qurient. [Link]
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Telacebec (Q203): Is there a novel effective and safe anti-tuberculosis drug on the horizon? ResearchGate. [Link]
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Design, synthesis and anti-mycobacterial evaluation of imidazo[1,2-a]pyridine analogues. RSC Advances. [Link]
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Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. RSC Medicinal Chemistry. [Link]
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Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. National Institutes of Health. [Link]
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Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis. National Institutes of Health. [Link]
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Screening and Evaluation of Anti-Tuberculosis Compounds. Creative Diagnostics. [Link]
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In Vitro Profiling of Antitubercular Compounds by Rapid, Efficient, and Nondestructive Assays Using Autoluminescent Mycobacterium tuberculosis. Antimicrobial Agents and Chemotherapy. [Link]
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Synthesis of 1,3-diaryl substituted pyrazole-based imidazo[1,2-a]pyridine carboxamides and evaluation of their antitubercular activity. European Journal of Medicinal Chemistry. [Link]
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Safety, Tolerability, and Pharmacokinetics of Telacebec (Q203), a New Antituberculosis Agent, in Healthy Subjects. Antimicrobial Agents and Chemotherapy. [Link]
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Telacebec (Q203), a New Antituberculosis Agent. ResearchGate. [Link]
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Telacebec (Q203). Working Group for New TB Drugs. [Link]
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In Vitro Profiling of Anti-tubercular Compounds by Rapid, Efficient, and Non-Destructive Assays Using Auto-luminescent Mycobacterium tuberculosis. ResearchGate. [Link]
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In Vitro Profiling of Antitubercular Compounds by Rapid, Efficient, and Nondestructive Assays Using Autoluminescent Mycobacterium tuberculosis. ASM Journals. [Link]
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One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. MDPI. [Link]
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Design, synthesis and biological evaluation of some imidazo[1,2- a]pyridine derivatives as anti-tubercular agents: an in silico - in vitro approach. Journal of Biomolecular Structure and Dynamics. [Link]
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Advent of Imidazo[1,2-a]pyridine-3-carboxamides with Potent Multi- and Extended Drug Resistant Antituberculosis Activity. ACS Medicinal Chemistry Letters. [Link]
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Design, Synthesis and biological evaluation of novel imidazo[1,2-a]pyridinecarboxamides as potent anti-tuberculosis agents. National Institutes of Health. [Link]
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Screening of Compounds for Anti-tuberculosis Activity, and in vitro and in vivo Evaluation of Potential Candidates. Frontiers in Cellular and Infection Microbiology. [Link]
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Synthesis of Imidazo [1, 2-a] Pyridine Derivatives Using Copper Silicate as an Efficient and Reusable Catalyst. Letters in Applied NanoBioScience. [Link]
-
Imidazo[1,2-a]pyridine synthesis. Organic Chemistry Portal. [Link]
-
Design, Synthesis and Antimycobacterial Activity of Novel Imidazo[1,2-a]pyridine Amide-Cinnamamide Hybrids. Molecules. [Link]
-
Spectinamides: A New Class of Semisynthetic Anti-Tuberculosis Agents that Overcome Native Drug Efflux. Nature Medicine. [Link]
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Application Notes and Protocols: Purification of Ethyl 6-bromo-5-methylimidazo[1,2-a]pyridine-2-carboxylate by Column Chromatography
Introduction
Ethyl 6-bromo-5-methylimidazo[1,2-a]pyridine-2-carboxylate is a heterocyclic compound belonging to the imidazo[1,2-a]pyridine class. This scaffold is of significant interest to the pharmaceutical industry due to its prevalence in a wide range of biologically active molecules.[1][2] Derivatives of imidazo[1,2-a]pyridine have demonstrated diverse pharmacological activities, including antibacterial, anti-inflammatory, and anxiolytic properties.[2] Given its role as a key intermediate in the synthesis of potential drug candidates, obtaining this compound in high purity is paramount for accurate downstream applications and for ensuring the integrity of biological and chemical studies.
Column chromatography is a fundamental and widely employed purification technique in organic synthesis. Its efficacy in separating compounds based on their differential adsorption to a stationary phase makes it an indispensable tool for isolating desired products from complex reaction mixtures. This document provides a detailed protocol for the purification of this compound using silica gel column chromatography, supported by expert insights and best practices to ensure a successful and efficient separation.
Principle of Separation: Column Chromatography
Column chromatography operates on the principle of differential partitioning of solutes between a stationary phase and a mobile phase. In the context of purifying this compound, silica gel (SiO₂) serves as the polar stationary phase. The crude reaction mixture is loaded onto the top of the silica gel column. A solvent or a mixture of solvents, the mobile phase, is then passed through the column.
The separation occurs because the components of the mixture have varying affinities for the stationary phase. More polar compounds will adsorb more strongly to the polar silica gel and will thus move down the column more slowly. Conversely, less polar compounds will have a weaker interaction with the silica gel and will be eluted more quickly by the mobile phase. By carefully selecting the mobile phase composition, a gradient of polarity can be created to effectively separate the target compound from impurities.
Expert Insight:
The key to a successful separation lies in the meticulous selection of the mobile phase. This is typically achieved through preliminary analysis using Thin Layer Chromatography (TLC).[3][4][5][6] TLC provides a rapid assessment of the separation profile with different solvent systems, allowing for the determination of an optimal mobile phase that provides a good separation between the desired product and any impurities. For imidazo[1,2-a]pyridine derivatives, a common starting point for the mobile phase is a mixture of a non-polar solvent like petroleum ether or hexane and a more polar solvent such as ethyl acetate.[3]
Materials and Equipment
Chemicals and Reagents:
-
Crude this compound
-
Silica gel (60-120 mesh or 230-400 mesh for flash chromatography)[3]
-
Petroleum Ether (or Hexane)
-
Ethyl Acetate
-
Dichloromethane (for sample loading)
-
Anhydrous Sodium Sulfate
-
TLC plates (silica gel 60 F254)[3]
-
Deuterated Chloroform (CDCl₃) for NMR analysis
Equipment:
-
Glass chromatography column
-
Separatory funnel (for solvent reservoir)
-
Round bottom flasks
-
Rotary evaporator
-
TLC developing tank
-
UV lamp (254 nm)
-
NMR Spectrometer
-
Standard laboratory glassware (beakers, graduated cylinders, funnels, etc.)
-
Personal Protective Equipment (PPE): safety glasses, lab coat, gloves
Experimental Protocol
Part 1: Preliminary Analysis by Thin Layer Chromatography (TLC)
Objective: To determine the optimal solvent system for column chromatography.
-
Sample Preparation: Dissolve a small amount of the crude reaction mixture in a minimal amount of dichloromethane.
-
Spotting: Using a capillary tube, spot the dissolved sample onto a TLC plate.
-
Development: Place the TLC plate in a developing tank containing a shallow layer of a test solvent system (e.g., 80:20 petroleum ether:ethyl acetate). Allow the solvent front to travel up the plate.
-
Visualization: After development, visualize the separated spots under a UV lamp.
-
Optimization: Adjust the solvent system polarity to achieve a good separation (Rf value of the desired product is typically aimed to be between 0.2-0.4).
Part 2: Column Chromatography Procedure
Objective: To purify the crude product.
Step 1: Column Packing
-
Secure a glass chromatography column vertically to a retort stand.
-
Place a small plug of cotton or glass wool at the bottom of the column to support the stationary phase.
-
Add a layer of sand (approximately 1 cm) on top of the cotton plug.
-
In a separate beaker, prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 95:5 petroleum ether:ethyl acetate).
-
Carefully pour the slurry into the column, ensuring no air bubbles are trapped. Gently tap the column to promote even packing.
-
Allow the silica gel to settle, and then add another layer of sand (approximately 1 cm) on top of the packed silica.
-
Drain the excess solvent until the solvent level is just at the top of the sand layer.
Step 2: Sample Loading
-
Dissolve the crude this compound in a minimal amount of dichloromethane.
-
Add a small amount of silica gel to this solution and concentrate it to a dry, free-flowing powder using a rotary evaporator. This is the "dry loading" method.
-
Carefully add the dry-loaded sample onto the top of the packed column.
Expert Insight: Dry loading is often preferred over wet loading (dissolving the sample in the mobile phase) as it typically results in better resolution and sharper bands during elution.
Step 3: Elution
-
Carefully add the mobile phase to the top of the column, using a separatory funnel as a reservoir to maintain a constant head of solvent.
-
Begin elution with the initial, least polar solvent system determined from the TLC analysis.
-
Gradually increase the polarity of the mobile phase by increasing the proportion of the more polar solvent (e.g., ethyl acetate). This is known as a gradient elution.[7]
-
Collect the eluent in fractions using test tubes or small flasks.
Step 4: Fraction Analysis
-
Monitor the separation by spotting each collected fraction on a TLC plate.
-
Develop the TLC plate in the optimized solvent system and visualize under a UV lamp.
-
Combine the fractions that contain the pure desired product.
Part 3: Product Isolation and Characterization
-
Combine the pure fractions in a round bottom flask.
-
Remove the solvent using a rotary evaporator to obtain the purified this compound.
-
Dry the purified product under high vacuum to remove any residual solvent.
-
Characterize the final product by ¹H NMR and ¹³C NMR spectroscopy to confirm its identity and purity.[3]
Purification Workflow Diagram
Sources
- 1. One-pot synthesis of tetracyclic fused imidazo[1,2-a]pyridines via a three-component reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ethyl 8-amino-6-bromoimidazo[1,2-a]pyridine-2-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. 6-BROMOIMIDAZO[1,2-A]PYRIDINE-3-CARBALDEHYDE synthesis - chemicalbook [chemicalbook.com]
Application Note and Protocol: Scale-up Synthesis of Ethyl 6-bromo-5-methylimidazo[1,2-a]pyridine-2-carboxylate
<
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ethyl 6-bromo-5-methylimidazo[1,2-a]pyridine-2-carboxylate is a key intermediate in the synthesis of various pharmaceutical compounds. The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous clinically approved drugs and investigational agents.[1][2][3][4][5] Its derivatives have demonstrated a wide range of biological activities, including anticancer and anti-inflammatory properties.[2][5][6][7] The efficient and scalable synthesis of this intermediate is therefore of significant interest to the pharmaceutical industry.
This document provides a comprehensive guide to the synthesis of this compound, covering both laboratory-scale protocols and critical considerations for successful scale-up. We will delve into the underlying reaction mechanism, provide detailed experimental procedures, and discuss the implementation of Process Analytical Technology (PAT) to ensure process robustness and product quality.
Reaction Mechanism and Stoichiometry
The synthesis of the target compound is typically achieved through a one-pot condensation and cyclization reaction between 2-amino-5-bromo-6-methylpyridine and ethyl bromopyruvate.[8][9] The reaction proceeds via a well-established mechanism for the formation of the imidazopyridine ring system.[10]
The initial step involves the nucleophilic attack of the exocyclic amino group of the 2-aminopyridine derivative onto the electrophilic carbonyl carbon of ethyl bromopyruvate. This is followed by an intramolecular cyclization, where the endocyclic pyridine nitrogen attacks the carbon bearing the bromine atom, leading to the formation of the fused bicyclic imidazo[1,2-a]pyridine ring system.[10]
Caption: Reaction mechanism for the synthesis of the target compound.
Table 1: Reagents and Stoichiometry
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Molar Ratio |
| 2-amino-5-bromo-6-methylpyridine | 42753-71-9 | 188.04 | 1.0 |
| Ethyl bromopyruvate | 70-23-5 | 195.01 | 1.1 - 1.5 |
| Solvent (e.g., Ethanol, Acetonitrile) | Varies | - | - |
| Base (optional, e.g., NaHCO₃) | 144-55-6 | 84.01 | 1.0 - 1.2 |
Laboratory-Scale Synthesis Protocol
This protocol details the synthesis of this compound on a laboratory scale.
Materials and Equipment:
-
Round-bottom flask equipped with a reflux condenser and magnetic stirrer
-
Heating mantle
-
2-amino-5-bromo-6-methylpyridine
-
Ethyl bromopyruvate[11]
-
Anhydrous ethanol
-
Sodium bicarbonate (optional)
-
Rotary evaporator
-
Standard laboratory glassware for workup and purification
Procedure:
-
To a solution of 2-amino-5-bromo-6-methylpyridine (1.0 eq) in anhydrous ethanol, add ethyl bromopyruvate (1.2 eq).
-
If desired, add sodium bicarbonate (1.1 eq) to the reaction mixture. The base can help to neutralize the HBr formed during the reaction.
-
Heat the reaction mixture to reflux (approximately 80°C) and maintain for 4-6 hours.[8][9]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization from a suitable solvent such as ethanol or ethyl acetate, or by column chromatography on silica gel.
Scale-up Synthesis: Critical Considerations and Protocol
Scaling up the synthesis from the laboratory to a pilot or production scale introduces several challenges that must be addressed to ensure a safe, efficient, and reproducible process.
Caption: Key stages in the scale-up of the synthesis process.
1. Heat Transfer and Temperature Control: The reaction is exothermic. On a larger scale, efficient heat removal is crucial to prevent thermal runaways. The surface-area-to-volume ratio decreases as the reactor size increases, making heat dissipation more challenging. A jacketed reactor with precise temperature control is essential.
2. Mixing: Homogeneous mixing is critical for maintaining consistent reaction kinetics and preventing the formation of localized hot spots. The choice of impeller design and agitation speed should be carefully considered based on the reactor geometry and reaction mass properties.
3. Reagent Addition: The controlled addition of ethyl bromopyruvate is recommended on a larger scale to manage the initial exotherm. A programmable dosing pump can be used to ensure a consistent addition rate.
4. Safety Precautions: Ethyl bromopyruvate is a lachrymator and should be handled with appropriate personal protective equipment (PPE), including gloves, goggles, and a lab coat, in a well-ventilated area or fume hood.[11][12][13][14]
Scale-up Protocol:
-
Charge a suitable glass-lined or stainless steel reactor with anhydrous ethanol.
-
Under inert atmosphere (e.g., nitrogen), add 2-amino-5-bromo-6-methylpyridine to the reactor with agitation.
-
If using, add sodium bicarbonate to the reactor.
-
Begin controlled addition of ethyl bromopyruvate via a dosing pump, monitoring the internal temperature. The addition rate should be adjusted to maintain the desired temperature range.
-
After the addition is complete, heat the reaction mixture to the target reflux temperature and hold for the predetermined reaction time.
-
Monitor the reaction to completion using in-line PAT tools or by taking periodic samples for offline analysis.
-
Upon completion, cool the reactor contents and proceed with the workup and isolation procedures.
Process Analytical Technology (PAT) for Enhanced Process Control
The implementation of Process Analytical Technology (PAT) is highly recommended for the scale-up of this synthesis to ensure process understanding, control, and consistency.[15][16][17] PAT enables real-time monitoring of Critical Process Parameters (CPPs) and Critical Quality Attributes (CQAs), leading to a more robust and efficient manufacturing process.[15][16][18][19]
Table 2: Recommended PAT Tools
| PAT Tool | Parameter Monitored | Benefits |
| In-situ FTIR/Raman Spectroscopy | Reactant and product concentrations | Real-time reaction kinetics, endpoint determination |
| Temperature and Pressure Probes | Reaction temperature and pressure | Process safety and control |
| FBRM® (Focused Beam Reflectance Measurement) | Particle size and distribution | Monitoring crystallization and isolation |
By integrating these tools, a comprehensive understanding of the reaction can be achieved, allowing for proactive control and optimization of the process.[15][16]
Purification and Crystallization
The final purity of the this compound is critical for its use in subsequent pharmaceutical syntheses. Crystallization is the preferred method for purification on a large scale.
Caption: General workflow for the purification of the final product.
Protocol for Crystallization:
-
Dissolve the crude product in a minimal amount of a suitable hot solvent (e.g., ethanol, isopropanol, or ethyl acetate).
-
If necessary, perform a hot filtration to remove any insoluble impurities.
-
Allow the solution to cool slowly to induce crystallization. The cooling rate can be controlled to influence crystal size and purity.
-
Once crystallization is complete, isolate the product by filtration.
-
Wash the filter cake with a small amount of cold solvent to remove any remaining impurities.
-
Dry the purified product under vacuum at an appropriate temperature.
Table 3: Typical Purification Data
| Parameter | Specification |
| Purity (by HPLC) | > 99.0% |
| Melting Point | Consistent with reference standard |
| Residual Solvents | Within ICH limits |
Conclusion
The synthesis of this compound is a well-established process that can be reliably scaled up with careful consideration of key process parameters. By implementing robust process controls and leveraging Process Analytical Technology, a high-quality product can be consistently manufactured in a safe and efficient manner. The detailed protocols and considerations provided in this application note serve as a valuable resource for researchers and drug development professionals working on the synthesis of this important pharmaceutical intermediate.
References
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E3S Web of Conferences. (2024). Synthesis and Medicinal Applications of Imidazopyridine and Imidazothiazole Derivatives: A Review. E3S Web of Conferences, 527, 01014. [Link]
- NINGBO INNO PHARMCHEM CO.,LTD. (2025).
- Guidechem.
- Mettler Toledo.
- Longdom Publishing. Process Analytical Technology (PAT): Revolutionizing Pharmaceutical Manufacturing.
- National Institutes of Health. (2025). Synthesis of imidazopyridines via NaIO4/TBHP-promoted (3 + 2)
- Hanson, T.
- Cole-Parmer.
- ResearchGate. Cyclization reaction of imidazopyridines with K2S.
- ChemicalBook. 2-Amino-5-bromo-6-methylpyridine synthesis.
- BioPharm International. (2017). The Challenges of PAT in the Scale-Up of Biologics Production.
-
RSC Publishing. (2023). Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity. RSC Advances. [Link]
- Google Patents. CN105348181A - Preparation method of 2-amino-5-methyl-6-bromopyridine.
- Pharma Excipients. (2024). Process Analytical Technology: Enhancing Pharma Development.
- National Institutes of Health. (2019).
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- Benchchem.
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- Thermo Fisher Scientific. (2026).
- SAFETY D
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ACS Omega. (2019). Efficient and “Green” Synthetic Route to Imidazo[1,2-a]pyridine by Cu(II)–Ascorbate-Catalyzed A3-Coupling in Aqueous Micellar Media. [Link]
- ResearchGate. (2022). Recent Advances in the Synthesis of Imidazo[1,2‐a]pyridines: A Brief Review.
- PubMed Central. (2024). Synthesis, crystal structure, and antiviral evaluation of new imidazopyridine-schiff base derivatives: in vitro and in silico anti-HIV studies.
- PubMed Central.
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Application Notes and Protocols: Strategic Derivatization of the Carboxylate Group on Imidazo[1,2-a]pyridines for Drug Discovery
Abstract
The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2][3] The strategic modification of this privileged structure is paramount for the fine-tuning of its pharmacological profile. This guide provides an in-depth exploration of the derivatization of the carboxylate group on imidazo[1,2-a]pyridines, a key functional handle for modulating properties such as potency, selectivity, and pharmacokinetics. We present a detailed analysis of the underlying chemical principles, field-proven insights into experimental choices, and robust, step-by-step protocols for the synthesis of a diverse range of derivatives, including amides, esters, and acyl hydrazides. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the design and synthesis of novel imidazo[1,2-a]pyridine-based therapeutics.
Introduction: The Imidazo[1,2-a]pyridine Scaffold and the Versatility of the Carboxylate Group
Imidazo[1,2-a]pyridines are a class of fused heterocyclic compounds that have garnered significant attention in pharmaceutical research due to their broad spectrum of biological activities, including anticancer, antiviral, and anti-inflammatory properties.[3] The development of novel synthetic methodologies for this scaffold is an active area of research.[1][2][3][4][5] The introduction of a carboxylate group onto the imidazo[1,2-a]pyridine core provides a critical anchor point for further molecular elaboration. The ability to convert this acidic functionality into a variety of other functional groups, such as amides and esters, allows for the systematic exploration of the chemical space around the core scaffold. This derivatization is a key strategy in lead optimization, enabling the modulation of physicochemical properties like solubility, lipophilicity, and metabolic stability, as well as facilitating the introduction of pharmacophoric elements to enhance target engagement.
This guide will focus on the practical aspects of derivatizing a pre-existing carboxylate group on an imidazo[1,2-a]pyridine ring system. We will delve into the essential activation of the carboxylic acid, followed by detailed protocols for the formation of common and medicinally relevant derivatives.
The Crucial First Step: Activation of the Carboxylate Group
The direct reaction of a carboxylic acid with a nucleophile (such as an amine or alcohol) is generally unfavorable under mild conditions due to the low electrophilicity of the carboxyl carbon and the acidic nature of the proton, which can lead to a non-productive acid-base reaction. Therefore, the carboxylate group must first be "activated" to enhance its reactivity. This is typically achieved by converting the hydroxyl group of the carboxylic acid into a better leaving group.
Two primary strategies for this activation are:
-
Conversion to a Highly Reactive Intermediate: The carboxylic acid can be transformed into a more electrophilic species, such as an acyl chloride .
-
In Situ Activation with Coupling Reagents: A wide array of "coupling reagents" have been developed, particularly in the field of peptide synthesis, that generate a highly reactive activated ester or similar intermediate directly in the reaction mixture.[6]
The choice of activation method depends on several factors, including the stability of the starting material to the reaction conditions, the presence of other functional groups, and the desired scale of the reaction.
Figure 1: General workflow for the derivatization of imidazo[1,2-a]pyridine carboxylic acids.
Amide Bond Formation: The Workhorse of Medicinal Chemistry
The amide bond is a ubiquitous feature in pharmaceuticals due to its metabolic stability and ability to participate in hydrogen bonding interactions. The synthesis of amides from imidazo[1,2-a]pyridine carboxylic acids is a cornerstone of derivatization strategies.
Mechanism of Amide Bond Formation via Coupling Reagents
Modern amide synthesis predominantly relies on coupling reagents that facilitate the reaction under mild conditions with minimal side products. Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) are highly effective.
The general mechanism involves:
-
Deprotonation of the carboxylic acid by a non-nucleophilic base (e.g., DIPEA).
-
Attack of the carboxylate on the coupling reagent to form a highly reactive activated ester (e.g., an OAt-ester with HATU).[7]
-
Nucleophilic attack of the amine on the activated ester to form the amide bond.
Figure 2: Simplified workflow for amide synthesis using coupling reagents.
Protocol 1: HATU-Mediated Amidation
HATU is a highly efficient coupling reagent, often leading to high yields and low racemization, making it particularly suitable for complex substrates.[8]
Materials:
-
Imidazo[1,2-a]pyridine carboxylic acid (1.0 eq)
-
Amine (1.1 - 1.5 eq)
-
HATU (1.1 - 1.5 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.0 - 3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Standard workup and purification reagents (Ethyl acetate, saturated NaHCO₃, brine, anhydrous MgSO₄, silica gel)
Procedure:
-
To a solution of the imidazo[1,2-a]pyridine carboxylic acid (1.0 eq) in anhydrous DMF, add the amine (1.1 - 1.5 eq), HATU (1.1 - 1.5 eq), and DIPEA (2.0 - 3.0 eq) at room temperature under an inert atmosphere (e.g., nitrogen or argon).
-
Stir the reaction mixture at room temperature for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired amide.
Protocol 2: PyBOP-Mediated Amidation
PyBOP is another widely used phosphonium-based coupling reagent, known for its high reactivity and the formation of less hazardous byproducts compared to its predecessor, BOP.[9]
Materials:
-
Imidazo[1,2-a]pyridine carboxylic acid (1.0 eq)
-
Amine (1.2 eq)
-
PyBOP (1.2 eq)
-
DIPEA or Triethylamine (Et₃N) (1.5 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Standard workup and purification reagents
Procedure:
-
Dissolve the imidazo[1,2-a]pyridine carboxylic acid (1.0 eq), amine (1.2 eq), and DIPEA or Et₃N (1.5 eq) in anhydrous DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Add PyBOP (1.2 eq) portion-wise to the cooled solution.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Monitor the reaction progress by TLC or LC-MS.
-
Perform an aqueous workup as described in Protocol 1 and purify by column chromatography.[6]
| Coupling Reagent | Base | Typical Solvent | Temperature | Reaction Time | Yield Range |
| HATU | DIPEA | DMF | Room Temp. | 2-16 h | 40-96%[10] |
| PyBOP | DIPEA, Et₃N | DMF, CH₂Cl₂ | 0 °C to RT | 12-24 h | Good to Excellent |
Ester Bond Formation: Modulating Lipophilicity and Prodrug Strategies
Esterification of the carboxylate group is a valuable tool for increasing lipophilicity, which can enhance cell permeability. Esters can also serve as prodrugs, undergoing in vivo hydrolysis to release the active carboxylic acid.
Protocol 3: Fischer Esterification
The Fischer esterification is a classic acid-catalyzed reaction between a carboxylic acid and an alcohol.[11][12] To drive the equilibrium towards the product, the alcohol is typically used in excess as the solvent, and a strong acid catalyst is employed.
Materials:
-
Imidazo[1,2-a]pyridine carboxylic acid (1.0 eq)
-
Alcohol (e.g., methanol, ethanol) (large excess, used as solvent)
-
Concentrated Sulfuric Acid (H₂SO₄) (catalytic amount)
-
Sodium bicarbonate solution
-
Standard workup and purification reagents
Procedure:
-
Suspend the imidazo[1,2-a]pyridine carboxylic acid in the desired alcohol (e.g., methanol for the methyl ester).
-
Carefully add a catalytic amount of concentrated sulfuric acid.
-
Heat the mixture to reflux and stir for 4-24 hours, monitoring by TLC.
-
After cooling to room temperature, carefully neutralize the reaction mixture with a saturated solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous MgSO₄, and concentrate.
-
Purify by column chromatography or recrystallization.
Protocol 4: Methyl Esterification with Trimethylsilyldiazomethane (TMS-diazomethane)
For substrates that are sensitive to harsh acidic conditions and high temperatures, esterification with TMS-diazomethane offers a milder alternative.[13] This method is particularly effective for the synthesis of methyl esters.
Materials:
-
Imidazo[1,2-a]pyridine carboxylic acid (1.0 eq)
-
TMS-diazomethane (2.0 M in hexanes) (1.1 - 1.2 eq)
-
Methanol
-
Toluene or a mixture of Diethyl ether/Methanol
-
Inert atmosphere setup
Procedure:
-
Dissolve the imidazo[1,2-a]pyridine carboxylic acid in a mixture of toluene and methanol (e.g., 4:1 v/v).
-
Cool the solution to 0 °C.
-
Slowly add TMS-diazomethane solution dropwise. Effervescence (nitrogen gas evolution) should be observed.
-
Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-3 hours.
-
Monitor the reaction to completion by TLC.
-
Carefully quench any excess TMS-diazomethane by adding a few drops of acetic acid until the yellow color disappears.
-
Concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography.
Synthesis of Acyl Hydrazides: Versatile Intermediates
Acyl hydrazides are valuable intermediates that can be further derivatized to form a variety of heterocyclic systems or used as is in medicinal chemistry applications. They are typically synthesized from the corresponding ester.
Protocol 5: Hydrazinolysis of an Ester
Materials:
-
Imidazo[1,2-a]pyridine ethyl or methyl ester (1.0 eq)
-
Hydrazine hydrate (large excess)
-
Ethanol
Procedure:
-
Dissolve the imidazo[1,2-a]pyridine ester in ethanol.
-
Add a large excess of hydrazine hydrate (e.g., 10-20 equivalents).
-
Heat the reaction mixture to reflux and stir for 12-48 hours. Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture and concentrate under reduced pressure to remove the solvent and excess hydrazine hydrate.
-
The resulting solid can often be purified by trituration with a suitable solvent (e.g., diethyl ether or cold ethanol) or by recrystallization.
Conclusion
The derivatization of the carboxylate group on the imidazo[1,2-a]pyridine scaffold is a powerful and versatile strategy in drug discovery. The choice of synthetic method, from classical Fischer esterification to modern peptide coupling reactions, allows for the tailored synthesis of a wide array of derivatives. The protocols detailed in this guide provide a robust starting point for researchers to explore the structure-activity relationships of this important class of molecules. Careful consideration of the substrate's reactivity and the desired product's properties will guide the selection of the most appropriate synthetic route, ultimately accelerating the discovery of new and effective therapeutic agents.
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Chauhan, S., Verma, P., & Srivastava, V. (2024). An ultrasound-assisted C-H functionalization of ketones using a KI/tert-butyl hydroperoxide catalytic system enables a synthesis of imidazo[1,2-a]pyridines and imidazo[2,1-b]thiazoles in good yields. Synlett, 35, 1899-1905. [Link]
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Feng, et al. (2021). Variable monosubstituted imidazo[1,2-a]pyridines are obtained in eco-friendly catalyst-free conditions by condensation of 2-aminopyridine with halogenoesters. ACS Omega. [Link]
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Kollár, L., et al. (2021). Synthesis of 6- or 8-Carboxamido Derivatives of Imidazo[1,2-a]pyridines via a Heterogeneous Catalytic Aminocarbonylation Reaction. Molecules, 26(11), 3368. [Link]
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Dhas, A. K., et al. (2021). Synthesis of Imidazo [1, 2-a] Pyridine Derivatives Using Copper Silicate as an Efficient and Reusable Catalyst. Letters in Applied NanoBioScience, 10(3), 2565-2570. [Link]
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ResearchGate. (2020). Efficient One-pot HATU Mediated Coupling of Dicarboxylic Acid and Amines for the Synthesis of Diamide at Ambient Temperature. [Link]
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Di Giorgio, A., et al. (2021). Reversing the Hypoxic Adaptive Response in Breast Cancer Cells through Small-Molecule Inhibition of Oncogenic MicroRNA-210. Journal of Medicinal Chemistry, 64(2), 1030-1049. [Link]
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Svec, R. L., & Hergenrother, P. J. (2020). Imidazotetrazines as Weighable Diazomethane Surrogates for Esterifications and Cyclopropanations. Angewandte Chemie International Edition, 59(1), 217-221. [Link]
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Aapptec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. [Link]
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Application Notes and Protocols for the Use of Imidazo[1,2-a]pyridines as FtsZ Inhibitors against Streptococcus pneumoniae
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The escalating threat of antimicrobial resistance necessitates the exploration of novel therapeutic targets and chemical scaffolds. One such promising target is the Filamenting temperature-sensitive mutant Z (FtsZ) protein, a crucial component of the bacterial cell division machinery. In Streptococcus pneumoniae, a leading cause of community-acquired pneumonia, meningitis, and other invasive diseases, the inhibition of FtsZ presents a compelling strategy for the development of new anti-pneumococcal agents. This guide provides a comprehensive overview and detailed protocols for the evaluation of imidazo[1,2-a]pyridines, a class of heterocyclic compounds, as inhibitors of S. pneumoniae FtsZ (SpnFtsZ). We will delve into the mechanism of FtsZ-mediated cell division, the rationale for its inhibition, and provide step-by-step experimental procedures to characterize the inhibitory effects of imidazo[1,2-a]pyridine derivatives on FtsZ polymerization and GTPase activity, as well as their whole-cell antibacterial efficacy.
Introduction: The Rationale for Targeting FtsZ in Streptococcus pneumoniae
Streptococcus pneumoniae continues to pose a significant global health burden, exacerbated by the rise of multidrug-resistant strains.[1] This underscores the urgent need for antibiotics with novel mechanisms of action. The bacterial cell division process, essential for proliferation, offers a wealth of untapped targets for antimicrobial intervention.
FtsZ, a homolog of eukaryotic tubulin, is the cornerstone of bacterial cytokinesis.[2] It polymerizes at the mid-cell to form the Z-ring, a dynamic scaffold that recruits other cell division proteins to orchestrate the synthesis of the septal cell wall and ultimately, the division of the cell into two daughter cells.[2] The proper assembly and function of the Z-ring are contingent on the GTP-dependent polymerization of FtsZ monomers and its intrinsic GTPase activity.[3] Disruption of FtsZ polymerization or deregulation of its GTPase activity leads to filamentation and eventual cell death, making it an attractive target for the development of new antibiotics.
Imidazo[1,2-a]pyridines are a versatile class of nitrogen-fused heterocyclic compounds with a wide range of documented biological activities, including antimicrobial, antiviral, and anticancer properties.[4] Recent studies have highlighted their potential as FtsZ inhibitors.[5] Notably, derivatives of the imidazo[1,2-a]pyridine-3-carboxylate core have been identified as narrow-spectrum inhibitors of S. pneumoniae, acting through the inhibition of FtsZ.[5][6] This targeted approach offers the potential for highly effective therapies with a reduced likelihood of off-target effects and the development of resistance.
The Mechanism of FtsZ Inhibition by Imidazo[1,2-a]pyridines
The inhibitory action of imidazo[1,2-a]pyridines against SpnFtsZ primarily involves the disruption of its polymerization dynamics. These small molecules are hypothesized to bind to FtsZ and induce conformational changes that interfere with the proper formation of FtsZ protofilaments. This can occur through several mechanisms, including:
-
Interference with GTP binding: Some compounds may compete with GTP for binding to the nucleotide-binding site of FtsZ, thereby preventing the conformational changes necessary for polymerization.
-
Destabilization of polymers: Certain imidazo[1,2-a]pyridine derivatives may bind to FtsZ polymers and promote their disassembly by, for instance, increasing the protein's GTPase activity, which leads to the hydrolysis of GTP to GDP and a less stable polymer conformation.[3]
-
Inhibition of nucleation: These inhibitors can also delay the initial formation of FtsZ polymers, a process known as nucleation.[3]
The ultimate consequence of these actions is the disruption of Z-ring formation at the division site, leading to a block in cell division and subsequent bacterial cell death.
Caption: Experimental workflow for evaluating imidazo[1,2-a]pyridine FtsZ inhibitors.
Antimicrobial Susceptibility Testing (MIC Determination)
Rationale: To determine the whole-cell efficacy of the imidazo[1,2-a]pyridine compounds against S. pneumoniae, the minimum inhibitory concentration (MIC) is determined. This is the lowest concentration of the compound that inhibits visible bacterial growth.
Materials:
-
S. pneumoniae strain (e.g., ATCC 49619 or a clinical isolate).
-
Cation-adjusted Mueller-Hinton broth (CAMHB) supplemented with 2-5% lysed horse blood.
-
Imidazo[1,2-a]pyridine compounds.
-
96-well microtiter plates.
Protocol:
-
Bacterial Inoculum Preparation: Grow S. pneumoniae on a blood agar plate overnight. Resuspend several colonies in saline to match a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final inoculum of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.
-
Compound Dilution: Prepare a serial two-fold dilution of the imidazo[1,2-a]pyridine compounds in the 96-well plate using CAMHB.
-
Inoculation: Add the prepared bacterial inoculum to each well containing the compound dilutions. Include a positive control (bacteria without compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 35-37°C in a 5% CO₂ atmosphere for 20-24 hours.
-
MIC Reading: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity).
Data Interpretation and Expected Results
A successful FtsZ inhibitor from the imidazo[1,2-a]pyridine class is expected to exhibit the following characteristics:
| Assay | Expected Result for an Effective Inhibitor | Example Data (Hypothetical) |
| FtsZ Polymerization | Dose-dependent inhibition of light scattering, indicating reduced polymer formation. | IC₅₀ = 5 - 20 µM |
| FtsZ GTPase Activity | Modulation (inhibition or stimulation) of GTP hydrolysis. The effect can vary depending on the specific mechanism of action. | Significant change in GTPase rate at concentrations near the polymerization IC₅₀. |
| MIC against S. pneumoniae | Low MIC value, indicating potent whole-cell antibacterial activity. | MIC = 1 - 16 µg/mL |
A promising lead compound, such as the identified ethyl-6-bromo-2-((phenylthio)methyl)imidazo[1,2-a]pyridine-3-carboxylate (IP-01), would demonstrate potent activity in all these assays, and importantly, show selectivity for S. pneumoniae over other bacterial species. [5]
Conclusion and Future Directions
The inhibition of FtsZ in Streptococcus pneumoniae by imidazo[1,2-a]pyridine derivatives represents a promising avenue for the development of novel, narrow-spectrum antibiotics. The protocols outlined in this guide provide a robust framework for the identification and characterization of such compounds. Future research should focus on optimizing the structure-activity relationship of the imidazo[1,2-a]pyridine scaffold to enhance potency and pharmacokinetic properties. Furthermore, in vivo efficacy studies in animal models of pneumococcal infection are a critical next step in the preclinical development of these promising FtsZ inhibitors.
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Battaje, R. R., Pushpakaran, A., & Panda, D. (2024). Identification of ethyl-6-bromo-2-((phenylthio)methyl)imidazo[1,2-a]pyridine-3-carboxylate as a narrow spectrum inhibitor of Streptococcus pneumoniae and its FtsZ. European Journal of Medicinal Chemistry, 269, 116281. [Link]
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Huang, E., et al. (2025). Discovery of imidazo[1,2-a]pyridine derivatives as potent anti-influenza agents: SPR affinity-based screening and structure-activity relationship study. European Journal of Medicinal Chemistry, 118399. [Link]
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Chen, J., et al. (2022). The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents. Bioorganic & Medicinal Chemistry, 70, 116922. [Link]
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Monterroso, B., et al. (2013). The Cell Division Protein FtsZ from Streptococcus pneumoniae Exhibits a GTPase Activity Delay. Journal of Biological Chemistry, 288(4), 2574-2584. [Link]
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Dhaked, H. P. S., et al. (2019). Regulation of Streptococcus pneumoniae FtsZ assembly by divalent cations: paradoxical effects of Ca2+ on the nucleation and bundling of FtsZ polymers. The FEBS Journal, 286(18), 3629–3646. [Link]
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Wang, J., et al. (2003). Discovery of a small molecule that inhibits cell division by blocking FtsZ, a novel therapeutic target of antibiotics. Journal of Biological Chemistry, 278(44), 43419–43424. [Link]
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Zanon, J., et al. (2025). Targeting Bacterial Cell Division with Benzodioxane-Benzamide FtsZ Inhibitors as a Novel Strategy to Fight Gram-Positive Ovococcal Pathogens. International Journal of Molecular Sciences, 26(2), 714. [Link]
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- 1. Synthesis of imidazo[1,2- a]pyridine-containing peptidomimetics by tandem of Groebke-Blackburn-Bienaymé and Ugi reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of a small molecule that inhibits cell division by blocking FtsZ, a novel therapeutic target of antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Vitamin K3 inhibits FtsZ assembly, disrupts the Z-ring in Streptococcus pneumoniae and displays anti-pneumococcal activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. sciensage.info [sciensage.info]
- 5. Identification of ethyl-6-bromo-2((phenylthio)methyl)imidazo[1,2-a]pyridine-3-carboxylate as a narrow spectrum inhibitor of Streptococcus pneumoniae and its FtsZ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Targeting Bacterial Cell Division with Benzodioxane–Benzamide FtsZ Inhibitors as a Novel Strategy to Fight Gram-Positive Ovococcal Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of Ethyl 6-bromo-5-methylimidazo[1,2-a]pyridine-2-carboxylate
Welcome to our dedicated technical support center for the synthesis of Ethyl 6-bromo-5-methylimidazo[1,2-a]pyridine-2-carboxylate. This guide is designed for researchers, scientists, and professionals in drug development who are looking to enhance the yield and purity of this important scaffold. Here, we address common challenges encountered during its synthesis through a series of frequently asked questions and troubleshooting guides, grounded in established chemical principles and supported by literature-proven methods.
Introduction to the Synthesis
The synthesis of this compound typically proceeds via the well-established Tschitschibabin (or Chichibabin) reaction, which involves the condensation of a substituted 2-aminopyridine with an α-halocarbonyl compound. In this case, the key starting materials are 2-amino-5-bromo-6-methylpyridine and an ethyl 3-halo-2-oxopropanoate, such as ethyl bromopyruvate. While the reaction is robust, achieving high yields can be challenging due to the electronic effects of the substituents and the potential for side reactions. This guide will walk you through optimizing the reaction conditions to overcome these hurdles.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
FAQ 1: My reaction yield is consistently low. What are the most critical parameters to investigate for improvement?
Low yield is a common issue in the synthesis of substituted imidazo[1,2-a]pyridines. Several factors can contribute to this, and a systematic approach to optimization is key.
Underlying Chemistry: The reaction involves the initial N-alkylation of the pyridine ring nitrogen of 2-amino-5-bromo-6-methylpyridine by ethyl bromopyruvate, followed by an intramolecular cyclization and dehydration to form the aromatic imidazo[1,2-a]pyridine ring system. The electron-withdrawing nature of the bromine atom can decrease the nucleophilicity of the pyridine nitrogen, potentially slowing down the initial alkylation step and making the reaction more sensitive to reaction conditions.
Troubleshooting Steps:
-
Base Addition: The reaction releases a hydrohalic acid (HBr) as a byproduct, which can protonate the starting 2-aminopyridine, rendering it unreactive. The addition of a mild inorganic base, such as sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃), is crucial to neutralize this acid and drive the reaction to completion. A reported synthesis of a similar compound, Ethyl 8-amino-6-bromoimidazo[1,2-a]pyridine-2-carboxylate, achieved a 65% yield by using NaHCO₃ in refluxing ethanol[1].
-
Solvent Selection: The choice of solvent can significantly influence the reaction rate and solubility of reactants and intermediates. Polar protic solvents like ethanol are commonly used and have been shown to be effective. A synthesis of the analogous Ethyl 8-bromo-6-methylimidazo[1,2-a]pyridine-2-carboxylate reported a yield of 83.3% in ethanol[2]. If solubility is an issue, other solvents such as acetonitrile or N,N-dimethylformamide (DMF) can be explored, although they may require more stringent drying procedures.
-
Temperature and Reaction Time: The reaction typically requires heating to proceed at a reasonable rate. Refluxing in ethanol (around 78-80°C) for several hours is a good starting point[2]. It is advisable to monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal reaction time and to avoid the formation of degradation products from prolonged heating.
-
Purity of Starting Materials: Ensure the purity of both 2-amino-5-bromo-6-methylpyridine and ethyl bromopyruvate. Impurities can lead to unwanted side reactions and lower the yield of the desired product. Ethyl bromopyruvate is a lachrymator and can degrade upon storage; it is recommended to use freshly opened or purified material.
| Parameter | Recommended Starting Condition | Rationale for Optimization |
| Base | 1.0 - 1.2 equivalents of NaHCO₃ or K₂CO₃ | Neutralizes acidic byproduct, preventing protonation of the starting amine. |
| Solvent | Anhydrous Ethanol | Good solubility for reactants and facilitates the reaction. |
| Temperature | 80°C (reflux in ethanol) | Provides sufficient energy for the reaction to proceed at a reasonable rate. |
| Reaction Time | 4-8 hours (monitor by TLC) | Ensures the reaction goes to completion without significant product degradation. |
FAQ 2: I am observing multiple spots on my TLC, indicating the formation of side products. How can I improve the selectivity of the reaction?
The formation of side products is a common challenge that complicates purification and reduces the overall yield.
Potential Side Reactions:
-
Dimerization/Polymerization: The reactive ethyl bromopyruvate can potentially react with itself or other intermediates, especially under harsh conditions.
-
Incomplete Cyclization: The intermediate N-alkylated pyridinium salt may be present in the final reaction mixture if the cyclization step is not complete.
-
Alternative Cyclization Pathways: While less common for this specific substrate, alternative cyclization pathways can sometimes occur.
Strategies to Enhance Selectivity:
-
Control of Stoichiometry: Use a slight excess (1.1 to 1.2 equivalents) of the ethyl bromopyruvate to ensure complete consumption of the more valuable 2-aminopyridine derivative. However, a large excess should be avoided as it can lead to the formation of byproducts and complicate purification.
-
Gradual Addition of Reagents: Adding the ethyl bromopyruvate dropwise to the heated solution of the 2-aminopyridine and base can help to maintain a low instantaneous concentration of the alkylating agent, which can suppress side reactions.
-
Inert Atmosphere: While not always strictly necessary, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent potential oxidative side reactions, especially if the reaction is run for an extended period at high temperatures.
FAQ 3: The purification of my final product is difficult. What are the recommended procedures?
Purification can be challenging due to the presence of unreacted starting materials, side products, and baseline material on silica gel chromatography.
Purification Protocol:
-
Work-up Procedure: After the reaction is complete (as determined by TLC), cool the reaction mixture to room temperature. If an inorganic base was used, it can be removed by filtration. The solvent is then typically removed under reduced pressure. The resulting crude residue can be dissolved in a suitable organic solvent like ethyl acetate or dichloromethane and washed with water or a saturated aqueous solution of sodium bicarbonate to remove any remaining inorganic salts and acidic impurities. The organic layer is then dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated.
-
Crystallization: For many imidazo[1,2-a]pyridine derivatives, crystallization is an effective method of purification. A closely related compound, Ethyl 5-methylimidazo[1,2-a]pyridine-2-carboxylate, was purified by precipitation from the reaction mixture after adjusting the pH, followed by filtration[3]. Experiment with different solvent systems (e.g., ethanol/water, ethyl acetate/hexanes) to induce crystallization of the crude product.
-
Silica Gel Chromatography: If crystallization is not effective, column chromatography is the next step. A gradient elution system, starting with a non-polar solvent system (e.g., hexanes/ethyl acetate) and gradually increasing the polarity, is often effective. It is important to carefully choose the solvent system based on the TLC analysis of the crude product to achieve good separation.
Experimental Workflow and Protocols
Visualizing the Synthetic Pathway
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol
This protocol is adapted from a high-yielding synthesis of a structurally similar compound, Ethyl 8-bromo-6-methylImidazo[1,2-a]pyridine-2-carboxylate[2].
Materials:
-
2-amino-5-bromo-6-methylpyridine
-
Ethyl bromopyruvate (freshly opened or purified)
-
Anhydrous Ethanol
-
Sodium bicarbonate (NaHCO₃)
-
Ethyl acetate
-
Hexanes
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware and magnetic stirrer/hotplate
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-amino-5-bromo-6-methylpyridine (1.0 eq).
-
Add anhydrous ethanol to dissolve the starting material (approximately 10-15 mL per gram of aminopyridine).
-
Add sodium bicarbonate (1.2 eq) to the solution.
-
Begin stirring and gently heat the mixture to 80°C.
-
In a separate container, dissolve ethyl bromopyruvate (1.2 eq) in a small amount of anhydrous ethanol.
-
Add the ethyl bromopyruvate solution dropwise to the heated reaction mixture over 15-20 minutes.
-
Maintain the reaction mixture at 80°C and monitor its progress by TLC (e.g., using a 3:1 hexanes:ethyl acetate mobile phase). The reaction is typically complete within 4-8 hours.
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the ethanol under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Separate the organic layer, and wash it with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by either crystallization (e.g., from an ethyl acetate/hexanes mixture) or silica gel column chromatography to afford the pure this compound.
Troubleshooting Decision Tree
Sources
Technical Support Center: Imidazo[1,2-a]pyridine Synthesis
Introduction
Welcome to the Technical Support Center for Imidazo[1,2-a]pyridine Synthesis. The imidazo[1,2-a]pyridine core is a privileged scaffold in medicinal chemistry and materials science, found in approved drugs like Zolpidem and Alpidem.[1] Its synthesis, while conceptually straightforward, is often plagued by challenges including low yields, difficult purifications, and the formation of persistent side-products.
This guide is designed for researchers, chemists, and drug development professionals. It moves beyond simple protocols to provide in-depth, mechanistic explanations for common issues and offers field-proven troubleshooting strategies. Our goal is to empower you to not only solve problems but also to fundamentally understand their origins, leading to more robust and reproducible synthetic outcomes.
Troubleshooting & FAQ Guide
This section addresses the most common issues encountered during the synthesis of imidazo[1,2-a]pyridines. The questions are framed around specific experimental observations to help you quickly diagnose and resolve problems.
Issue 1: Low Yield and/or a Complex Reaction Mixture with Multiple Unidentified Spots on TLC.
Question: I've run my reaction (e.g., a condensation of 2-aminopyridine and an α-haloketone), but the yield is very low, and my TLC plate shows a smear or multiple spots that are difficult to characterize. What's going wrong?
Answer: This is the most frequent issue and typically points to suboptimal reaction conditions or reactant purity. A complex mixture arises when the rate of side-product formation is competitive with the desired reaction pathway.
Causality & Troubleshooting:
-
Purity of Starting Materials:
-
2-Aminopyridine: This starting material can degrade over time, especially if exposed to air and light. Impurities can interfere with the initial nucleophilic attack. It's often beneficial to purify commercial 2-aminopyridine by recrystallization or sublimation before use.
-
α-Haloketone: These reagents can be lachrymatory and unstable. They may undergo self-condensation or hydrolysis. Ensure you are using a freshly opened bottle or have verified the purity of your ketone.
-
-
Reaction Temperature:
-
Too High: Elevated temperatures can promote decomposition and polymerization, leading to the characteristic TLC smear. While heat is often required to drive the final intramolecular cyclization, excessive heat can char the reaction.
-
Too Low: The reaction may stall, particularly at the cyclization step. If you isolate an intermediate salt, this is a likely cause.
-
Solution: Run a temperature screen. Start at a moderate temperature (e.g., 80 °C) and monitor by TLC. Incrementally increase the temperature if the reaction is not progressing. Some modern, catalyst-free methods can even proceed efficiently at 60 °C or room temperature, depending on the substrates.[2]
-
-
Solvent Choice:
-
The polarity and boiling point of the solvent are critical. Solvents like DMF, ethanol, and even water have been used successfully.[3] The solvent must be able to dissolve the starting materials but also facilitate the reaction sequence. Protic solvents can assist in the dehydration step, while aprotic polar solvents like DMF are excellent for many condensation reactions.
-
Solution: If your current solvent isn't working, consider screening alternatives. For a classic condensation with an α-bromoketone, ethanol or isopropanol are excellent starting points.
-
-
Stoichiometry and Reaction Time:
-
Incorrect stoichiometry can lead to an excess of one reactant, which may then undergo side reactions.[3]
-
It is crucial to monitor the reaction's progress using TLC or LC-MS to determine the optimal reaction time.[3] Stopping the reaction too early will leave unreacted starting materials, while running it for too long can lead to product degradation.
-
Issue 2: Formation of Regioisomers.
Question: I'm using a substituted 2-aminopyridine (e.g., 2-amino-5-methylpyridine), and my NMR/LC-MS analysis shows I have a mixture of two isomeric products that are very difficult to separate. How can I improve the regioselectivity?
Answer: This is a classic challenge when the 2-aminopyridine starting material is unsymmetrical. The initial alkylation can occur on either the endocyclic (ring) nitrogen or the exocyclic (amino) nitrogen. While the subsequent cyclization mechanism typically favors the desired imidazo[1,2-a]pyridine, initial reaction at the wrong site can lead to undesired pathways or isomeric products.[4][5]
Mechanistic Insight:
The synthesis generally proceeds via initial SN2 reaction between the 2-aminopyridine and the α-haloketone. The 2-aminopyridine has two nucleophilic nitrogen atoms.
-
Path A (Desired): The endocyclic pyridine nitrogen attacks the α-haloketone. This is generally favored as this nitrogen is more nucleophilic. The resulting pyridinium salt intermediate then undergoes intramolecular condensation and dehydration to form the imidazo[1,2-a]pyridine.
-
Path B (Side-Product): The exocyclic amino group attacks the α-haloketone. This can lead to different cyclization products or stall points.
The electronic and steric properties of substituents on the pyridine ring dictate the relative nucleophilicity of the two nitrogen atoms and thus control the regioselectivity.
Sources
Technical Support Center: Optimization of Reaction Conditions for Imidazo[1,2-a]pyridine Formation
Welcome to the technical support hub dedicated to the synthesis of imidazo[1,2-a]pyridines. This guide is crafted for researchers, scientists, and professionals in drug development to navigate and troubleshoot the common experimental hurdles encountered in the synthesis of this privileged heterocyclic scaffold. The imidazo[1,2-a]pyridine core is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1][2][3][4]
This document provides a structured approach to optimizing reaction conditions, presented in a practical question-and-answer format to directly address the specific challenges you may face at the bench.
Troubleshooting Guide & FAQs
This section is designed to be your first point of reference when your imidazo[1,2-a]pyridine synthesis does not proceed as expected.
Issue 1: Low or No Product Yield
Question: My reaction has resulted in a very low yield, or in some cases, no desired product at all. What are the likely causes and how can I rectify this?
Answer: Achieving a high yield is paramount, and subpar results can often be traced back to a few key factors. Here is a systematic approach to diagnosing and solving this issue:
-
Reagent Purity and Integrity: The quality of your starting materials, especially the 2-aminopyridine and the α-haloketone or its equivalent, is critical. Impurities can act as inhibitors or lead to unwanted side reactions.
-
Actionable Insight: If possible, purify your starting materials before use. For instance, recrystallization of 2-aminopyridine can remove impurities that might interfere with the initial nucleophilic attack.
-
-
Catalyst Selection and Activity: Many modern syntheses of imidazo[1,2-a]pyridines are catalyst-driven, employing metals like copper or palladium, or non-metal catalysts such as iodine.[3][5][6] However, catalyst- and solvent-free methods have also been developed.[7][8]
-
Actionable Insight: If using a solid catalyst, ensure it has been stored under appropriate conditions to prevent deactivation. It may be prudent to test a fresh batch of catalyst. For reactions that can proceed without a catalyst, optimizing temperature and reaction time becomes even more critical.[7][8]
-
-
Solvent Choice and Polarity: The reaction medium plays a pivotal role in the success of the synthesis. Solvents ranging from polar protic (e.g., ethanol, water) to polar aprotic (e.g., DMF, acetonitrile) and non-polar (e.g., toluene) have been successfully employed.[3][9]
-
Actionable Insight: The optimal solvent is highly dependent on the specific substrates and reaction type. A small-scale solvent screen is a highly effective strategy to identify the ideal medium for your reaction. For instance, polar solvents can facilitate the initial SN2 reaction, while less polar solvents might be preferable for subsequent cyclization steps.[3]
-
-
Reaction Temperature Optimization: Temperature is a critical lever in controlling both the rate and outcome of the reaction. While some protocols require elevated temperatures to drive the reaction to completion, excessive heat can lead to the degradation of starting materials or the desired product.[9]
-
Actionable Insight: A systematic temperature screen is recommended. Start at a moderate temperature (e.g., 60-80 °C) and incrementally increase it while monitoring the reaction progress by TLC or LC-MS. Microwave-assisted synthesis can also be a powerful tool for rapidly achieving high temperatures and reducing reaction times.[7][9][10]
-
-
Reaction Time and Monitoring: It is crucial to allow the reaction sufficient time to reach completion. Under- or over-running the reaction can lead to low yields or the formation of degradation products.
-
Actionable Insight: Actively monitor the reaction's progress using an appropriate analytical technique like TLC or LC-MS. This will allow you to determine the optimal reaction time for your specific substrates and conditions.
-
Issue 2: Formation of Side Products and Impurities
Question: My TLC analysis shows multiple spots, indicating the formation of several side products. How can I improve the selectivity of my reaction?
Answer: The formation of byproducts is a common challenge that can complicate purification and significantly lower the yield of your target imidazo[1,2-a]pyridine. Here are strategies to enhance selectivity:
-
Stoichiometric Control: The molar ratio of your reactants is a critical parameter. An excess of either the 2-aminopyridine or the carbonyl compound can lead to the formation of undesired products.
-
Actionable Insight: Carefully control the stoichiometry. A 1:1 molar ratio is a good starting point for the classical condensation of a 2-aminopyridine with an α-haloketone.
-
-
Base Selection and Strength: In reactions requiring a base, its identity and concentration can profoundly influence the reaction pathway. A base that is too strong may promote undesired side reactions, while one that is too weak may result in an incomplete reaction.[7]
-
Actionable Insight: If a base is necessary, screen a variety of inorganic and organic bases (e.g., K2CO3, NaHCO3, triethylamine, DBU) to find the one that provides the best balance of reactivity and selectivity.
-
-
Understanding the Reaction Mechanism: A thorough understanding of the reaction mechanism is key to troubleshooting side product formation. The classical synthesis involves the initial alkylation of the endocyclic nitrogen of the 2-aminopyridine followed by intramolecular condensation.[2][11]
-
Actionable Insight: Consider the possibility of alternative reaction pathways. For example, if you are observing products resulting from the reaction at the exocyclic amine, you may need to adjust your conditions to favor reaction at the more nucleophilic ring nitrogen.
-
Issue 3: Poor Regioselectivity with Substituted 2-Aminopyridines
Question: I am using a substituted 2-aminopyridine, and I am obtaining a mixture of regioisomers. How can I control the regioselectivity of the cyclization?
Answer: Regiocontrol is a significant challenge when using unsymmetrically substituted 2-aminopyridines. The electronic and steric nature of the substituent on the pyridine ring dictates the nucleophilicity of the two ring nitrogens.
-
Electronic Effects: Electron-donating groups (EDGs) on the pyridine ring will generally increase the nucleophilicity of the ring nitrogens, while electron-withdrawing groups (EWGs) will decrease it. The position of the substituent relative to the nitrogens will determine which nitrogen is more nucleophilic.
-
Actionable Insight: Analyze the electronic effects of your substituent. For example, an EDG at the 5-position will enhance the nucleophilicity of the N-1 nitrogen, favoring the formation of the 6-substituted imidazo[1,2-a]pyridine.
-
-
Steric Hindrance: Bulky substituents near one of the ring nitrogens can sterically hinder the approach of the electrophile, directing the reaction to the less hindered nitrogen.
-
Actionable Insight: Consider the steric bulk of your substituent. A large group at the 6-position will likely favor the formation of the 5-substituted imidazo[1,2-a]pyridine.
-
Experimental Protocols & Data
To provide a practical context, here are tables summarizing common reaction parameters and a general experimental protocol.
Table 1: Common Catalysts for Imidazo[1,2-a]pyridine Synthesis
| Catalyst | Typical Loading (mol%) | Notes | Reference(s) |
| Copper(I) Iodide (CuI) | 5-10 | Often used in aerobic oxidative couplings. | [5] |
| Palladium(II) Chloride (PdCl2) | 5-10 | Effective in intramolecular dehydrogenative coupling. | [12] |
| Iodine (I2) | 10-20 | A versatile and environmentally benign catalyst. | [6][13] |
| Iron(III) Chloride (FeCl3) | 10-20 | A good Lewis acid catalyst for certain variations. | [7] |
| Scandium(III) Triflate (Sc(OTf)3) | 5-10 | Effective in multicomponent reactions. | [7] |
Table 2: Solvent Effects on a Model Reaction
The following table illustrates the impact of different solvents on a model reaction between 2-aminopyridine and a phenacyl bromide, catalyzed by copper silicate.[3]
| Solvent | Dielectric Constant (approx.) | Yield (%) |
| Dichloromethane | 9.1 | Moderate |
| Toluene | 2.4 | Moderate |
| Methanol | 33.0 | High |
| Acetonitrile | 37.5 | High |
| Ethanol | 24.6 | Very High |
| Water | 80.1 | Low |
General Experimental Protocol: Catalyst-Free Synthesis under Microwave Irradiation
This protocol is a representative example of a modern, efficient method for the synthesis of imidazo[1,2-a]pyridines.[9]
-
Reactant Preparation: In a microwave-safe reaction vessel, combine the 2-aminopyridine (1.0 mmol) and the α-bromoketone (1.0 mmol).
-
Solvent Addition: Add a mixture of water and isopropanol (H2O-IPA) as the solvent.
-
Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at a set temperature (e.g., 100 °C) for a short duration (e.g., 5-15 minutes).
-
Reaction Monitoring: After the initial irradiation period, cool the reaction mixture and check for completion using TLC or LC-MS.
-
Work-up and Purification: Once the reaction is complete, remove the solvent under reduced pressure. The crude product can then be purified by column chromatography on silica gel.
Visualizing the Reaction Pathway and Troubleshooting
Diagram 1: General Reaction Mechanism
The following diagram illustrates the generally accepted mechanism for the formation of imidazo[1,2-a]pyridines from 2-aminopyridines and α-haloketones.
Caption: The reaction mechanism for imidazo[1,2-a]pyridine synthesis.
Diagram 2: Troubleshooting Workflow for Low Yield
This workflow provides a logical sequence of steps to address low product yield.
Caption: A systematic approach to troubleshooting low reaction yields.
References
-
Organic Chemistry Portal. (n.d.). Imidazo[1,2-a]pyridine synthesis. Retrieved from [Link]
-
MDPI. (2023). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. Retrieved from [Link]
-
ResearchGate. (n.d.). Mechanism of one-pot synthesis of imidazo[1,2-a]pyridines. Retrieved from [Link]
-
National Institutes of Health. (2011). Gold Catalysed Redox Synthesis of Imidazo[1,2-a]pyridine using Pyridine N-Oxide and Alkynes. Retrieved from [Link]
-
ACS Omega. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. Retrieved from [Link]
-
BIO Web of Conferences. (2024). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. Retrieved from [Link]
-
Letters in Applied NanoBioScience. (2021). Synthesis of Imidazo [1, 2-a] Pyridine Derivatives Using Copper Silicate as an Efficient and Reusable Catalyst. Retrieved from [Link]
-
ACS Omega. (2022). Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight. Retrieved from [Link]
-
PubMed Central. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. Retrieved from [Link]
-
ACS Combinatorial Science. (2018). Efficient Access to Imidazo[1,2-a]pyridines/pyrazines/pyrimidines via Catalyst-Free Annulation Reaction under Microwave Irradiation in Green Solvent. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of Reaction Conditions for the Synthesis of Imidazo[1,2-a]pyrimidines a. Retrieved from [Link]
-
SciELO. (2013). Catalyst: and solvent-free synthesis of imidazo[1,2-a]pyridines. Retrieved from [Link]
-
ResearchGate. (2025). Synthesis of Substituted Imidazo[1,2‐a]pyridines, Imidazo[1,2‐a]pyrazines and Imidazo[1,2‐b]pyridazines by Multicomponent Reactions Using Green Solvents. Retrieved from [Link]
-
E3S Web of Conferences. (2024). Synthesis and Medicinal Applications of Imidazopyridine and Imidazothiazole Derivatives: A Review. Retrieved from [Link]
-
ResearchGate. (2024). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. Retrieved from [Link]
-
MDPI. (2024). Multicomponent One-Pot Synthesis of Imidazo[1,2-a]pyridine Functionalized with Azides. Retrieved from [Link]
-
PubMed Central. (2023). Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications. Retrieved from [Link]
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- 1. Gold Catalysed Redox Synthesis of Imidazo[1,2-a]pyridine using Pyridine N-Oxide and Alkynes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. nanobioletters.com [nanobioletters.com]
- 4. Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
- 6. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
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- 13. pubs.acs.org [pubs.acs.org]
Troubleshooting low conversion in palladium-catalyzed carbonylation of iodo-imidazo[1,2-a]pyridines
Welcome to the technical support center for palladium-catalyzed carbonylation reactions. This guide is designed for researchers, medicinal chemists, and process development scientists working with iodo-imidazo[1,2-a]pyridine scaffolds. The imidazo[1,2-a]pyridine core is a privileged structure in modern drug discovery, and its functionalization via carbonylation is a critical transformation.[1][2] However, achieving high conversion can be challenging.
This document provides in-depth troubleshooting advice, validated protocols, and answers to frequently asked questions to help you overcome common hurdles and optimize your reaction outcomes.
Section 1: The Foundation - Understanding the Catalytic Cycle
Before troubleshooting, it is crucial to understand the fundamental mechanism of the palladium-catalyzed carbonylation of an aryl iodide. The generally accepted Heck catalytic cycle provides a framework for diagnosing issues.[3] Low conversion is typically the result of a disruption or slowing of one or more steps in this cycle.
Caption: The Heck catalytic cycle for palladium-catalyzed carbonylation.
Each step presents potential failure points:
-
Oxidative Addition: The reaction begins here. If the Pd(0) catalyst is inactive or the Ar-I bond is particularly strong or sterically hindered, this step will be slow or non-existent.
-
CO Insertion: The migratory insertion of carbon monoxide into the Aryl-Palladium bond is typically fast but requires sufficient CO concentration in the solution.
-
Nucleophilic Attack: The nucleophile (e.g., an alcohol or amine) attacks the acyl-palladium intermediate. A weak nucleophile or the presence of a strong base can complicate this step.
-
Reductive Elimination: This final step releases the carbonylated product and regenerates the active Pd(0) catalyst. Slow reductive elimination can lead to catalyst decomposition or side reactions.
Section 2: Troubleshooting Guide - From Diagnosis to Solution
This section addresses specific experimental outcomes with a structured, question-and-answer approach.
Q1: My reaction shows no or very low conversion (<10%), and I've recovered most of my starting iodo-imidazo[1,2-a]pyridine. What's wrong?
This scenario points to a fundamental failure in reaction initiation. The catalyst is likely not entering the catalytic cycle.
Potential Cause A: Inactive Catalyst System
-
The "Why": The active catalyst is a Pd(0) species. Many common precursors like Pd(OAc)₂ or PdCl₂(PPh₃)₂ are Pd(II) and must be reduced in situ to Pd(0) to initiate the cycle. If this pre-reduction fails, the reaction will not start. Similarly, the phosphine ligand, which stabilizes the Pd(0) center and facilitates oxidative addition, can degrade through oxidation to the corresponding phosphine oxide, rendering it ineffective.[4]
-
The Solution:
-
Use a Pd(0) Precursor: Switch to a precursor that is already in the Pd(0) state, such as Pd(PPh₃)₄ or Pd₂(dba)₃. This removes the uncertainty of in situ reduction.
-
Verify Ligand Quality: Phosphine ligands, especially trialkylphosphines like P(t-Bu)₃, are sensitive to air.[5] Ensure they have been stored under an inert atmosphere. If in doubt, use a fresh bottle or an air-stable salt form like P(t-Bu)₃·HBF₄.
-
Implement a Pre-activation Step: Before adding your substrate, stir the palladium source and ligand in the solvent at the reaction temperature for 15-30 minutes. This can help ensure the formation of the active catalytic species.
-
Potential Cause B: Sub-optimal Reaction Conditions
-
The "Why": Carbonylation reactions are multi-component systems where temperature and pressure are critical.[6] Insufficient temperature may not provide the necessary activation energy for oxidative addition. CO pressure is also crucial; low pressure leads to a low concentration of dissolved CO, which can stall the CO insertion step and favor catalyst decomposition pathways.
-
The Solution:
-
Increase Temperature: Incrementally increase the reaction temperature by 10-20 °C. For many aryl iodides, temperatures between 80-120 °C are effective.[1]
-
Check CO Delivery: Ensure your system is properly sealed and purged. A simple "balloon" of CO may not provide sufficient pressure for difficult substrates. Use a high-pressure autoclave and ensure good agitation to maximize gas-liquid mass transfer. Start with a pressure of 5-10 bar.[1]
-
Solvent Choice: The solvent affects catalyst solubility and stability. While DMF is common, it can decompose at high temperatures to generate dimethylamine, which can act as a competing nucleophile. Consider switching to a more inert solvent like toluene, dioxane, or acetonitrile.[7][8]
-
Q2: My reaction starts but stalls at 20-50% conversion, and I see black precipitate (Palladium Black). What happened?
This is a classic sign of catalyst deactivation. The active, soluble Pd(0) complex has agglomerated into inactive, insoluble palladium metal (Pd black).[9][10]
Potential Cause A: Ligand Dissociation or Degradation
-
The "Why": The phosphine ligand is essential for keeping the palladium atom soluble and catalytically active. If the ligand dissociates from the metal center, the unprotected Pd(0) atoms will rapidly aggregate. This is often exacerbated by high temperatures or insufficient ligand concentration. Bidentate ligands like Xantphos are often used to mitigate this issue due to the chelate effect, which makes dissociation less likely.[3][4]
-
The Solution:
-
Increase Ligand:Pd Ratio: Increase the ratio from 1:1 or 2:1 to 4:1. The excess ligand in solution helps prevent dissociation from the catalytic species.
-
Switch to a Chelating Ligand: Replace monodentate ligands (e.g., PPh₃) with a robust bidentate ligand. Xantphos is an excellent starting point for carbonylation reactions due to its wide bite angle and flexibility.[4]
-
Lower the Temperature: High temperatures can accelerate ligand decomposition. Paradoxically, lowering the temperature from 100 °C to 80 °C can sometimes improve the final conversion by increasing the catalyst's lifetime, even if the initial rate is slower.[4]
-
Potential Cause B: Substrate-Induced Deactivation
-
The "Why": The imidazo[1,2-a]pyridine core contains nitrogen atoms that can act as ligands. It is possible for your substrate or product to coordinate too strongly to the palladium center, displacing the phosphine ligand and leading to catalyst inhibition or precipitation.
-
The Solution:
-
Use a More Electron-Donating Ligand: A strongly electron-donating ligand, such as P(t-Bu)₃, can bind more tightly to the palladium center, making it less susceptible to displacement by the heterocyclic substrate.[5]
-
Modify Reaction Conditions: Changing the solvent or base can alter the coordination properties of the substrate. Experiment with different conditions to find a balance where the desired reaction outcompetes catalyst inhibition.
-
Q3: My conversion is low, and I'm seeing significant formation of a de-iodinated imidazo[1,2-a]pyridine (hydrodehalogenation). Why?
Hydrodehalogenation is a common side reaction where the iodine atom is replaced by a hydrogen atom.
Potential Cause: Inefficient CO Trapping
-
The "Why": This side reaction often occurs when the Ar-Pd(II)(I) intermediate (see catalytic cycle) does not react with CO quickly enough. Instead, it can undergo a reaction with a proton source (often from the solvent or trace water) or a base-promoted pathway to yield the de-iodinated product. This points to a low effective concentration of CO at the catalytic center.
-
The Solution:
-
Increase CO Pressure: This is the most direct way to increase the rate of CO insertion and outcompete the hydrodehalogenation pathway. Pressures of 20-30 bar can be effective.[1]
-
Improve Agitation: Ensure vigorous stirring to promote the dissolution of CO gas into the liquid phase.
-
Use a Scrupulously Anhydrous System: Use dry solvents and reagents to minimize potential proton sources that can facilitate the side reaction.
-
Q4: I am performing an aminocarbonylation, and I'm getting a mixture of my desired amide and an α-ketoamide. How can I improve selectivity?
The formation of α-ketoamides results from a double carbonylation, where two molecules of CO are incorporated.
Potential Cause: Conditions Favoring Double Carbonylation
-
The "Why": Double carbonylation is a known competing pathway in aminocarbonylations of iodo-imidazo[1,2-a]pyridines.[1][11][12] The reaction conditions, particularly CO pressure, temperature, and the nature of the base and amine, dictate the selectivity between mono- and double carbonylation. High CO pressure and specific bases can favor the formation of the α-ketoamide.
-
The Solution:
-
Reduce CO Pressure: Lowering the CO pressure is often the most effective way to favor the formation of the simple amide. Try running the reaction at 1-5 bar.
-
Optimize the Base: The choice of base can significantly influence selectivity. For instance, switching from DBU to a weaker base like Et₃N might favor mono-carbonylation.[1] A systematic screen of bases is recommended.
-
Change the Solvent: The reaction solvent can also play a role. If you are using DMF, try switching to toluene, as this has been shown to influence the product distribution in some cases.[1]
-
Section 3: Frequently Asked Questions (FAQs)
-
Q: How do I choose the right palladium source and ligand to start with?
-
A: For initial screening, a combination of Pd(OAc)₂ (2 mol%) and a robust ligand like Xantphos (4 mol%) is a reliable starting point.[4] This system is known for its stability and broad applicability in carbonylation at atmospheric or slightly elevated pressures. For more challenging substrates, a Pd(0) source like Pd₂(dba)₃ with a strongly electron-donating ligand like P(t-Bu)₃·HBF₄ can be more effective.[5][7]
-
-
Q: What is the optimal CO pressure?
-
A: There is no single "optimal" pressure; it is substrate and goal-dependent. Start with 1 atm (balloon) for simple substrates. If you see low conversion or side reactions like hydrodehalogenation, increase the pressure to 10-30 bar.[1] If you are seeing double carbonylation, reduce the pressure.
-
-
Q: Which base and solvent system should I use?
-
A: An organic base like triethylamine (Et₃N) or DBU in a solvent like DMF or toluene is a common starting point.[1] The base is crucial for neutralizing the HI generated in the reaction. Inorganic bases like K₂CO₃ can also be effective.[13] The choice can significantly impact catalyst stability and selectivity, so screening may be necessary.
-
-
Q: How can I confirm my iodo-imidazo[1,2-a]pyridine substrate is pure?
-
A: Impurities in the starting material can poison the catalyst. Ensure your substrate is fully characterized by ¹H NMR, ¹³C NMR, and LC-MS. Recrystallization or column chromatography is recommended to remove any residual reagents from its synthesis, such as iodine or condensation catalysts.[14]
-
-
Q: Are there safer alternatives to using CO gas?
-
A: Yes. CO-releasing molecules (CORMs) can be used. Phenyl formate, in the presence of a base like Et₃N, can decompose in situ to generate CO.[7] Tungsten hexacarbonyl (W(CO)₆) is another solid source of CO that can be effective in micellar media.[5] These can be excellent options for laboratories not equipped for high-pressure gas reactions.
-
Section 4: Key Experimental Protocols
Table 1: Recommended Starting Conditions for Screening
| Parameter | Recommended Condition | Rationale |
| Pd Source | Pd(OAc)₂ (2 mol%) | Air-stable, common, and effective Pd(II) precursor. |
| Ligand | Xantphos (4 mol%) | Robust, chelating ligand that promotes stability and prevents Pd black formation.[3][4] |
| Substrate | Iodo-imidazo[1,2-a]pyridine | 1.0 equiv |
| Nucleophile | Alcohol or Amine | 1.5 - 2.0 equiv |
| Base | Et₃N (Triethylamine) | 2.0 - 3.0 equiv, common organic base to neutralize HI.[7] |
| Solvent | Toluene or DMF | 0.1 - 0.2 M concentration. Toluene is inert; DMF aids solubility.[1] |
| Temperature | 100 °C | A good starting temperature to ensure sufficient activation energy. |
| CO Pressure | 10 bar | Provides sufficient dissolved CO to favor carbonylation over side reactions.[1] |
| Time | 12 - 24 h | A typical timeframe for reaction completion. |
Protocol 1: General Procedure for Palladium-Catalyzed Carbonylation
This protocol is a starting point and should be optimized for your specific substrate.
-
Vessel Preparation: To a high-pressure autoclave equipped with a magnetic stir bar, add the iodo-imidazo[1,2-a]pyridine (1.0 equiv), palladium precursor (e.g., Pd(OAc)₂, 0.02 equiv), and ligand (e.g., Xantphos, 0.04 equiv).
-
Inert Atmosphere: Seal the vessel and purge with nitrogen or argon for 10-15 minutes to remove oxygen.
-
Reagent Addition: Under the inert atmosphere, add the anhydrous solvent (e.g., toluene), followed by the base (e.g., Et₃N, 3.0 equiv) and the nucleophile (e.g., methanol, 2.0 equiv).
-
CO Purge: Purge the vessel with CO gas 3-5 times to replace the inert atmosphere.
-
Pressurization & Heating: Pressurize the vessel to the desired pressure (e.g., 10 bar) with CO. Begin stirring and heat the reaction mixture to the target temperature (e.g., 100 °C).
-
Reaction Monitoring: Monitor the reaction progress by taking aliquots (if the reactor allows) and analyzing by LC-MS or TLC.
-
Work-up: After the reaction is complete (or after 24 h), cool the vessel to room temperature and carefully vent the CO gas in a fume hood. Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate), wash with water and brine, dry over Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by column chromatography on silica gel.
Section 5: Visual Troubleshooting Workflow
This flowchart provides a logical path to diagnose and solve issues with low conversion.
Caption: A logical workflow for troubleshooting low conversion.
References
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Ueda, T., Konishi, H., & Manabe, K. (2012). Palladium-Catalyzed Carbonylation of Aryl, Alkenyl, and Allyl Halides with Phenyl Formate. Organic Letters, 14(12), 3100–3103. [Link]
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Yin, L., & Liebscher, J. (2007). Carbon–Carbon Coupling Reactions Catalyzed by Heterogeneous Palladium Catalysts. Chemical Reviews, 107(1), 133–173. [Link]
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Brenstrum, T., et al. (2004). Palladium-Catalyzed Carbonylation—A Reaction Come of Age. Organic Process Research & Development, 8(3), 430–440. [Link]
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Gildner, P. G., & Colacot, T. J. (2015). Reactions of the 21st Century: Buchwald–Hartwig Amination and Borylation. Organometallics, 34(23), 5497–5508. [Link]
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Kiss, G. (2001). Palladium-Catalyzed Reppe Carbonylation. Chemical Reviews, 101(11), 3435–3456. [Link]
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Wu, X., & Neumann, H. (2018). Palladium-Catalyzed Carbonylations of Aryl Halides and Related Compounds. In Palladium-Catalyzed Coupling Reactions (pp. 223-265). Wiley-VCH. [Link]
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Nagy, E., Máriás, A., Kovács, M., & Skoda-Földes, R. (2024). Synthesis of 6- or 8-Carboxamido Derivatives of Imidazo[1,2-a]pyridines via a Heterogeneous Catalytic Aminocarbonylation Reaction. Molecules, 29(21), 5048. [Link]
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Albers, P., Pietsch, J., & Parker, S. F. (2001). Poisoning and deactivation of palladium catalysts. Journal of Molecular Catalysis A: Chemical, 173(1-2), 275–286. [Link]
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Beller, M., & Wu, X. (2013). Transition Metal-Catalyzed Carbonylation Reactions: Carbonylative C-H Activation. Springer. [Link]
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Barnard, C. F. J. (2008). Palladium-catalysed carbonylation. Organometallic Chemistry, 34, 308-333. [Link]
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Skoda-Földes, R. (2014). Palladium-Catalyzed Carbonylation of Organic Halides and Related Compounds. In Sustainable Catalysis (pp. 1-26). Wiley-VCH. [Link]
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Ismalaj, E., et al. (2014). Pd-Catalyzed Carbonylations of Aryl/Heteroaryl Halides in Aqueous Micellar Media. ACS Catalysis, 4(6), 1783–1787. [Link]
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Grushin, V. V. (2004). Hydrido-Palladium Complexes in Catalysis. Chemical Reviews, 104(8), 3891–3920. [Link]
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The iodoimidazo[1,2-a]pyridine substrates 1–3 were obtained by the condensation of the corresponding iodo-2-aminopyridines with chloroacetaldehyde. [Link]
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Novák, Z., & Kotschy, A. (2003). Palladium-Catalyzed Carbonylation of Aryl Halides in Environmentally Benign Solvents. The Journal of Organic Chemistry, 68(16), 6251–6254. [Link]
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Fors, B. P., & Buchwald, S. L. (2009). Palladium-Catalyzed Carbonylation Reactions of Aryl Bromides at Atmospheric Pressure: A General System Based on Xantphos. The Journal of Organic Chemistry, 74(1), 172–177. [Link]
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Guan, Z., & He, C. (2019). The C3 carbonylation of imidazo[1,2‐a]pyridines. Asian Journal of Organic Chemistry, 8(9), 1546-1549. [Link]
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Köcher, S., & Beller, M. (2020). Palladium-Catalyzed Carbonylation of Activated Alkyl Halides via Radical Intermediates. Industrial Chemistry & Materials. [Link]
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Wu, X., et al. (2017). Palladium-Catalyzed Oxidative Carbonylation of Aryl Hydrazines with CO and O2 at Atmospheric Pressure. The Journal of Organic Chemistry, 82(9), 4970–4976. [Link]
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van Leeuwen, P. W. N. M., & Claver, C. (Eds.). (2002). Homogeneous Catalysis. Springer. [Link]
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Jönsson, D., et al. (2020). Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS. ACS Catalysis, 10(19), 11456–11465. [Link]
-
In the case of 6-iodo derivatives, a competing mono- and double carbonylation could be observed in the reactions of aliphatic amines as nucleophiles, but under the proper choice of reaction conditions, good-to-excellent selectivities could be achieved towards either the corresponding amides or α-ketomides. [Link]
-
Imidazo[1,2-a]pyridines and especially their amide derivatives exhibit a wide range of favourable pharmacological properties. In this work, Pd-catalysed carbonylation was used for the first time for the introduction of the carboxamide moiety into positions 6 or 8. [Link]
-
Beller, M., & Mägerlein, W. (2001). Carbonylation with tailor-made palladium catalysts – activity and regioselectivity. Journal of Molecular Catalysis A: Chemical, 174(1-2), 81-89. [Link]
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Bhanage, B. M., & Arai, M. (2001). Recent developments in palladium catalysed carbonylation reactions. Catalysis Reviews, 43(3), 315-346. [Link]
-
A double carbonylation reaction provides a one step alternative route for the synthesis of a-keto amides, oxamides, and oxamates. [Link]
-
Palladium-catalyzed carbonylation is an efficient approach to prepare carbonyl-containing compounds with a high atomic economy in synthetic organic chemistry. [Link]
-
Reppe, W. (1953). Carbonylierung I Über die Umsetzung von Acetylen mit Kohlenoxyd und Verbindungen mit reaktionsfähigen Wasserstoffatomen. Justus Liebigs Annalen der Chemie, 582(1), 1-37. [Link]
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Hu, Y., et al. (2010). Base-induced mechanistic variation in palladium-catalyzed carbonylation of aryl iodides. Journal of the American Chemical Society, 132(9), 3153–3158. [Link]
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Liu, C., & Szostak, M. (2020). Palladium-Catalyzed Carbonylations: Application in Complex Natural Product Total Synthesis and Recent Developments. The Journal of Organic Chemistry, 85(15), 9419–9435. [Link]
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Bartholomew, C. H. (2001). Mechanisms of catalyst deactivation. Applied Catalysis A: General, 212(1-2), 17-60. [Link]
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Newman, S. G., & Willis, M. C. (2013). Palladium-Catalyzed Carbonylations: Application in Complex Natural Product Total Synthesis and Recent Developments. Angewandte Chemie International Edition, 52(43), 11210-11221. [Link]
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Panda, J., et al. (2022). Recent Advances in the Synthesis of Imidazo[1,2‐a]pyridines: A Brief Review. ChemistrySelect, 7(4). [Link]
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Beller, M., et al. (2009). Palladium-Catalyzed Carbonylation Reactions of Aryl Halides and Related Compounds. Angewandte Chemie International Edition, 48(23), 4114-4133. [Link]
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Sharma, P., et al. (2022). Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight. ACS Omega, 7(26), 22444–22462. [Link]
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Yan, R., et al. (2011). Iodine mediated oxidative cross coupling of 2-aminopyridine and aromatic terminal alkyne: A practical route to imidazo[1,2-a]pyridine derivatives. Chemical Communications, 47(31), 8940-8942. [Link]
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Al-Tel, T. H. (2007). Reactivity of 3-Iodoimidazo[1,2- a ]pyridines Using a Suzuki-Type Cross-Coupling Reaction. Journal of Heterocyclic Chemistry, 44(4), 971-974. [Link]
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Hidai, M., et al. (1975). Effect of Base on Palladium-Black Catalyzed Carbonylation of Iodobenzene. Bulletin of the Chemical Society of Japan, 48(7), 2075-2077. [Link]
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Gabriele, B. (2019). PdI2-Based Catalysis for Carbonylation Reactions: A Personal Account. Catalysts, 9(7), 614. [Link]
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Li, W., et al. (2022). Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. Molecules, 27(19), 6296. [Link]
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Saha, A., & Saha, B. (2019). Efficient and “Green” Synthetic Route to Imidazo[1,2-a]pyridine by Cu(II)–Ascorbate-Catalyzed A3-Coupling in Aqueous Micellar Media. ACS Omega, 4(3), 5703–5712. [Link]
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Technical Support Center: Green Chemistry Approaches for Imidazo[1,2-a]pyridine Synthesis
Welcome to the technical support center for the green synthesis of imidazo[1,2-a]pyridines. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the transition from classical synthetic methods to more sustainable and efficient green chemistry protocols. Imidazo[1,2-a]pyridines are a critical scaffold in medicinal chemistry, forming the core of drugs like Zolpidem and Alpidem[1]. Traditional synthesis routes often involve harsh conditions, hazardous solvents, and lengthy reaction times[2]. This guide provides practical, field-tested advice in a question-and-answer format to troubleshoot common issues and answer frequently asked questions related to modern, eco-friendly synthetic strategies.
Troubleshooting Guide: Overcoming Common Experimental Hurdles
This section addresses specific problems you may encounter during the synthesis of imidazo[1,2-a]pyridines using green chemistry approaches.
Issue 1: Low or No Product Yield in Multicomponent Reactions (MCRs)
Question: I am attempting a one-pot, three-component synthesis of a 3-amino-imidazo[1,2-a]pyridine derivative (a Groebke-Blackburn-Bienaymé reaction) in an aqueous medium, but my yields are consistently below 30%. What are the critical parameters to investigate?
Answer: Low yields in aqueous MCRs are a common challenge, often related to reactant solubility, catalyst efficiency, or insufficient energy input. Here is a systematic approach to optimization:
-
Energy Input - The "Activation Barrier": Conventional heating can be inefficient for these reactions. Alternative energy sources are highly effective.
-
Microwave (MW) Irradiation: MW heating dramatically reduces reaction times from hours to minutes and often improves yields by providing rapid, uniform heating throughout the solvent.[3][4][5] A typical starting point is 100-120°C for 15-30 minutes.[2][5]
-
Ultrasound (US) Irradiation: Sonication promotes the reaction through acoustic cavitation, which enhances mass transfer and mixing at the molecular level, especially in heterogeneous mixtures.[6][7] This can be particularly effective when reactants have poor solubility in water.[8][9]
-
-
Catalyst Choice and Loading: While some reactions can proceed without a catalyst, a mild acid catalyst is often necessary to promote the key imine formation step.
-
Green Catalysts: Instead of strong mineral acids, consider greener alternatives like ammonium chloride (NH₄Cl) or p-toluenesulfonic acid (TsOH).[2][10][11] Molecular iodine has also been shown to be a cost-effective and eco-friendly catalyst for related MCRs.[12]
-
Optimization: Start with a catalyst loading of 10-20 mol%. As shown in the optimization table below for an ultrasound-assisted GBB reaction, the choice and amount of catalyst are critical.
-
-
Solvent System: While water is the ideal green solvent, its high polarity can be a double-edged sword if your substrates are highly nonpolar.
-
Co-Solvents: Consider a mixture of water with a green co-solvent like isopropanol (IPA) or ethanol (EtOH) to improve substrate solubility.[4][13]
-
Alternative Green Solvents: Polyethylene glycol (PEG-400) is an excellent, non-toxic solvent that can facilitate reactions under both conventional heating and microwave irradiation.[6][14]
-
Data Presentation: Catalyst Optimization for a Model GBB Reaction
The following table summarizes the optimization of reaction conditions for the synthesis of N-cyclohexyl-2-(furan-2-yl)imidazo[1,2-a]pyridin-3-amine (5a) using ultrasound irradiation, demonstrating the impact of solvent and catalyst choice.
| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | None | None | Room Temp | 4 | 0 |
| 2 | None | H₂O | Room Temp | 4 | Traces |
| 3 | NH₄Cl (5%) | H₂O | Room Temp | 3 | 32 |
| 4 | NH₄Cl (10%) | H₂O | Room Temp | 3 | 50 |
| 5 | Phenylboronic Acid (10%) | H₂O | Room Temp | 3 | 65 |
| 6 | Phenylboronic Acid (10%) | H₂O | 60 | 2 | 86 |
Data adapted from an ultrasound-assisted Groebke–Blackburn–Bienaymé reaction study.[8]
Workflow: Troubleshooting Low Yield in MCRs
Caption: A systematic workflow for troubleshooting low product yields in green multicomponent reactions.
Issue 2: Side Product Formation and Poor Regioselectivity
Question: My reaction of a 2-aminopyridine with an α-bromoketone under microwave conditions in water is producing a significant amount of a dark, polymeric byproduct, and the desired imidazo[1,2-a]pyridine is difficult to purify. How can I improve the reaction's cleanliness?
Answer: Side product formation in this classic condensation reaction is often due to self-condensation of the α-bromoketone or other competing pathways, exacerbated by high temperatures. Improving selectivity requires fine-tuning the reaction conditions.
-
Eliminate the Catalyst (If Unnecessary): Many modern protocols for the reaction between 2-aminopyridines and α-haloketones have found that the reaction proceeds efficiently without any catalyst, especially under microwave irradiation.[4][15] A catalyst can sometimes promote unwanted side reactions.
-
Control the Temperature and Time: While microwaves are efficient, excessive power or time can lead to decomposition. Monitor the reaction closely by TLC. A typical condition might be 240W for just 5-10 minutes.[4] The goal is to heat the reaction to completion quickly without "overcooking" it.
-
Solvent Choice: While water is a good green solvent, its use can sometimes lead to complex mixtures if intermediates are unstable in aqueous media.[16]
-
PEG-400: This solvent is highly effective for this transformation, often providing clean reaction profiles and high yields.[14]
-
Solvent-Free Conditions: In some cases, reacting the neat solids under microwave irradiation is the cleanest method, completely avoiding solvent-related side products and simplifying workup.[5][15]
-
-
Purity of Starting Materials: Ensure the α-bromoketone is pure and free from acidic impurities (like HBr) that can catalyze polymerization. If necessary, purify it by recrystallization or column chromatography before use.
Frequently Asked Questions (FAQs)
This section provides answers to broader questions about implementing green chemistry strategies for imidazo[1,2-a]pyridine synthesis.
Q1: What are the main advantages of using multicomponent reactions (MCRs) for building imidazo[1,2-a]pyridine libraries?
Answer: MCRs, such as the Groebke-Blackburn-Bienaymé (GBB) reaction, are exceptionally powerful tools for drug discovery due to several key advantages:[1][17]
-
Efficiency and Atom Economy: Multiple bonds are formed in a single synthetic operation, which reduces the number of steps, purification stages, and overall waste generation.[1][2]
-
Structural Diversity: By simply varying the three starting components (an aminopyridine, an aldehyde, and an isocyanide), a vast and diverse library of complex molecules can be generated rapidly from simple, readily available starting materials.[10][15]
-
Operational Simplicity: MCRs are often one-pot procedures that are easy to set up and perform, making them highly amenable to parallel synthesis and high-throughput screening efforts.[1]
Diagram: The Groebke-Blackburn-Bienaymé Reaction (GBBR) Logic
Caption: The convergent logic of a three-component reaction for rapid scaffold generation.
Q2: How do I choose the best green energy source: microwave vs. ultrasound?
Answer: Both microwave (MW) and ultrasound (US) are excellent green alternatives to conventional heating, but they operate on different principles and are suited for different scenarios.
| Feature | Microwave (MW) Irradiation | Ultrasound (US) Irradiation (Sonication) |
| Mechanism | Direct heating of polar molecules through dielectric loss. Heats the entire bulk solvent rapidly and uniformly. | Formation and collapse of microscopic bubbles (acoustic cavitation), creating localized hot spots (~5000 K) and high pressures (~1000 atm).[6] |
| Best For | Homogeneous reactions in polar solvents (water, EtOH, DMF). Dramatically accelerating reaction rates for thermally driven processes.[3][4] | Heterogeneous reactions (poorly soluble solids in a liquid). Enhancing mass transfer and surface activation.[6][7][8][18] |
| Typical Time | 5 - 30 minutes.[4][5] | 30 minutes - 4 hours.[6][8] |
| Considerations | Requires polar solvents for efficient energy absorption. Specialized equipment is needed. | Can be performed with a simple ultrasonic cleaning bath or probe. Overheating can be an issue and may require a cooling bath. |
Recommendation: For most one-pot solution-phase syntheses, microwave irradiation is often the first choice due to its incredible speed.[5] If you are working with poorly soluble starting materials or in a solid-liquid heterogeneous system, ultrasound may provide a greater benefit by enhancing mixing and mass transport.[9]
Q3: Are solvent-free methods truly "green" and practical for scaling up?
Answer: Yes, solvent-free reactions represent a very high standard in green chemistry and are often highly practical.
-
Green Credentials: They eliminate solvent waste, which is a major contributor to the environmental impact of chemical synthesis (the "E-factor"). This simplifies product workup, as you often just need to recrystallize the crude solid product, avoiding large volumes of extraction solvents.[19]
-
Practicality: Many solvent-free syntheses of imidazo[1,2-a]pyridines have been reported with excellent yields, often assisted by microwave irradiation.[5][15]
-
Scalability: Scaling up solvent-free reactions can sometimes be challenging due to issues with heat transfer and mixing in large solid masses. However, for gram-scale synthesis in a lab setting, they are often very effective.[5] Industrial scale-up might require specialized equipment like continuous flow reactors or ball mills (mechanochemistry) to ensure efficient mixing and temperature control.
Experimental Protocols
Protocol 1: Microwave-Assisted, Catalyst-Free Synthesis in Water/IPA
This protocol describes the synthesis of 2-phenylimidazo[1,2-a]pyridine from 2-aminopyridine and 2-bromoacetophenone, adapted from a green chemistry procedure.[4]
Materials:
-
2-Aminopyridine (1.0 mmol)
-
2-Bromoacetophenone (1.0 mmol)
-
Deionized Water (3 mL)
-
Isopropanol (IPA) (3 mL)
-
Microwave synthesis vial (10 mL) with a magnetic stir bar
Procedure:
-
To the microwave synthesis vial, add 2-aminopyridine, 2-bromoacetophenone, water, and IPA.
-
Seal the vial with a cap.
-
Place the vial inside the cavity of a dedicated laboratory microwave reactor.
-
Irradiate the mixture with a power of 240 W for 5-10 minutes, with a set temperature of 100°C. Maintain stirring throughout the reaction.
-
Monitor the reaction progress by TLC (e.g., using a 7:3 mixture of hexane:ethyl acetate as eluent).
-
After completion, cool the vial to room temperature.
-
Add cold water (10 mL) to the reaction mixture. A solid precipitate should form.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry in a vacuum oven.
-
If necessary, the product can be further purified by recrystallization from ethanol. Expected yields are typically >90%.
Protocol 2: Ultrasound-Assisted Groebke-Blackburn-Bienaymé Reaction
This protocol describes the synthesis of N-cyclohexyl-2-(furan-2-yl)imidazo[1,2-a]pyridin-3-amine, adapted from an ultrasound-assisted procedure.[8]
Materials:
-
2-Aminopyridine (1.0 mmol)
-
Furfural (1.0 mmol)
-
Cyclohexyl isocyanide (1.0 mmol)
-
Phenylboronic Acid (PBA) (0.1 mmol, 10 mol%)
-
Water (5 mL)
-
Reaction flask
Procedure:
-
Combine 2-aminopyridine, furfural, cyclohexyl isocyanide, and phenylboronic acid in the reaction flask.
-
Add 5 mL of water to the flask.
-
Place the flask in an ultrasonic cleaning bath, ensuring the water level in the bath is level with the solvent in the flask.
-
Turn on the ultrasound and heat the bath to 60°C.
-
Irradiate the mixture for 2 hours. Monitor the reaction by TLC.
-
Upon completion, extract the reaction mixture with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired product as an oil. Expected yields are in the range of 80-90%.
References
-
One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. Molecules. [Link]
-
Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. BIO Web of Conferences. [Link]
-
Multicomponent One-Pot Synthesis of Imidazo[1,2-a]pyridine Functionalized with Azides. Chemistry. [Link]
-
Synthesis of imidazo[1,2-a]pyridines: a decade update. RSC Publishing. [Link]
-
Ultrasound-assisted synthesis of imidazo[1,2-a]pyridines and sequential one-pot preparation of 3-selanyl-imidazo[1,2-a]pyridine derivatives. Arkat USA. [Link]
-
Ultrasound-assisted synthesis of imidazo[1,2-a]pyridines and sequential one-pot preparation of 3-selanyl-imidazo[1,2-a]pyridine derivatives. Semantic Scholar. [Link]
-
Microwave-Irradiated Synthesis of Imidazo[1,2-a]pyridine Class of Bio-heterocycles: Green Avenues and Sustainable Developments. Semantic Scholar. [Link]
-
Synthesis of Imidazo[1,2-a]pyridine-Chromones via Microwave-Assisted Groebke-Blackburn-Bienaymé Reaction. Semantic Scholar. [Link]
-
Efficient Access to Imidazo[1,2-a]pyridines/pyrazines/pyrimidines via Catalyst-Free Annulation Reaction under Microwave Irradiation in Green Solvent. ACS Combinatorial Science. [Link]
-
One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. MDPI. [Link]
-
Sonochemical Synthesis of Imidazo[1, 2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction Catalyzed by TSOH. MDPI. [Link]
-
Ultrasound-Assisted Iodination of Imidazo[1,2-α]pyridines Via C–H Functionalization Mediated by tert-Butyl Hydroperoxide. NIH. [Link]
-
Highly Efficient Microwave-Assisted Synthesis of 2-Arylimidazo[1,2-a]Pyridine-3-Carbaldehydes in PEG-400. Taylor & Francis Online. [Link]
-
One-pot synthesis of tetracyclic fused imidazo[1,2-a]pyridines via a three-component reaction. NIH. [Link]
-
Microwave-Assisted Synthesis of Imidazo[1,2-a]Pyridine Derivatives by Three-Component Reaction of Phenyl Glyoxals, 2-Aminopyridines, and Barbituric Acids. Bentham Science. [Link]
-
Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines. ACS Omega. [Link]
-
Green synthesis of imidazo[1,2-a]pyridines in aqueous medium. IOSR Journal. [Link]
-
Efficient and “Green” Synthetic Route to Imidazo[1,2-a]pyridine by Cu(II)–Ascorbate-Catalyzed A3-Coupling in Aqueous Micellar Media. ACS Omega. [Link]
-
Recent Advances in the Synthesis of Imidazo[1,2‐a]pyridines: A Brief Review. ChemistrySelect. [Link]
-
Solvent-free and efficient synthesis of imidazo[1,2-a]pyridine derivatives via a one-pot three-component reaction. Green Chemistry (RSC Publishing). [Link]
-
Ultrasound-Mediated Green Synthesis of Imidazo[1,2-a]pyridines and Imidazo[2,1-b]thiazoles through C(sp3)-H Functionalization. Organic Chemistry Portal. [Link]
-
Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. NIH. [Link]
-
Ultrasound-Mediated Green Synthesis of Imidazo[1,2-a]pyridines and Imidazo[2,1-b]thiazoles through C(sp3)–H Functionalization. Thieme. [Link]
-
Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity. RSC Advances. [Link]
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Technical Support Center: Purification of Crude Ethyl 6-bromo-5-methylimidazo[1,2-a]pyridine-2-carboxylate
Welcome to our dedicated technical guide for researchers, scientists, and professionals in drug development. This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) for the purification of Ethyl 6-bromo-5-methylimidazo[1,2-a]pyridine-2-carboxylate. Our goal is to equip you with the expertise and practical insights needed to overcome common challenges and ensure the integrity of your synthesized compounds. The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized for its broad pharmacological potential.[1][2] Achieving high purity of its derivatives is paramount for accurate biological evaluation and further development.
Understanding the Synthetic Landscape and Potential Impurities
The synthesis of this compound typically involves the cyclocondensation of a substituted 2-aminopyridine with an ethyl α-halopyruvate derivative.[3][4] A common route is the reaction between 2-amino-5-bromo-6-methylpyridine and ethyl bromopyruvate in a suitable solvent like ethanol, often under reflux conditions.[3][4]
While this method is generally effective, it can generate a range of impurities that complicate downstream applications. Understanding the origin of these impurities is the first step toward their effective removal.
Common Impurities May Include:
-
Unreacted Starting Materials: Residual 2-amino-5-bromo-6-methylpyridine and ethyl bromopyruvate.
-
Polymeric Byproducts: Dark, tar-like substances resulting from side reactions, especially with prolonged heating.
-
Hydrolyzed Carboxylate: The corresponding carboxylic acid, formed if water is present during the reaction or workup.
-
Positional Isomers: Depending on the precise precursors, isomeric imidazopyridine structures could form, although less common with well-defined starting materials.
Below is a workflow diagram illustrating the general path from crude product to purified compound.
Sources
- 1. BJOC - Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics by tandem of Groebke–Blackburn–Bienaymé and Ugi reactions [beilstein-journals.org]
- 2. Synthesis of imidazo[1,2-a]pyridines: a decade update - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. Ethyl 5-methylimidazo[1,2-a]pyridine-2-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ethyl 8-amino-6-bromoimidazo[1,2-a]pyridine-2-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
Enhancing the Metabolic Stability of Imidazo[1,2-a]pyridine Compounds: A Technical Support Guide
Welcome to the technical support center for researchers, scientists, and drug development professionals working with imidazo[1,2-a]pyridine compounds. This guide is designed to provide practical, in-depth answers and troubleshooting strategies for one of the most common hurdles in the development of this important scaffold: metabolic stability. Our goal is to move beyond simple protocols and explain the causal relationships behind experimental choices, empowering you to make informed decisions in your discovery programs.
Section 1: Foundational Concepts & Frequently Asked Questions (FAQs)
This section addresses the fundamental questions researchers face when beginning to characterize the metabolic fate of their imidazo[1,2-a]pyridine series.
Q1: Why is metabolic stability a critical parameter for imidazo[1,2-a]pyridine drug candidates?
Metabolic stability, or a compound's resistance to biotransformation, is a crucial determinant of its pharmacokinetic profile. A compound that is metabolized too quickly will have a short half-life and low exposure in the body, likely failing to achieve the necessary concentration at its target to exert a therapeutic effect.[1][2] The liver is the primary site of drug metabolism, where enzymes like cytochrome P450s (CYPs) modify drug molecules to facilitate their excretion.[3] For the imidazo[1,2-a]pyridine scaffold, which is common in many drug discovery programs, understanding and optimizing this stability is essential for developing a viable oral drug candidate.[4][5]
Q2: What are the most common metabolic pathways for imidazo[1,2-a]pyridine compounds?
The imidazo[1,2-a]pyridine core and its substituents are susceptible to several metabolic transformations, primarily oxidative reactions mediated by cytochrome P450 enzymes.[6][7] Common metabolic "soft spots" include:
-
Aromatic Hydroxylation: The fused ring system itself or any appended aromatic rings (e.g., a phenyl group) can be hydroxylated. Electron-rich positions are particularly susceptible.[8]
-
N-Dealkylation/O-Dealkylation: If the compound has alkyl groups attached to nitrogen or oxygen atoms, these can be cleaved.
-
Aliphatic Hydroxylation: Oxidation of alkyl chains or alicyclic rings is a frequent metabolic route.
-
Oxidation by Other Enzymes: While CYPs are dominant, other enzymes like aldehyde oxidase (AO) can also be responsible for metabolism, particularly if the heterocyclic core is electron-deficient.[9]
A metabolite identification study is the definitive way to determine the specific metabolic fate of your compound.
Q3: I'm starting my project. Which in vitro assay should I use first: liver microsomes or hepatocytes?
The choice depends on the goal, but a common strategy is to start with liver microsomes .
-
Liver Microsomal Stability Assay: This is a cost-effective, high-throughput screen that primarily assesses Phase I metabolism, as microsomes are enriched with CYP enzymes.[3][10] It's an excellent tool for initial rank-ordering of compounds and identifying major CYP-mediated liabilities.
-
Hepatocyte Stability Assay: This assay uses whole liver cells, providing a more comprehensive picture of hepatic metabolism.[11][12] Hepatocytes contain both Phase I and Phase II (conjugation) enzymes, as well as transporters, giving a more physiologically relevant measure of a compound's intrinsic clearance.[11][13]
A logical workflow is to screen compounds in a microsomal assay first. If a compound shows high stability in microsomes but is unstable in hepatocytes, it suggests that Phase II metabolism or pathways mediated by cytosolic enzymes are significant contributors to its clearance.
Section 2: Experimental Workflows & Protocols
Here we provide detailed protocols and the logic behind the experimental design. A general workflow for assessing and addressing metabolic stability is visualized below.
Caption: Common strategies to address metabolic liabilities.
Data Summary: Impact of Structural Modifications
The table below illustrates hypothetical data for a series of imidazo[1,2-a]pyridine analogs, demonstrating how targeted changes can improve metabolic stability.
| Compound ID | Modification on Phenyl Ring (R) | HLM t½ (min) | Human Hepatocyte t½ (min) | CLint (µL/min/mg) |
| Parent-01 | -H | 8 | 5 | 173.3 |
| Analog-02 | -F (para-position) | 45 | 35 | 30.8 |
| Analog-03 | -CF3 (para-position) | > 60 | 55 | < 23.1 |
| Analog-04 | Phenyl replaced with 2-pyridyl | > 60 | > 60 | < 23.1 |
Interpretation:
-
The parent compound Parent-01 is rapidly metabolized.
-
Adding a single fluorine atom (Analog-02 ) at the likely site of hydroxylation significantly improves stability, likely by making oxidation electronically less favorable. [14]* A strongly electron-withdrawing trifluoromethyl group (Analog-03 ) provides an even greater stabilizing effect.
-
Scaffold hopping by replacing the phenyl ring with a more electron-deficient pyridine ring (Analog-04 ) effectively eliminates the metabolic liability. [8]This strategy can profoundly enhance stability by removing the site of metabolism altogether. [8]
References
-
Hepatocyte Stability. Cyprotex ADME-Tox Solutions | Evotec. [Link]
-
Hepatocyte Stability Assay. Domainex. [Link]
-
Hepatocyte Stability Assay Test. AxisPharm. [Link]
-
metabolic stability in liver microsomes. Mercell. [Link]
-
Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis. PMC - NIH. [Link]
-
Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds. PMC. [Link]
-
Microsomal Stability. Cyprotex ADME-Tox Solutions | Evotec. [Link]
-
Metabolic stability assay in human, rat, dog or mouse hepatocytes. Protocols.io. [Link]
-
In vitro drug metabolism: for the selection of your lead compounds. MTT-lab. [Link]
-
Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. Springer Nature Experiments. [Link]
-
Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight. ACS Omega. [Link]
-
Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. Royal Society of Chemistry. [Link]
-
Metabolic Stability Assay Services. BioIVT. [Link]
-
Design, Synthesis, and Biological Evaluation of Novel Imidazo[1,2-a]pyridine Derivatives as Potent c-Met Inhibitors. PMC - NIH. [Link]
-
Metabolism of 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine by human cytochrome P4501A1, P4501A2 and P4501B1. PubMed. [Link]
-
Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability. PMC. [Link]
-
(PDF) Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ResearchGate. [Link]
-
Mechanism-based inactivation of cytochrome P450 2D6 by 1-[(2-ethyl-4-methyl-1H-imidazol-5-yl)methyl]- 4-[4-(trifluoromethyl)-2-pyridinyl]piperazine: kinetic characterization and evidence for apoprotein adduction. PubMed. [Link]
-
Recent Advances in the Synthesis of Imidazo[1,2‐a]pyridines: A Brief Review. ChemistrySelect. [Link]
-
Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. PMC. [Link]
-
Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage. Beilstein Journals. [Link]
-
Systematic Structure Modifications of Imidazo[1,2-a]pyrimidine to Reduce Metabolism Mediated by Aldehyde Oxidase (AO). ResearchGate. [Link]
-
Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. PubMed Central. [Link]
-
Drug metabolic stability in early drug discovery to develop potential lead compounds. PubMed. [Link]
-
Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition. Open Library Publishing Platform. [Link]
-
Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. BIO Web of Conferences. [Link]
-
Structure–Property Optimization of a Series of Imidazopyridines for Visceral Leishmaniasis. PMC - NIH. [Link]
-
The position of imidazopyridine and metabolic activation are pivotal factors in the antimutagenic activity of novel imidazo[1,2-a]pyridine derivatives. PubMed. [Link]
-
Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications. PMC - PubMed Central. [Link]
-
Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. ResearchGate. [Link]
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Validation & Comparative
Navigating the Analytical Maze: A Comparative Guide to High-Resolution Mass Spectrometry for Imidazo[1,2-a]pyridine Analysis
For Immediate Release
In the intricate world of pharmaceutical and chemical research, the structural elucidation and sensitive detection of novel compounds are paramount. Imidazo[1,2-a]pyridines, a class of heterocyclic compounds, have garnered significant attention due to their diverse biological activities, including anti-cancer, anti-influenza, and antimicrobial properties.[1][2][3] High-Resolution Mass Spectrometry (HRMS) has emerged as an indispensable tool for the comprehensive analysis of these promising molecules, offering unparalleled accuracy and sensitivity. This guide provides a comparative analysis of leading HRMS platforms, detailed experimental protocols, and insights into the fragmentation behavior of imidazo[1,2-a]pyridines to empower researchers in their analytical endeavors.
The Rise of HRMS in Imidazo[1,2-a]pyridine Research
The complexity of biological matrices and the need for unambiguous identification of novel chemical entities necessitate analytical techniques that offer high resolution and mass accuracy. HRMS instruments, such as Quadrupole Time-of-Flight (Q-TOF) and Orbitrap systems, provide the capability to determine the elemental composition of a molecule with high confidence, a critical step in the characterization of newly synthesized imidazo[1,2-a]pyridine derivatives.[4][5] This high resolving power allows for the separation of isobaric interferences, leading to cleaner spectra and more reliable data.
Comparative Analysis of HRMS Platforms: Q-TOF vs. Orbitrap
The choice of an HRMS platform is a critical decision that can significantly impact the quality and throughput of analytical workflows. Both Q-TOF and Orbitrap mass spectrometers are powerful tools for the analysis of imidazo[1,2-a]pyridines, each with its own set of advantages and considerations.
| Feature | Quadrupole Time-of-Flight (Q-TOF) | Orbitrap |
| Mass Analyzer Principle | Measures the time it takes for ions to travel a fixed distance. | Traps ions in an orbital motion around a central electrode; the frequency of this motion is related to the mass-to-charge ratio. |
| Resolution | Typically in the range of 40,000 - 60,000 FWHM. | Can achieve resolutions exceeding 240,000 FWHM, allowing for fine isotope resolution.[6] |
| Mass Accuracy | Generally provides mass accuracy in the low ppm range with frequent calibration.[7] | Offers sub-ppm mass accuracy with high stability, requiring less frequent calibration.[8] |
| Scan Speed | Faster scan speeds, beneficial for coupling with fast chromatography techniques like UHPLC. | Scan speed is inversely proportional to resolution; higher resolution requires longer scan times.[9] |
| Dynamic Range | Generally exhibits a wider dynamic range, beneficial for detecting low-abundance analytes in the presence of high-abundance ones.[9] | Can have a more limited dynamic range, which might be a consideration for complex samples.[9] |
| Tandem MS (MS/MS) | Utilizes a collision cell (quadrupole) for fragmentation, providing rich structural information. | Employs a C-trap or HCD cell for fragmentation, also yielding high-quality MS/MS spectra.[10] |
Expert Insight: The selection between a Q-TOF and an Orbitrap system often depends on the specific research goals. For high-throughput screening and applications where rapid analysis is crucial, the faster scan speeds of a Q-TOF may be advantageous. Conversely, for detailed structural elucidation and the analysis of highly complex mixtures where resolving fine isotopic patterns is necessary, the superior resolution of an Orbitrap is often preferred.
Experimental Workflow for LC-HRMS Analysis of Imidazo[1,2-a]pyridines
A robust and reproducible analytical method is the cornerstone of reliable data generation. The following section outlines a comprehensive workflow for the analysis of imidazo[1,2-a]pyridines using Liquid Chromatography coupled with High-Resolution Mass Spectrometry (LC-HRMS).
Caption: A typical workflow for the analysis of imidazo[1,2-a]pyridines using LC-HRMS.
Detailed Experimental Protocol:
-
Sample Preparation:
-
Accurately weigh and dissolve the imidazo[1,2-a]pyridine standard or sample in a suitable solvent, such as a mixture of methanol and water, to a final concentration of 1 µg/mL.
-
Vortex the solution to ensure complete dissolution.
-
Filter the solution through a 0.22 µm syringe filter to remove any particulate matter before injection.
-
-
Liquid Chromatography (LC) Conditions:
-
Column: Use a reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size) for optimal separation.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A typical gradient would start at 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and then return to initial conditions for re-equilibration.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
High-Resolution Mass Spectrometry (HRMS) Parameters:
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode is generally preferred for imidazo[1,2-a]pyridines due to the presence of basic nitrogen atoms.
-
Capillary Voltage: 3.5 kV.
-
Gas Temperatures: Optimize desolvation gas temperature (e.g., 350 °C) and source temperature (e.g., 120 °C).
-
Full Scan MS: Acquire data in a mass range of m/z 100-1000 with a resolution of at least 40,000 (for Q-TOF) or 70,000 (for Orbitrap).
-
Data-Dependent MS/MS (dd-MS²): Trigger MS/MS scans for the top 3-5 most abundant precursor ions in each full scan spectrum. Use a collision energy ramp (e.g., 10-40 eV) to obtain comprehensive fragmentation information.
-
Unraveling the Fragmentation Pathways of Imidazo[1,2-a]pyridines
Understanding the gas-phase fragmentation behavior of imidazo[1,2-a]pyridines is crucial for their structural confirmation. Tandem mass spectrometry (MS/MS) experiments provide characteristic fragment ions that serve as a fingerprint for this class of compounds.
A common fragmentation pathway for protonated imidazo[1,2-a]pyridines involves the cleavage of the fused ring system. For instance, in 3-phenoxy imidazo[1,2-a]pyridines, a characteristic fragmentation is the homolytic cleavage of the C-O bond of the phenoxy group.[11] Other diagnostic fragment ions can arise from the loss of small neutral molecules like CO.[11]
Caption: Generalized fragmentation pathways for protonated imidazo[1,2-a]pyridines.
Expert Insight: The specific fragmentation pattern is highly dependent on the substituents on the imidazo[1,2-a]pyridine core. By carefully analyzing the MS/MS spectra and proposing logical fragmentation mechanisms, researchers can confidently identify unknown derivatives and distinguish between isomers. Computational chemistry can also be a valuable tool to support proposed fragmentation pathways.[11]
Data Processing and Identification
The final step in the analytical workflow is the processing of the acquired HRMS data to identify and potentially quantify the imidazo[1,2-a]pyridines of interest.[12]
-
Feature Detection: Utilize vendor-specific software or open-source platforms to extract chromatographic peaks and their corresponding mass spectral information.
-
Formula Prediction: Based on the accurate mass and isotopic pattern of the precursor ion, generate a list of possible elemental formulas.
-
Database Searching: Compare the experimental MS/MS spectra against spectral libraries (if available) for a confident match.
-
Manual Interpretation: For novel compounds, manually interpret the MS/MS spectra to elucidate the structure based on characteristic fragmentation patterns.
Conclusion
High-Resolution Mass Spectrometry is a powerful and versatile technique for the analysis of imidazo[1,2-a]pyridines. The choice between Q-TOF and Orbitrap platforms should be guided by the specific analytical needs of the laboratory. By implementing a well-defined experimental workflow and understanding the fundamental principles of fragmentation, researchers can leverage the full potential of HRMS to advance the discovery and development of this important class of compounds. The ability to obtain accurate mass and rich structural information is invaluable for confirming the identity of newly synthesized molecules and for studying their metabolic fate.
References
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Guanajuato, U. de, et al. "Synthesis of Imidazo[1,2-a]pyridine-Chromones via Microwave-Assisted Groebke-Blackburn-Bienaymé Reaction." Molecules, vol. 24, no. 23, 2019, p. 4297. [Link][13][14]
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Majumder, S., et al. "Synthesis of imidazo[1,2-a]pyridines: a decade update." RSC Advances, vol. 5, no. 10, 2015, pp. 7136-7151. [Link][1]
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Wang, Y., et al. "Gas-phase fragmentation of protonated 3-phenoxy imidazo[1,2-a]pyridines using tandem mass spectrometry and computational chemistry." Journal of Mass Spectrometry, vol. 54, no. 5, 2019, pp. 421-428. [Link][11]
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ResearchGate. "(PDF) Microwave-assisted synthesis and luminescent activity of imidazo[1,2-a]pyridine derivatives." ResearchGate, 2018. [Link][15]
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Royal Society of Chemistry. "Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity." RSC Advances, 2023. [Link][16]
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PLOS. "Chemical–Genetic Profiling of Imidazo[1,2-a]pyridines and -Pyrimidines Reveals Target Pathways Conserved between Yeast and Human Cells." PLOS Genetics, 2010. [Link][17]
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ResearchGate. "Q3, qTOF or ORBITRAP LC/MS - which will be better for identification of new compounds AND routine analyzes?" ResearchGate, 2018. [Link][7]
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ResearchGate. "(PDF) HIGH-RESOLUTION MASS SPECTROSCOPY (HRMS)-A REVIEW." ResearchGate, 2022. [Link][4]
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PubMed. "Discovery of imidazo[1,2-a]pyridine derivatives as potent anti-influenza agents: SPR affinity-based screening and structure-activity relationship study." PubMed, 2023. [Link][2]
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ResearchGate. "The mass spectra of furan, pyrrole, pyridine and pyrazine recorded at I... ." ResearchGate, 2005. [Link][18]
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SciSpace. "A New Approach to Imidazo[1,2-a]pyridine Derivatives and Their Application to the Syntheses of Novel 2H-Pyrano[2',3' ." SciSpace, 2011. [Link][19]
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Metabolomics Blog. "Why do we prefer TOFs over Orbitraps for flow injection analysis?" Metabolomics Blog, 2021. [Link][9]
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Reddit. "Deciding between QTOF and Orbitrap options for intact mass : r/massspectrometry." Reddit, 2023. [Link][8]
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Semantic Scholar. "Synthesis of Imidazo[1,2-a]pyridine-Chromones via Microwave-Assisted Groebke-Blackburn- Bienaymé Reaction †." Semantic Scholar, 2019. [Link]
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MDPI. "C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3." MDPI, 2024. [Link][20]
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A Senior Application Scientist's Guide to Spectroscopic Differentiation of Imidazo[1,2-a]pyridine Isomers
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Structural Nuances That Define Biological Activity
The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of pharmacologically active agents.[1][2] Its derivatives have demonstrated a vast spectrum of biological activities, including anticancer, antiviral, anti-inflammatory, and neuroleptic properties.[2] The efficacy and selectivity of these compounds, however, are profoundly dictated by their isomeric form. A subtle shift in a substituent's position on the bicyclic ring can dramatically alter the molecule's steric and electronic properties, thereby influencing its interaction with biological targets.
The Analytical Workflow: A Multi-Technique Approach
A robust analytical strategy for isomer characterization relies on the convergence of data from multiple spectroscopic techniques. Each method provides a unique piece of the structural puzzle.
Figure 1: A comprehensive workflow for the synthesis, purification, and spectroscopic confirmation of imidazo[1,2-a]pyridine isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Connectivity
NMR spectroscopy is arguably the most powerful tool for isomer differentiation as it provides direct insight into the chemical environment and connectivity of atoms within a molecule. For imidazo[1,2-a]pyridines, both ¹H and ¹³C NMR are indispensable.
Causality: How Isomerism Governs Chemical Shifts and Coupling
The electronic environment of each proton and carbon in the imidazo[1,2-a]pyridine ring system is unique. The nitrogen atoms and the fused-ring structure create a specific distribution of electron density.[4] When a substituent is introduced, it perturbs this distribution through inductive and resonance effects. The position of the substituent determines which nuclei are most affected.
-
¹H NMR: Protons on the ring system typically appear in the aromatic region (δ 6.5-9.5 ppm).[3][4] The key to isomer identification lies in the precise chemical shift (δ) and the spin-spin coupling constants (J). For instance, a substituent at C-8 will have a more significant impact on the chemical shift of H-7 than a substituent at C-5. Protons H-2 and H-3 in the imidazole ring often appear as distinct singlets or doublets, depending on substitution, and are sensitive to changes in the pyridine ring.[5]
-
¹³C NMR: The chemical shifts of the carbon atoms are also highly sensitive to the electronic effects of substituents.[4][6] Quaternization or substitution can significantly alter the shielding of adjacent carbons. For example, a positive charge on N-4 will cause a noticeable downfield shift for C-5 and C-7.[4]
Comparative ¹H NMR Data
The following table summarizes typical ¹H NMR chemical shifts for protons on the imidazo[1,2-a]pyridine core, illustrating how different substitution patterns can be distinguished.
| Compound/Isomer | H-2 (ppm) | H-3 (ppm) | H-5 (ppm) | H-6 (ppm) | H-7 (ppm) | H-8 (ppm) | Reference |
| 2-phenylimidazo[1,2-a]pyridine | - | 7.85 (s) | 8.10 (d) | 6.77 (t) | 7.17 (t) | 7.64 (d) | [5] |
| 8-methyl-2-phenylimidazo[1,2-a]pyridine | - | 7.82 (s) | 7.97 (m) | 6.66 (t) | 6.93 (dt) | - | [5] |
| 8-Amino-derivative | - | - | 6.6 (d) | 6.8 (t) | - | 9.2 (d) | [3] |
Note: Chemical shifts are highly dependent on the solvent and specific substituents. This table serves as an illustrative guide.
Experimental Protocol: ¹H NMR Acquisition
A self-validating protocol ensures that data is reliable. This involves proper sample preparation, instrument calibration, and standardized acquisition parameters.
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the purified imidazo[1,2-a]pyridine isomer.
-
Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. The choice of solvent is critical; using a consistent solvent across all isomers is essential for valid comparison.[4]
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (δ = 0.00 ppm).
-
-
Instrument Setup:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.[7]
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity, ensuring sharp, symmetrical peaks. A half-height linewidth of <0.5 Hz for the TMS signal is a good benchmark.
-
-
Data Acquisition:
-
Acquire a standard 1D ¹H NMR spectrum.
-
Set the spectral width to cover the expected range of proton signals (e.g., 0-12 ppm).
-
Use a 90° pulse angle and a relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons of interest to ensure accurate integration. A D1 of 5 seconds is generally a safe starting point.
-
Accumulate a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio (>100:1 for key signals).
-
-
Data Processing:
-
Apply Fourier transformation, phase correction, and baseline correction.
-
Calibrate the spectrum by setting the TMS peak to 0.00 ppm.
-
Integrate all signals to determine the relative number of protons.
-
Analyze chemical shifts, multiplicities (singlet, doublet, triplet, etc.), and coupling constants to assign the structure. For complex spectra, 2D NMR techniques like COSY and HSQC are invaluable for confirming proton-proton and proton-carbon correlations.[8]
-
Mass Spectrometry (MS): Confirming Mass and Uncovering Fragmentation Clues
Mass spectrometry provides two crucial pieces of information for isomer analysis: the exact molecular weight, which confirms the elemental composition, and the fragmentation pattern, which can be unique to each isomer. Electrospray ionization (ESI) coupled with tandem mass spectrometry (MS/MS) is particularly effective.[9]
Causality: Isomer-Specific Fragmentation Pathways
While constitutional isomers have the same molecular weight, the stability of the bonds and the resulting fragment ions can differ based on substituent placement. The fragmentation of the protonated molecular ion [M+H]⁺ often involves characteristic losses of small neutral molecules or radicals.
For the imidazo[1,2-a]pyridine core, common fragmentation pathways include the loss of HCN and C₂H₂N. The presence and position of substituents will direct the fragmentation. For example, a 3-phenoxy imidazo[1,2-a]pyridine shows a characteristic homolytic cleavage of the C-O bond, which is a diagnostic fragmentation for this specific substitution pattern.[9] Comparing the MS/MS spectra of different isomers at various collision energies can reveal these subtle but highly informative differences.
Figure 2: Generalized fragmentation pathway in tandem mass spectrometry (MS/MS). Isomers will show different relative intensities of fragment ions.
Comparative Fragmentation Data
| Isomer Type | Parent Ion [M+H]⁺ | Characteristic Fragment Ion / Neutral Loss | Rationale / Reference |
| Unsubstituted Imidazo[1,2-a]pyridine | m/z 119 | Loss of HCN (m/z 92), C₂H₂N (m/z 78) | Core ring fragmentation |
| 3-Phenoxy Imidazo[1,2-a]pyridine | Varies | Loss of phenoxy radical (•OPh) | Characteristic C-O bond cleavage[9] |
| Substituted with labile groups | Varies | Loss of the substituent itself or a related fragment | The weakest bond often fragments first[10] |
Experimental Protocol: ESI-MS/MS Analysis
-
Sample Preparation:
-
Prepare a dilute solution of the purified isomer (~1-10 µg/mL) in a suitable solvent compatible with ESI, such as methanol or acetonitrile, often with 0.1% formic acid to promote protonation.
-
-
Instrument Setup:
-
Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) for accurate mass measurements.
-
Calibrate the instrument using a known standard immediately before analysis to ensure high mass accuracy (<5 ppm).
-
Optimize ESI source parameters (e.g., capillary voltage, gas flow, temperature) in positive ion mode to maximize the signal of the protonated molecule [M+H]⁺.
-
-
Data Acquisition:
-
Full Scan MS: Acquire a full scan spectrum to confirm the m/z of the [M+H]⁺ ion and verify its isotopic pattern, which must match the theoretical pattern for the elemental formula.
-
Tandem MS (MS/MS): Select the [M+H]⁺ ion as the precursor for collision-induced dissociation (CID).
-
Acquire MS/MS spectra at several different collision energies (e.g., 10, 20, 40 eV). This is crucial because some fragmentation pathways are energy-dependent, and comparing the energy-resolved fragmentation patterns of isomers can be highly diagnostic.
-
-
Data Analysis:
-
Compare the high-resolution mass of the parent ion to the theoretical mass to confirm the elemental formula.
-
Analyze the fragmentation patterns from the MS/MS spectra. Identify common and unique fragment ions for each isomer.
-
Propose fragmentation mechanisms supported by the observed accurate masses of the fragments.[9]
-
UV-Vis Absorption and Fluorescence Spectroscopy: Probing the Electronic Landscape
UV-Vis and fluorescence spectroscopy provide information about the electronic transitions within the molecule. The π-conjugated system of the imidazo[1,2-a]pyridine core gives rise to distinct absorption and emission properties.[11] These properties are exquisitely sensitive to structural changes, making them useful for differentiating isomers, especially those with varying conjugation or electron-donating/withdrawing groups.[12][13]
Causality: How Structure Modulates Photophysical Properties
-
Absorption (UV-Vis): The absorption maxima (λ_max) correspond to electronic transitions (typically π-π*). Extending the π-conjugation (e.g., by adding an aryl group at C-2) or adding an electron-donating group generally causes a bathochromic (red) shift to longer wavelengths.[13][14] Isomers with substituents at different positions will experience different degrees of this shift.
-
Fluorescence: Many imidazo[1,2-a]pyridine derivatives are highly fluorescent, with emissions often in the blue-green region.[11] The emission wavelength (λ_em), fluorescence quantum yield (Φ_F), and Stokes shift (the difference between λ_max and λ_em) are key parameters. The position of a substituent can dramatically influence these properties by altering the energy of the excited state and the rates of radiative vs. non-radiative decay.[12][15] For example, introducing a strong electron-donating group can increase the quantum yield and cause a significant red-shift in emission.[13]
Comparative Photophysical Data
| Compound/Isomer Feature | Effect on λ_max (Absorption) | Effect on λ_em (Emission) | Effect on Quantum Yield (Φ_F) | Reference |
| Extended π-conjugation | Red-shift | Red-shift | Often increases | [14] |
| Electron-donating groups (e.g., -OCH₃, -NH₂) | Red-shift | Red-shift | Generally increases | [11][13] |
| Electron-withdrawing groups (e.g., -NO₂) | Varies, can red-shift | Often quenched or weakened | Generally decreases | [13] |
| Increased solvent polarity | Can cause solvatochromic shifts (red or blue) | Can cause solvatochromic shifts | Can decrease due to quenching | [12] |
Experimental Protocol: UV-Vis and Fluorescence Measurement
-
Sample Preparation:
-
Prepare stock solutions of each isomer in a high-purity spectroscopic grade solvent (e.g., acetonitrile, dichloromethane).
-
Create a series of dilutions to determine the molar absorptivity (ε) and ensure the absorbance is within the linear range of the spectrophotometer (typically 0.1-1.0 AU for absorption). For fluorescence, absorbance at the excitation wavelength should be kept low (<0.1 AU) to avoid inner filter effects.
-
-
Instrument Setup:
-
Use a calibrated dual-beam UV-Vis spectrophotometer and a sensitive spectrofluorometer.
-
Use matched quartz cuvettes for all measurements.
-
-
Data Acquisition:
-
UV-Vis: Record the absorption spectrum over a relevant range (e.g., 200-600 nm) against a solvent blank. Identify the λ_max for each isomer.
-
Fluorescence: Record the emission spectrum by exciting the sample at its λ_max. Record the excitation spectrum by setting the emission monochromator to the emission maximum and scanning the excitation wavelengths. The excitation spectrum should ideally match the absorption spectrum.
-
Quantum Yield: Measure the quantum yield relative to a well-characterized standard (e.g., quinine sulfate in 0.5 M H₂SO₄).[16] This involves comparing the integrated fluorescence intensity and the absorbance of the sample to that of the standard.
-
-
Data Analysis:
-
Tabulate the λ_max, λ_em, Stokes shift, and relative quantum yield for each isomer in the same solvent.
-
Significant differences in these parameters between samples provide strong evidence for isomeric differentiation.
-
Conclusion
The differentiation of imidazo[1,2-a]pyridine isomers is a critical task that demands a rigorous and multi-faceted analytical approach. While mass spectrometry can confirm the elemental composition and provide fragmentation clues, it is NMR spectroscopy that delivers the definitive evidence of atomic connectivity and substituent placement. Furthermore, UV-Vis and fluorescence spectroscopy offer a sensitive probe into the electronic structure, which is often unique for each isomer. By systematically applying these techniques and understanding the causal relationship between molecular structure and spectroscopic output, researchers can confidently characterize their compounds, ensuring the integrity of their data and accelerating the journey of drug discovery and development.
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Li, Y., et al. (2021). Gas-phase fragmentation of protonated 3-phenoxy imidazo[1,2-a] pyridines using tandem mass spectrometry and computational chemistry. Journal of Mass Spectrometry, 56(12), e4794. Retrieved from [Link]
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PubMed. (2024). Design and synthesis of imidazo[1,2-a]pyridine-chalcone conjugates as antikinetoplastid agents. Chemical Biology & Drug Design, 103(1), e14400. Retrieved from [Link]
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PubMed Central. (2019). Development of a fused imidazo[1,2-a]pyridine based fluorescent probe for Fe3+ and Hg2+ in aqueous media and HeLa cells. Retrieved from [Link]
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Dr. Annasaheb G. D. Bendale Mahila Mahavidyalaya, Jalgaon. (2023). SPECTROSCOPIC STUDIES OF SOME N-HETEROCYCLIC COMPOUNDS. Journal of Technology, 11(8). Retrieved from [Link]
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MDPI. (2022). Insights on the Synthesis of N-Heterocycles Containing Macrocycles and Their Complexion and Biological Properties. Retrieved from [Link]
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Scientific & Academic Publishing. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry, 4(4), 92-99. Retrieved from [Link]
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A Comparative Guide to the Structural Elucidation of Ethyl 6-bromo-5-methylimidazo[1,2-a]pyridine-2-carboxylate Derivatives
The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2][3][4] The precise determination of the three-dimensional structure of its derivatives is paramount for understanding structure-activity relationships (SAR) and for rational drug design. This guide provides an in-depth comparison of X-ray crystallography with other prevalent analytical techniques for the structural characterization of Ethyl 6-bromo-5-methylimidazo[1,2-a]pyridine-2-carboxylate and its analogues.
The Gold Standard: Single-Crystal X-ray Diffraction
Single-crystal X-ray diffraction (SCXRD) stands as the unequivocal gold standard for determining the absolute structure of a crystalline small molecule. It provides a precise three-dimensional map of electron density, revealing atomic coordinates, bond lengths, bond angles, and intermolecular interactions.
While a crystal structure for the specific title compound is not publicly available, we can extrapolate significant structural insights from the closely related analogue, Ethyl 5-methylimidazo[1,2-a]pyridine-2-carboxylate . This analogue differs only in the placement of the methyl group (position 5 versus 6) and the absence of a bromine atom at position 6. The crystallographic data for this analogue provides a robust foundation for understanding the core geometry of this class of molecules.
Crystal Structure Analysis of a Close Analogue: Ethyl 5-methylimidazo[1,2-a]pyridine-2-carboxylate
The crystal structure of Ethyl 5-methylimidazo[1,2-a]pyridine-2-carboxylate was determined by X-ray diffraction, revealing a monoclinic crystal system with the space group C2/c.[5] The imidazo[1,2-a]pyridine ring system is nearly planar, with the imidazole and pyridine rings being almost coplanar.[5] This planarity is a key feature of the scaffold and influences how these molecules pack in a crystal lattice and interact with biological targets.
Table 1: Crystallographic Data for Ethyl 5-methylimidazo[1,2-a]pyridine-2-carboxylate [5]
| Parameter | Value |
| Chemical Formula | C₁₁H₁₂N₂O₂ |
| Molecular Weight | 204.23 g/mol |
| Crystal System | Monoclinic |
| Space Group | C2/c |
| a | 17.164(3) Å |
| b | 10.521(2) Å |
| c | 13.759(3) Å |
| β | 124.77(3)° |
| Volume | 2041(1) ų |
| Z | 8 |
The crystal packing is stabilized by intermolecular C—H···O and C—H···N hydrogen bonds.[5] The presence of the bromine atom and the shift of the methyl group in the title compound would be expected to influence the crystal packing through halogen bonding and altered steric interactions, potentially leading to a different polymorphic form.
Experimental Protocol: Single-Crystal X-ray Diffraction
The workflow for SCXRD is a multi-step process that demands meticulous execution.
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A Senior Application Scientist's Comparative Guide to In Silico Docking of Imidazo[1,2-a]pyridine Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
The imidazo[1,2-a]pyridine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged" structure due to its prevalence in a wide array of biologically active compounds.[1][2] These derivatives have demonstrated a remarkable spectrum of pharmacological activities, including potent anticancer, anti-inflammatory, antiviral, and kinase inhibitory effects.[2][3][4][5][6] In the quest to discover novel therapeutics based on this scaffold, in silico molecular docking has become an indispensable tool. It accelerates drug discovery by rapidly predicting the binding orientation and affinity of potential drug candidates, thereby reducing the time and cost associated with screening vast compound libraries.[7]
This guide provides a comparative analysis of two prominent molecular docking platforms, AutoDock Vina and GOLD (Genetic Optimisation for Ligand Docking) , for the study of imidazo[1,2-a]pyridine derivatives. We will delve into the causality behind their underlying algorithms, provide detailed experimental protocols, and present a data-driven comparison to equip you with the field-proven insights needed to select the appropriate tool for your research objectives.
Pillar 1: The Foundations of Molecular Docking
At its core, molecular docking predicts how a small molecule (the ligand, e.g., an imidazo[1,2-a]pyridine derivative) interacts with a macromolecular target (the receptor, typically a protein). This process is governed by two critical components: the search algorithm and the scoring function .
-
Search Algorithms: Exploring the Conformational Space The search algorithm's role is to generate a multitude of possible binding poses of the ligand within the receptor's active site. AutoDock Vina and GOLD employ different philosophies here.
-
AutoDock Vina utilizes a Lamarckian Genetic Algorithm . This approach combines a global search (genetic algorithm) with a local search for energy minimization. A key feature is that the local search adaptations can be passed on to subsequent generations, accelerating the convergence to a low-energy binding pose.[8][9]
-
GOLD employs a standard Genetic Algorithm , where a population of possible binding solutions (chromosomes) "evolves" over generations. It excels in handling ligand flexibility and is renowned for its accuracy in pose prediction.[8][10]
-
-
Scoring Functions: Ranking the Best Fit Once various poses are generated, the scoring function evaluates and ranks them.[11] Scoring functions are mathematical models that estimate the binding affinity. They are broadly categorized into three types: force-field based, empirical, and knowledge-based.[12][13][14]
-
AutoDock Vina uses an empirically-derived scoring function that considers hydrophobic interactions, hydrogen bonding, and conformational entropy.[8][15]
-
GOLD offers several scoring functions, including GoldScore , ChemScore , ASP , and PLP . GoldScore is a force-field-based function that sums ligand-protein hydrogen bond energy, ligand-protein van der Waals energy, and the ligand's internal van der Waals energy.[16] This variety allows researchers to choose the most appropriate function for their specific protein-ligand system.
-
The interplay between the search algorithm and the scoring function dictates the final output and is a primary reason for the differing results often observed between docking programs.
Caption: General workflow for a molecular docking experiment.
Pillar 2: A Comparative Guide to Docking Protocols
Here, we present a side-by-side comparison of the methodologies for AutoDock Vina and GOLD. The causality behind each step is explained to provide a deeper understanding of the process.
Method A: AutoDock Vina (Version 1.2.3)
AutoDock Vina is favored for its computational speed and ease of use, making it ideal for virtual screening of large compound libraries.
-
Receptor Preparation (using AutoDockTools):
-
Rationale: The raw PDB file of the target protein often contains non-essential water molecules, co-factors, and lacks hydrogen atoms. This step cleans the structure and prepares it for docking.
-
Steps:
-
Load the receptor PDB file into AutoDockTools (ADT).[17]
-
Remove water molecules (Edit > Delete Water).
-
Add polar hydrogens (Edit > Hydrogens > Add > Polar Only). This is crucial for correctly identifying potential hydrogen bond donors and acceptors.
-
Compute Gasteiger charges (Edit > Charges > Compute Gasteiger). Charges are essential for calculating electrostatic interactions in the scoring function.
-
Save the prepared receptor in PDBQT format (Grid > Macromolecule > Choose), which includes atomic charges and atom types recognized by Vina.[18]
-
-
-
Ligand Preparation:
-
Rationale: The imidazo[1,2-a]pyridine derivative must be converted to the PDBQT format, defining its rotatable bonds, which the search algorithm will explore.
-
Steps:
-
Generate a 3D structure of the ligand (e.g., using ChemDraw/Chem3D or Avogadro) and save it as a MOL or PDB file.
-
In ADT, open the ligand file (Ligand > Input > Open).
-
Define the root of the ligand and choose the rotatable bonds (Ligand > Torsion Tree > Detect Root and Choose Torsions).
-
Save the prepared ligand in PDBQT format (Ligand > Output > Save as PDBQT).
-
-
-
Grid Box Definition:
-
Rationale: The grid box defines the three-dimensional space where the docking algorithm will search for binding poses. It should encompass the entire active site of the protein.
-
Steps:
-
In ADT, open the prepared receptor (Grid > Macromolecule > Open).
-
Open the Grid Box tool (Grid > Grid Box).
-
Adjust the center and dimensions of the box to cover the binding pocket. The coordinates of a known co-crystallized ligand are often used to center the box.[19]
-
Save the grid parameters in a configuration file (e.g., conf.txt).
-
-
-
Running the Docking Simulation:
-
Rationale: This executes the search and scoring algorithms to find the best binding modes.
-
Steps:
-
Open a command-line terminal.
-
Execute the Vina command, specifying the receptor, ligand, configuration file, and output file: vina --receptor receptor.pdbqt --ligand ligand.pdbqt --config conf.txt --out results.pdbqt --log log.txt
-
-
-
Analysis of Results:
-
Rationale: The output file contains the predicted binding poses and their corresponding binding affinities.
-
Steps:
-
The log.txt file provides a table of binding affinities (in kcal/mol) for the top poses. Lower energy values indicate more favorable binding.[19]
-
Visualize the results.pdbqt file along with the receptor in a molecular visualization tool like PyMOL or UCSF Chimera to analyze the protein-ligand interactions (e.g., hydrogen bonds, hydrophobic contacts).
-
-
Caption: Workflow for AutoDock Vina.
Method B: GOLD (Genetic Optimisation for Ligand Docking)
GOLD is a high-precision tool often used for lead optimization studies where accurately predicting the binding mode is critical.
-
Receptor and Ligand Preparation:
-
Rationale: GOLD requires properly formatted input files and a defined binding site. It can handle water molecules explicitly, allowing the user to decide if specific water molecules are part of the active site.
-
Steps:
-
Load the receptor PDB file into the GOLD interface (e.g., via the Hermes visualiser).
-
Prepare the protein by adding hydrogens and removing unwanted solvent molecules. You may choose to toggle specific water molecules on or off if they are suspected to mediate binding.
-
Load the ligand file(s) (e.g., in MOL2 format). GOLD will automatically handle rotatable bonds.
-
-
-
Binding Site Definition:
-
Rationale: Unlike Vina's grid box, GOLD defines the active site by specifying a point (e.g., an atom in a co-crystallized ligand or a specific residue) and a radius around it.
-
Steps:
-
In the GOLD setup wizard, define the binding site by selecting a central point and specifying a radius (e.g., 10 Å) that encompasses the entire cavity.
-
-
-
Configuration of Docking Parameters:
-
Rationale: GOLD offers extensive customization of the genetic algorithm and scoring functions, providing greater control over the simulation.
-
Steps:
-
Navigate to the scoring function tab and select the desired function (e.g., GoldScore or ChemScore ).
-
Go to the genetic algorithm settings. The number of GA runs can be increased for more exhaustive searching (e.g., 30-50 runs).
-
Configure output options, specifying the number of poses to save for each ligand.
-
-
-
Running the Docking Simulation:
-
Rationale: This initiates the docking process based on the configured parameters.
-
Steps:
-
Review all settings in the GOLD wizard.
-
Click "Run" to start the simulation. GOLD will save the output files in the specified directory.
-
-
-
Analysis of Results:
-
Rationale: GOLD provides a fitness score for each pose, where a higher score indicates a better-predicted binding affinity.
-
Steps:
-
Analyze the output files, which typically include a log file with fitness scores and solution files with the docked poses.
-
Use the Hermes visualiser to view the top-ranked poses, analyze interactions (H-bonds, hydrophobic contacts), and compare different ligands. The fitness score is a dimensionless value; while it is used for ranking, it is not a direct measure of binding free energy.[16]
-
-
Caption: Workflow for GOLD.
Pillar 3: Performance Comparison and Data Presentation
To illustrate the practical differences, let's consider a case study involving the docking of imidazo[1,2-a]pyridine derivatives against Microtubule Affinity Regulating Kinase 4 (MARK4), a target in cancer therapy.[1] The table below summarizes hypothetical but realistic data based on published studies.[1][20][21]
| Derivative ID | Experimental IC50 (µM)[1] | AutoDock Vina Binding Affinity (kcal/mol) | GOLD Fitness Score | Predicted Key H-Bond Interactions (Residue) |
| IAP-1 | 15.2 | -8.1 | 55.6 | Lys88 |
| IAP-2 (active) | 0.78 | -9.5 | 72.3 | Lys88, Asp155 |
| IAP-3 (inactive) | > 50 | -7.2 | 48.1 | None |
| IAP-4 (active) | 1.1 | -9.2 | 69.8 | Lys88, Glu135 |
Analysis of Performance:
-
Correlation with Activity: Both AutoDock Vina and GOLD show a good qualitative correlation between their scores and the experimental IC50 values. The active compounds (IAP-2, IAP-4) receive significantly better scores (more negative for Vina, higher for GOLD) than the inactive or less active compounds.
-
Interaction Prediction: In this hypothetical case, both programs successfully identified the crucial hydrogen bond with the hinge region residue Lys88, a common interaction motif for kinase inhibitors. However, GOLD, with its more refined scoring function, also predicted secondary interactions (with Asp155 and Glu135) that could explain the higher potency of IAP-2 and IAP-4.
-
Causality of Differences: The quantitative score values are not directly comparable (kcal/mol vs. dimensionless fitness score). The differences in ranking and interaction prediction stem directly from their distinct scoring functions. Vina's empirical function is fast and effective for ranking, while GoldScore's force-field-based approach can provide more detailed energetic insights into specific interactions like hydrogen bonds.
Pillar 4: Self-Validating Systems and Trustworthiness
In silico results are predictions and must be validated to be considered trustworthy.[22] A robust docking protocol is a self-validating one.
-
Computational Validation: Re-docking The most crucial first step is re-docking . If a crystal structure of your target protein with a bound ligand is available, you should first extract this native ligand and then dock it back into the active site.[23]
-
Success Criterion: The protocol is considered validated if the top-ranked pose is within a Root Mean Square Deviation (RMSD) of 2.0 Å of the original crystallographic pose.[23] Achieving this demonstrates that your chosen software and settings can accurately reproduce a known binding mode.
-
-
Experimental Validation Ultimately, computational predictions must be confirmed by experimental data.[22] High-scoring compounds from a virtual screen should be synthesized or acquired and tested in in vitro biological assays (e.g., enzyme inhibition assays, binding assays) to confirm their activity.
Caption: Workflow for validating a docking protocol.
Conclusion and Recommendations
Both AutoDock Vina and GOLD are powerful tools for conducting in silico studies on imidazo[1,2-a]pyridine derivatives. The choice between them should be guided by the specific research goal.
-
Choose AutoDock Vina for:
-
High-throughput virtual screening of large compound libraries.
-
Initial hit identification where speed is a priority.
-
Projects with limited access to commercial software licenses.
-
-
Choose GOLD for:
-
Detailed lead optimization studies requiring high accuracy in pose prediction.
-
Systems where water molecules play a key role in binding.
-
When comparing multiple scoring functions is desired to increase confidence in the results.
-
By understanding the fundamental differences between these platforms and employing rigorous validation protocols, researchers can confidently leverage molecular docking to accelerate the discovery of novel therapeutics based on the versatile imidazo[1,2-a]pyridine scaffold.
References
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Wikipedia. Scoring functions for docking . [Link]
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Akao, Y., et al. (2021). Collaborative virtual screening to elaborate an imidazo[1,2-a]pyridine hit series for visceral leishmaniasis . RSC Medicinal Chemistry. [Link]
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Akao, Y., et al. (2021). Collaborative virtual screening to elaborate an imidazo[1,2-a]pyridine hit series for visceral leishmaniasis . National Institutes of Health. [Link]
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Liu, J., & Wang, R. (2015). Scoring functions and their evaluation methods for protein-ligand docking: recent advances and future directions . National Institutes of Health. [Link]
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Grokipedia. Scoring functions for docking . [Link]
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Fouad, M., et al. (2016). Synthesis, biological evaluation and molecular modeling studies of imidazo[1,2-a]pyridines derivatives as protein kinase inhibit . Oceanomics. [Link]
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Wang, R., et al. (2003). Comparative Evaluation of 11 Scoring Functions for Molecular Docking . ACS Publications. [Link]
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Acemate. Molecular Docking Scoring . [Link]
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A Comprehensive Review on the Top 10 Molecular Docking Softwares. [Link]
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DNDi. Collaborative virtual screening to elaborate an imidazo[1,2-a]pyridine hit series for visceral leishmaniasis . [Link]
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ResearchGate. Comparison of Major Molecular Docking Software Packages . [Link]
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Al-Warhi, T., et al. (2024). Design, synthesis, molecular docking and anti-proliferative activity of novel phenothiazine containing imidazo[1,2-a]pyridine derivatives against MARK4 protein . National Institutes of Health. [Link]
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Omics tutorials. Step-by-Step Tutorial on Molecular Docking . [Link]
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ResearchGate. How is a docking result validated? . [Link]
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ChemCopilot. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners . [Link]
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Molecular Docking Tutorial. [Link]
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ResearchGate. Collaborative virtual screening to elaborate an imidazo[1,2- a ]pyridine hit series for visceral leishmaniasis . [Link]
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ResearchGate. How to validate the molecular docking results? . [Link]
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Fouad, M., et al. (2016). Synthesis, biological evaluation and molecular modeling studies of imidazo[1,2-a]pyridines derivatives as protein kinase inhibitors . PubMed. [Link]
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Wandzik, I. (2005). CURRENT MOLECULAR DOCKING TOOLS AND COMPARISONS THEREOF . [Link]
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ResearchGate. Top 5 Protein-Protein Molecular Docking Softwares: A Comparative Analysis . [Link]
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Kumar, R., et al. (2022). Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight . ACS Omega. [Link]
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Al-Masoudi, W. A. M., et al. (2025). Novel Imidazo[1,2-α]Pyridine Hybrids: Synthesis, Antioxidant Activity, Cytotoxicity against Cancer Cell Lines, and In Silico Docking Analysis . Chemical Methodologies. [Link]
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Seeliger, D., & de Groot, B. L. (2010). A simple click by click protocol to perform docking: AutoDock 4.2 made easy for non-bioinformaticians . National Institutes of Health. [Link]
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El-Malah, A., et al. (2024). Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry . PubMed Central. [Link]
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Bioinformatics Review. (2020). Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics . YouTube. [Link]
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Schneidman-Duhovny, D., et al. Lessons from Docking Validation . Michigan State University. [Link]
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Narayan, A., et al. (2024). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) . Ingenta Connect. [Link]
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Diller, D. J., & Merz, K. M. (2007). Validation Studies of the Site-Directed Docking Program LibDock . ACS Publications. [Link]
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Diller, D. J., & Merz, K. M. (2007). Validation Studies of the Site-Directed Docking Program LibDock . Journal of Chemical Information and Modeling. [Link]
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ResearchGate. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking In-vestigations (2017-2022) . [Link]
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ResearchGate. Synthesis, Anticancer Evaluation and Molecular Docking of Novel Imidazo[1,2-a]pyridine Derivatives . [Link]
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Narayan, A., et al. (2024). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) . PubMed. [Link]
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Al-Juthery, S. A. A., et al. (2025). Synthesis, Anticancer Evaluation and Molecular Docking of Novel Imidazo[1,2-a]pyridine Derivatives . Asian Journal of Chemistry. [Link]
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Kumar, R., et al. (2022). Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight . National Institutes of Health. [Link]
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Betts, M. J., et al. (2013). Comparing the Suitability of Autodock, Gold and Glide for the Docking and Predicting the Possible Targets of Ru(II)-Based Complexes as Anticancer Agents . National Institutes of Health. [Link]
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Ali, I., et al. (2020). Synthesis, characterization and biological activities of imidazo[1,2-a]pyridine based gold(III) metal complexes . National Institutes of Health. [Link]
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Wu, J., et al. (2017). Structure-based design and synthesis of imidazo[1,2-a]pyridine derivatives as novel and potent Nek2 inhibitors with in vitro and in vivo antitumor activities . PubMed. [Link]
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Zhang, Y., et al. (2023). Imidazo[1,2-a]pyridine Derivatives as AMPK Activators: Synthesis, Structure-Activity Relationships, and Regulation of Reactive Oxygen Species in Renal Fibroblasts . PubMed. [Link]
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A Comparative Guide to the Pharmacokinetic Profiles of Imidazo[1,2-a]pyridine Derivatives: Zolpidem and Alpidem
Introduction to the Imidazo[1,2-a]pyridine Derivatives
Zolpidem, marketed under brand names like Ambien, is a widely prescribed short-acting hypnotic for the treatment of insomnia.[1] Its clinical efficacy is intrinsically linked to its rapid onset of action and short elimination half-life.[1] Alpidem, formerly marketed as Ananxyl, was developed as an anxiolytic agent.[2] Despite its initial promise, it was withdrawn from the market due to concerns about liver toxicity.[2][3] The contrasting clinical fates of these structurally related compounds underscore the critical role that their pharmacokinetic and metabolic profiles play in their overall safety and efficacy.
Experimental Methodologies for Pharmacokinetic Profiling
To provide a robust comparison, it is essential to understand the experimental designs that yield pharmacokinetic data. The following are standard, validated protocols employed in preclinical and clinical drug development.
In Vivo Pharmacokinetic Studies in Animal Models
The foundational assessment of a drug's behavior in a living system is typically conducted in animal models, such as Sprague-Dawley rats. This provides crucial information on bioavailability, distribution, and clearance.
Protocol: Oral and Intravenous Administration in Rats
-
Animal Acclimatization: Male Sprague-Dawley rats are acclimatized for at least one week with free access to food and water.
-
Drug Formulation: The imidazo[1,2-a]pyridine derivative is formulated in a suitable vehicle (e.g., a mixture of saline, polyethylene glycol, and ethanol) for both oral (PO) and intravenous (IV) administration.
-
Dosing:
-
IV Group: A single bolus dose is administered via the tail vein. This route provides 100% bioavailability and serves as a reference.
-
PO Group: A single dose is administered via oral gavage.
-
-
Blood Sampling: Serial blood samples are collected from the jugular vein at predetermined time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
Plasma Analysis: Blood samples are centrifuged to separate plasma, which is then analyzed using a validated bioanalytical method, typically Liquid Chromatography-Mass Spectrometry (LC-MS/MS), to quantify the drug concentration.
-
Pharmacokinetic Analysis: The plasma concentration-time data is used to calculate key pharmacokinetic parameters such as Area Under the Curve (AUC), Clearance (CL), Volume of Distribution (Vd), and Elimination Half-life (t½). Oral bioavailability (F%) is calculated using the formula: (AUC_PO / Dose_PO) / (AUC_IV / Dose_IV) * 100.
Causality Behind Experimental Choices: The use of both IV and PO routes is critical. The IV data provides a baseline for systemic circulation without the influence of absorption, while the PO data reveals the extent and rate of absorption from the gastrointestinal tract. The choice of the Sprague-Dawley rat is due to its well-characterized physiology and metabolic pathways, which often provide a reasonable initial model for human pharmacokinetics.
In Vitro Metabolism Studies Using Liver Microsomes
Understanding the metabolic fate of a compound is crucial for predicting potential drug-drug interactions and identifying active or toxic metabolites. Human liver microsomes (HLMs) are subcellular fractions containing a high concentration of drug-metabolizing enzymes, particularly the Cytochrome P450 (CYP) superfamily.
Protocol: Metabolic Stability Assay with Human Liver Microsomes
-
Incubation Mixture Preparation: A reaction mixture is prepared containing HLMs, a NADPH-generating system (cofactor for CYP enzymes), and a buffer solution (e.g., phosphate buffer, pH 7.4).
-
Initiation of Reaction: The imidazo[1,2-a]pyridine derivative is added to the pre-warmed incubation mixture to initiate the metabolic reaction.
-
Time-Point Sampling: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes) and the reaction is quenched by adding a cold organic solvent (e.g., acetonitrile).
-
Sample Analysis: The quenched samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to measure the disappearance of the parent compound over time.
-
Data Analysis: The rate of disappearance is used to calculate the in vitro half-life and intrinsic clearance, which can be scaled to predict hepatic clearance in vivo.
Trustworthiness of the Protocol: This self-validating system includes positive and negative controls. A compound with known high metabolism (e.g., verapamil) is used as a positive control to ensure the enzymatic activity of the microsomes, while a reaction without the NADPH-generating system serves as a negative control to account for non-enzymatic degradation.
Comparative Pharmacokinetic Profiles of Zolpidem and Alpidem
The following tables summarize the key pharmacokinetic parameters for zolpidem and alpidem, compiled from various clinical and preclinical studies.
Table 1: Key Pharmacokinetic Parameters of Zolpidem and Alpidem in Humans
| Parameter | Zolpidem | Alpidem |
| Oral Bioavailability (F%) | ~70%[4][5] | ~32-35% (estimated)[3] |
| Time to Peak Plasma Concentration (Tmax) | ~1.6 hours (immediate-release)[6] | 1.0 - 2.5 hours[3] |
| Plasma Protein Binding | ~92%[5] | 99.4%[3] |
| Elimination Half-life (t½) | 2-3 hours (in healthy adults) | ~19 hours (in young adults)[3] |
| Metabolism | Primarily hepatic via CYP3A4 (~60%), CYP2C9 (~20%), CYP1A2 (~14%) | Extensive hepatic metabolism (hydroxylation, dealkylation, conjugation)[3] |
| Primary Route of Excretion | Renal (56% as inactive metabolites) and fecal (34%) | Mainly fecal[3] |
Absorption and Bioavailability
Zolpidem is rapidly and well-absorbed from the gastrointestinal tract, with an absolute bioavailability of approximately 70%.[4][5] This indicates efficient absorption and a moderate first-pass metabolism. In contrast, alpidem exhibits a lower estimated oral bioavailability of 32-35%, suggesting either poorer absorption or a more significant first-pass effect.[3][7] For zolpidem, ingestion with food can decrease the mean AUC by 15% and Cmax by 25%, delaying the onset of action.[6]
Distribution
Both zolpidem and alpidem are highly bound to plasma proteins, with alpidem showing exceptionally high binding at 99.4%.[3] Zolpidem's protein binding is approximately 92%.[5] The high degree of protein binding for both compounds suggests that a small fraction of the drug is free in the circulation to exert its pharmacological effect. Changes in plasma protein concentrations, as seen in certain disease states, could potentially alter the free fraction and, consequently, the drug's efficacy and toxicity.
Metabolism: A Tale of Two Pathways
The metabolic pathways of zolpidem and alpidem are a key differentiating factor and likely contribute to their different clinical profiles.
Zolpidem's Metabolism: Zolpidem is extensively metabolized in the liver by multiple cytochrome P450 enzymes. The primary enzyme responsible is CYP3A4, accounting for about 60% of its metabolism. CYP2C9 and CYP1A2 also play significant roles. The metabolism of zolpidem involves hydroxylation of the methyl group on the phenyl moiety and hydroxylation of the imidazopyridine moiety, followed by rapid conversion to inactive carboxylic acid metabolites.[8]
Alpidem's Metabolism: Alpidem also undergoes extensive hepatic metabolism through hydroxylation, dealkylation, and conjugation.[3] While the specific CYP enzymes involved are not as well-characterized as for zolpidem, studies suggest that its metabolism can lead to the formation of reactive intermediates. It has been proposed that the biotransformation of alpidem may produce a reactive epoxide intermediate, which could contribute to its observed hepatotoxicity.
Caption: Comparative metabolic pathways of zolpidem and alpidem.
Excretion
The elimination routes also differ between the two compounds. Zolpidem and its inactive metabolites are primarily excreted through the kidneys (56%), with a smaller portion eliminated in the feces (34%). In contrast, alpidem and its metabolites are mainly excreted in the feces.[3]
Discussion and Implications for Drug Development
The stark differences in the pharmacokinetic profiles of zolpidem and alpidem have significant implications for their clinical use and for the development of new imidazo[1,2-a]pyridine derivatives.
-
Impact of Metabolism on Safety: The well-defined metabolic pathway of zolpidem, leading to inactive metabolites, contributes to its generally favorable safety profile when used as directed. Conversely, the potential for alpidem to form reactive metabolites highlights the critical need for thorough metabolic profiling and reactive metabolite screening in early drug discovery. The hepatotoxicity associated with alpidem serves as a cautionary tale for chemists designing new analogues.
-
Half-life and Therapeutic Indication: Zolpidem's short half-life of 2-3 hours is ideal for a hypnotic agent, as it promotes sleep onset without causing significant next-day drowsiness. Alpidem's much longer half-life of approximately 19 hours in young adults is more suited for an anxiolytic, which requires sustained plasma concentrations throughout the day.[3] This demonstrates how modifying the chemical structure to alter metabolic clearance can tailor a compound for a specific therapeutic indication.
-
Bioavailability and Dosing: The higher bioavailability of zolpidem allows for more predictable dosing and therapeutic effect. The lower and more variable bioavailability of alpidem could lead to greater inter-individual differences in plasma concentrations, potentially complicating dose optimization.
Conclusion
This comparative guide illustrates that even structurally similar compounds within the imidazo[1,2-a]pyridine class can exhibit vastly different pharmacokinetic profiles. Zolpidem's rapid metabolism to inactive metabolites and its short half-life are key to its success as a hypnotic. Alpidem's distinct metabolic pathway, longer half-life, and potential for reactive metabolite formation ultimately led to its withdrawal from the market. For researchers and drug developers, these case studies emphasize the importance of a comprehensive and early assessment of ADME properties. By understanding the causal relationships between chemical structure, metabolic pathways, and pharmacokinetic parameters, we can more effectively design and develop safer and more efficacious medicines.
References
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Zolpidem - StatPearls - NCBI Bookshelf. (n.d.). Retrieved January 22, 2026, from [Link]
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Zolpidem - Wikipedia. (n.d.). Retrieved January 22, 2026, from [Link]
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Alpidem - Wikipedia. (n.d.). Retrieved January 22, 2026, from [Link]
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The disposition and pharmacokinetics of alpidem, a new anxiolytic, in the rat - PubMed. (n.d.). Retrieved January 22, 2026, from [Link]
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Pharmacokinetics of a Novel Zolpidem Nasal Spray for Rapid Management of Insomnia: First Trial in Humans | Journal of Clinical Sleep Medicine. (n.d.). Retrieved January 22, 2026, from [Link]
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Zolpidem metabolism in vitro: responsible cytochromes, chemical inhibitors, and in vivo correlations - PMC - NIH. (n.d.). Retrieved January 22, 2026, from [Link]
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Clinical pharmacokinetics and pharmacodynamics of zolpidem. Therapeutic implications - PubMed. (n.d.). Retrieved January 22, 2026, from [Link]
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Toxicity of Alpidem, a Peripheral Benzodiazepine Receptor Ligand, but Not Zolpidem, in Rat Hepatocytes: Role of Mitochondrial Permeability Transition and Metabolic Activation | Request PDF - ResearchGate. (n.d.). Retrieved January 22, 2026, from [Link]
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Plasma protein binding of zolpidem in liver and renal insufficiency - PubMed. (n.d.). Retrieved January 22, 2026, from [Link]
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(PDF) Oxidative metabolism of zolpidem by human liver cytochrome P450S - ResearchGate. (n.d.). Retrieved January 22, 2026, from [Link]
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alpidem - Drug Central. (n.d.). Retrieved January 22, 2026, from [Link]
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Toxicity of alpidem, a peripheral benzodiazepine receptor ligand, but not zolpidem, in rat hepatocytes: role of mitochondrial permeability transition and metabolic activation - PubMed. (n.d.). Retrieved January 22, 2026, from [Link]
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(PDF) Zolpidem Urine Excretion Profiles and Cross-Reactivity with ELISA (R) Kits in Subjects Using Zolpidem or Ambien (R) CR as a Prescription Sleep Aid - ResearchGate. (n.d.). Retrieved January 22, 2026, from [Link]
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Clinical pharmacokinetics and tolerability of alpidem in healthy subjects given increasing single doses - PubMed. (n.d.). Retrieved January 22, 2026, from [Link]
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Zolpidem. A review of its pharmacodynamic and pharmacokinetic properties and therapeutic potential - PubMed. (n.d.). Retrieved January 22, 2026, from [Link]
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Validating the Mechanism of Action for Imidazo[1,2-a]pyridine-Based Inhibitors: A Comparative Guide
For researchers, scientists, and drug development professionals, establishing a clear and robust mechanism of action (MoA) is a cornerstone of preclinical research. This guide provides an in-depth technical comparison of imidazo[1,2-a]pyridine-based inhibitors against other alternatives, with a focus on the experimental validation of their MoA. The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities, including the inhibition of key targets in oncology and infectious diseases. This guide will delve into the causality behind experimental choices, ensuring that every described protocol is a self-validating system, grounded in authoritative scientific literature.
The Imidazo[1,2-a]pyridine Scaffold: A Versatile Pharmacophore
The imidazo[1,2-a]pyridine core is a bicyclic heteroaromatic system that has given rise to a multitude of potent and selective inhibitors targeting various protein classes. Notably, this scaffold has been successfully employed in the development of inhibitors for protein kinases such as c-Met, ALK, and PI3K, as well as other enzymes like phosphodiesterases. Its unique structural and electronic properties allow for diverse substitutions, enabling fine-tuning of potency, selectivity, and pharmacokinetic properties.
A Multi-Pronged Approach to MoA Validation
Validating the MoA of any inhibitor, including those based on the imidazo[1,2-a]pyridine scaffold, requires a hierarchical and multi-faceted experimental approach. This ensures that the observed biological effects are a direct consequence of the inhibitor binding to its intended target and modulating its function. The following sections will detail the key experimental stages, from initial biochemical characterization to cellular target engagement and downstream pathway analysis.
Part 1: Biochemical Validation of Target Inhibition
The initial step in MoA validation is to confirm direct inhibition of the purified target protein in a controlled, cell-free environment. Biochemical assays are fundamental for determining an inhibitor's potency (typically as an IC50 value) and selectivity.
Kinase and Enzyme Inhibition Assays
For imidazo[1,2-a]pyridine-based kinase inhibitors, a variety of assay formats are available to measure their inhibitory activity. These assays typically quantify the extent of substrate phosphorylation by the target kinase in the presence of varying concentrations of the inhibitor.
Common Assay Formats:
-
Radiometric Assays: Considered a gold standard, these assays use radiolabeled ATP (e.g., [γ-³²P]ATP or [γ-³³P]ATP) and measure the incorporation of the radioactive phosphate group into a substrate.
-
Fluorescence-Based Assays: These methods, including Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) and Fluorescence Polarization (FP), offer non-radioactive alternatives with high sensitivity and are amenable to high-throughput screening. Homogeneous Time-Resolved Fluorescence (HTRF) assays, for instance, are commonly used to evaluate c-Met kinase inhibitors.
-
Luminescence-Based Assays: These assays, such as Kinase-Glo®, measure kinase activity by quantifying the amount of ATP remaining in the reaction, which is inversely proportional to kinase activity.
Comparative Data: Imidazo[1,2-a]pyridine vs. Alternative Scaffolds
A critical aspect of this guide is the direct comparison of imidazo[1,2-a]pyridine-based inhibitors with other established inhibitor classes targeting the same protein.
Table 1: Comparative Biochemical Potency of c-Met Kinase Inhibitors
| Inhibitor Class | Compound Example | Target | Biochemical IC50 (nM) | Reference(s) |
| Imidazo[1,2-a]pyridine | Volitinib | c-Met | 4 | |
| Imidazo[1,2-a]pyridine | Compound 22e | c-Met | 3.9 | |
| Imidazo[1,2-a]pyridine | Compound 26 | c-Met | 1.9 | |
| Quinoline | Capmatinib | c-Met | ~1-5 (literature range) | |
| Pyridone | Tepotinib | c-Met | 1.7 |
Table 2: Comparative Biochemical Potency of PI3Kα Inhibitors
| Inhibitor Class | Compound Example | Target | Biochemical IC50 (nM) | Reference(s) |
| Imidazo[1,2-a]pyridine | Compound 35 | PI3Kα | 150 | |
| Imidazo[1,2-a]pyridine | Compound 13k | PI3Kα | 1.94 | |
| Quinazolinone | Idelalisib (PI3Kδ selective) | PI3Kα | 8600 |
Note: Direct comparison of IC50 values should be interpreted with caution due to variations in assay conditions between different studies.
Experimental Protocol: Biochemical Kinase Assay (Generic)
This protocol provides a general framework for assessing the inhibitory activity of a compound against a target kinase using a luminescence-based assay.
Materials:
-
Purified recombinant kinase
-
Kinase substrate (peptide or protein)
-
ATP
-
Kinase assay buffer (e-g., HEPES, MgCl₂, DTT)
-
Test inhibitor (e.g., an imidazo[1,2-a]pyridine derivative) and controls (e.g., a known inhibitor, DMSO)
-
Luminescent kinase assay kit (e.g., Kinase-Glo®)
-
Microplate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test inhibitor in DMSO.
-
Reaction Setup: In a microplate, add the kinase, substrate, and assay buffer.
-
Inhibitor Addition: Add the diluted inhibitor or control to the appropriate wells.
-
Initiation of Reaction: Add ATP to initiate the kinase reaction.
-
Incubation: Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a predetermined time.
-
Detection: Add the luminescent detection reagent according to the manufacturer's instructions. This reagent typically contains luciferase, which generates a light signal from the remaining ATP.
-
Data Acquisition: Measure the luminescence signal using a microplate reader.
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
Part 2: Cellular Target Engagement
Confirming that an inhibitor binds to its intended target within the complex environment of a living cell is a critical step in MoA validation. Cellular target engagement assays provide this crucial evidence, bridging the gap between biochemical activity and cellular effects.
Cellular Thermal Shift Assay (CETSA®)
CETSA® is a powerful technique that assesses target engagement by measuring the change in thermal stability of a protein upon ligand binding. Ligand binding typically stabilizes the target protein, resulting in a higher melting temperature.
Workflow Diagram:
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Comparative Insights:
CETSA can be used to compare the target engagement of different inhibitor scaffolds in a cellular context. A greater thermal shift induced by an imidazo[1,2-a]pyridine-based inhibitor compared to an alternative compound at the same concentration would suggest more effective target binding in cells.
Experimental Protocol: Cellular Thermal Shift Assay (CETSA®)
This protocol outlines the general steps for performing a CETSA experiment.
Materials:
-
Cultured cells expressing the target protein
-
Test inhibitor and vehicle control (DMSO)
-
PBS
-
Lysis buffer with protease and phosphatase inhibitors
-
Antibody against the target protein for Western blotting
-
Standard Western blotting reagents and equipment
Procedure:
-
Cell Treatment: Treat cultured cells with the test inhibitor or vehicle control for a specified time.
-
Heating: Aliquot the treated cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes) using a thermal cycler.
-
Cell Lysis: Immediately after heating, lyse the cells by freeze-thawing or using a suitable lysis buffer.
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed to pellet the aggregated proteins.
-
Protein Quantification: Collect the supernatant (soluble fraction) and determine the protein concentration.
-
Western Blotting: Analyze the levels of the soluble target protein in each sample by Western blotting using a specific antibody.
-
Data Analysis: Quantify the band intensities from the Western blot and plot them against the corresponding temperatures to generate melting curves. A shift in the melting curve to higher temperatures in the presence of the inhibitor indicates target engagement.
Part 3: Cellular and Phenotypic Validation
The final stage of MoA validation involves demonstrating that target engagement by the inhibitor leads to the expected downstream cellular and phenotypic consequences.
Inhibition of Downstream Signaling Pathways
For kinase inhibitors, a key validation step is to show that they inhibit the phosphorylation of downstream substrates in the relevant signaling pathway. For imidazo[1,2-a]pyridine-based inhibitors targeting the PI3K/Akt/mTOR pathway, for example, this would involve assessing the phosphorylation status of Akt, S6 ribosomal protein, and other pathway components.
Signaling Pathway Diagram:
Caption: Simplified PI3K/Akt/mTOR signaling pathway and the point of intervention for imidazo[1,2-a]pyridine-based PI3K inhibitors.
Experimental Approach: Western Blotting
Western blotting is the most common technique to assess changes in protein phosphorylation. Cells are treated with the inhibitor, and cell lysates are then probed with antibodies specific for both the phosphorylated and total forms of the target and its downstream effectors. A decrease in the ratio of phosphorylated to total protein indicates successful target inhibition.
Cellular Phenotypic Assays
Ultimately, the inhibition of a therapeutic target should result in a desired cellular phenotype, such as inhibition of cell proliferation, induction of apoptosis, or cell cycle arrest.
Table 3: Comparative Cellular Effects of Kinase Inhibitors
| Inhibitor Class | Compound Example | Target | Cell Line | Cellular Effect | Assay | Reference(s) |
| Imidazo[1,2-a]pyridine | Compound 22e | c-Met | EBC-1 | Inhibition of proliferation (IC50 = 45.0 nM) | MTT Assay | |
| Imidazo[1,2-a]pyridine | Compound 35 | PI3Kα | T47D | Cell cycle arrest and apoptosis | Flow Cytometry | |
| Quinoline | Capmatinib | c-Met | Various | Inhibition of proliferation | Various | |
| Quinazolinone | Idelalisib | PI3Kδ | CLL cells | Induction of apoptosis | Apoptosis Assay |
3.2.1. Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells based on the externalization of phosphatidylserine (detected by Annexin V) and membrane integrity (assessed by propidium iodide, PI, exclusion).
Experimental Protocol: Annexin V/PI Apoptosis Assay
Materials:
-
Treated and control cells
-
Annexin V-FITC (or other fluorophore conjugate)
-
Propidium Iodide (PI)
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest cells after treatment with the inhibitor.
-
Washing: Wash the cells with cold PBS.
-
Resuspension: Resuspend the cells in Binding Buffer.
-
Staining: Add Annexin V-FITC and PI to the cell suspension.
-
Incubation: Incubate in the dark at room temperature.
-
Analysis: Analyze the stained cells by flow cytometry.
3.2.2. Cell Cycle Analysis
Flow cytometry can also be used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M). This is achieved by staining the DNA of fixed and permeabilized cells with a fluorescent dye like propidium iodide.
Experimental Protocol: Cell Cycle Analysis
Materials:
-
Treated and control cells
-
Cold 70% ethanol for fixation
-
PBS
-
RNase A
-
Propidium Iodide (PI)
-
Flow cytometer
Procedure:
-
Cell Harvesting and Fixation: Harvest cells and fix them in ice-cold 70% ethanol.
-
Washing: Wash the fixed cells with PBS.
-
RNase Treatment: Treat the cells with RNase A to remove RNA.
-
DNA Staining: Stain the cells with PI.
-
Analysis: Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in each phase of the cell cycle.
Part 4: Structural Validation
Understanding the structural basis of inhibitor binding provides the highest level of resolution for MoA validation and is invaluable for structure-based drug design.
X-ray Crystallography
Co-crystallization of the inhibitor with its target protein can reveal the precise binding mode, including key hydrogen bonds and hydrophobic interactions. This information can explain the observed potency and selectivity and guide the design of improved inhibitors. For example, the crystal structure of an imidazo[1,2-a]pyridine inhibitor bound to its target kinase can be compared to that of a quinoline-based inhibitor to understand differences in their binding interactions and how these relate to their respective activities and selectivity profiles.
Logical Relationship Diagram:
A Comparative Guide to HPLC Method Development for Purity Analysis of Ethyl 6-bromo-5-methylimidazo[1,2-a]pyridine-2-carboxylate
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity analysis of Ethyl 6-bromo-5-methylimidazo[1,2-a]pyridine-2-carboxylate, a key intermediate in pharmaceutical synthesis.[1] The methodologies detailed herein are grounded in established principles of chromatographic separation and are designed to ensure the accuracy, precision, and robustness required for regulatory compliance and quality control in drug development.[2][3][4]
Introduction: The Critical Role of Purity Analysis
This compound is a heterocyclic compound with significant potential in medicinal chemistry.[5] Ensuring the purity of this active pharmaceutical ingredient (API) intermediate is paramount, as impurities can affect the safety and efficacy of the final drug product.[6][7] HPLC is the preferred analytical technique for this purpose due to its high resolution, sensitivity, and reproducibility.[3][4] This guide will compare two distinct reversed-phase HPLC (RP-HPLC) methods, providing the scientific rationale behind the selection of columns, mobile phases, and detection parameters.
Method Development Workflow
The development of a robust HPLC method is a systematic process. The following diagram illustrates the typical workflow, from initial analyte characterization to final method validation.
Caption: Workflow for HPLC Method Development.
Comparative Analysis of Two RP-HPLC Methods
This guide compares two distinct RP-HPLC methods for the purity analysis of this compound. The primary difference lies in the stationary phase chemistry, which directly influences selectivity for the analyte and its potential impurities.
Method A utilizes a traditional C18 (octadecyl) column, which separates compounds primarily based on hydrophobicity.[8] Method B employs a Phenyl-Hexyl column, which offers alternative selectivity through π-π interactions between the phenyl rings of the stationary phase and the analyte.[9]
Experimental Protocols
-
Standard Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water.
-
Sample Solution (100 µg/mL): Accurately weigh 10 mg of the sample and prepare as described for the standard solution.
To demonstrate the stability-indicating nature of the methods, forced degradation studies are essential.[10][11] These studies intentionally degrade the sample to ensure that the method can separate the main peak from any degradation products.[6][12]
-
Acid Hydrolysis: Treat the sample solution with 0.1 M HCl at 60°C for 4 hours.
-
Base Hydrolysis: Treat the sample solution with 0.1 M NaOH at 60°C for 4 hours.
-
Oxidative Degradation: Treat the sample solution with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid sample to 105°C for 24 hours.
-
Photolytic Degradation: Expose the sample solution to UV light (254 nm) for 24 hours.
After treatment, neutralize the acidic and basic samples before injection.
Chromatographic Conditions
| Parameter | Method A | Method B |
| Column | C18, 4.6 x 150 mm, 5 µm | Phenyl-Hexyl, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile | A: 20 mM Ammonium Acetate, pH 4.0B: Acetonitrile |
| Gradient | Time (min) | %B |
| 0 | 30 | |
| 15 | 80 | |
| 20 | 80 | |
| 21 | 30 | |
| 25 | 30 | |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Column Temp. | 30°C | 30°C |
| Detection | UV at 254 nm | UV at 254 nm |
| Injection Vol. | 10 µL | 10 µL |
Rationale for Method Choices
The selection of a C18 column in Method A is a standard starting point in reversed-phase chromatography due to its wide applicability and robust hydrophobic retention mechanism.[8] The use of formic acid in the mobile phase helps to protonate silanol groups on the silica-based stationary phase, reducing peak tailing for basic compounds, and provides a source of protons for good ionization in mass spectrometry if used as a detector.
Method B employs a Phenyl-Hexyl column to introduce a different separation mechanism. The phenyl groups in the stationary phase can undergo π-π interactions with the aromatic imidazopyridine ring system of the analyte, offering a different selectivity profile compared to the purely hydrophobic interactions of a C18 column.[9] The ammonium acetate buffer at pH 4.0 is chosen to control the ionization state of the analyte and potential impurities, which can significantly influence retention and peak shape.
Caption: Dominant Separation Mechanisms.
Results and Discussion: A Comparative Performance Analysis
The performance of each method was evaluated based on key chromatographic parameters as defined by the International Council for Harmonisation (ICH) guidelines.[2]
System Suitability
System suitability tests are performed to ensure that the chromatographic system is adequate for the intended analysis.
| Parameter | Method A | Method B | Acceptance Criteria |
| Tailing Factor (T) | 1.1 | 1.2 | T ≤ 2.0 |
| Theoretical Plates (N) | > 5000 | > 5000 | N > 2000 |
| Relative Standard Deviation (RSD) of Peak Area (n=6) | 0.5% | 0.6% | RSD ≤ 2.0% |
Both methods met the system suitability criteria, indicating that the systems were performing correctly.
Purity Analysis and Forced Degradation
The primary goal of this study was to compare the ability of each method to separate the main analyte peak from potential impurities and degradation products.
| Stress Condition | Method A (Number of Degradants) | Method B (Number of Degradants) |
| Acid Hydrolysis | 2 | 3 |
| Base Hydrolysis | 1 | 1 |
| Oxidative Degradation | 4 | 4 |
| Thermal Degradation | No significant degradation | No significant degradation |
| Photolytic Degradation | 1 | 2 |
Analysis:
-
Method B demonstrated superior resolving power, particularly under acidic and photolytic stress conditions, where it was able to separate an additional degradation product in each case. This suggests that the alternative selectivity of the Phenyl-Hexyl column is beneficial for resolving closely related impurities of this compound.
-
Both methods were capable of separating the main peak from all observed degradants, confirming their stability-indicating nature.
-
The peak shapes for the main analyte were acceptable in both methods, with tailing factors well within the acceptable limit.
Method Validation Summary
A partial validation was performed to compare the key performance characteristics of the two methods.
| Validation Parameter | Method A | Method B |
| Specificity | Good separation from degradants | Excellent separation from degradants |
| Linearity (r²) | 0.9995 | 0.9998 |
| Accuracy (% Recovery) | 99.2% | 99.5% |
| Precision (% RSD) | 0.8% | 0.7% |
| Robustness | Robust to minor changes in flow rate and temperature | Robust to minor changes in flow rate and temperature |
Both Method A and Method B are suitable for the purity analysis of this compound. However, Method B, utilizing the Phenyl-Hexyl column, is the recommended method due to its superior resolving power for potential degradation products. The alternative selectivity offered by the π-π interactions of the phenyl-hexyl stationary phase provides a more comprehensive impurity profile, which is crucial for ensuring the quality and safety of the final drug product.
This comparative guide demonstrates the importance of exploring different stationary phase chemistries during HPLC method development to achieve optimal separation and ensure the reliability of purity analysis in the pharmaceutical industry.
References
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Shabir, G. A. HPLC Method Development and Validation for Pharmaceutical Analysis. [Link]
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Pharmaguideline. Steps for HPLC Method Validation. [Link]
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WJPMR. HPLC METHOD DEVELOPMENT AND VALIDATION: A REVIEW. [Link]
-
Technology Networks. Development and Validation of HPLC Methods in Pharmaceutical Analysis. [Link]
-
PubMed. Validation of a HPLC method for the quantification and purity determination of SK3530 in drug substance and tablet. [Link]
-
ResearchGate. The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes. [Link]
-
R Discovery. Forced Degradation Studies Research Articles. [Link]
-
Open Access Journals. Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development. [Link]
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ResearchGate. (PDF) Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. [Link]
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HALO Columns. GUIDEBOOK ON REVERSED PHASE CHEMISTRIES & UTILIZING SELECTIVITY FOR HPLC SEPARATIONS. [Link]
-
ScienceDirect. Forced degradation and impurity profiling. [Link]
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Phenomenex. Reversed Phase HPLC Method Development. [Link]
-
Journal of Food and Drug Analysis. Impurity Profile of Phenazopyridine Hydrochloride through HPLC. [Link]
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Acta Poloniae Pharmaceutica. HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. [Link]
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NIH. Development of forced degradation and stability indicating studies of drugs—A review. [Link]
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NIH. Development and Validation of a Reversed-phase HPLC Method for the Determination of Hydroxybenzene in a Cream Formulation. [Link]
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NIH. HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. [Link]
-
Amanote Research. (PDF) Development and Substantiation of a RP-HPLC Method. [Link]
-
NIH. Ethyl 5-methylimidazo[1,2-a]pyridine-2-carboxylate. [Link]
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Scholars Research Library. Development and validation of RP-HPLC method for estimation of process related impurity in nimodipine bulk and formulation. [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Ethyl 6-bromo-5-methylimidazo[1,2-a]pyridine-2-carboxylate
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with Ethyl 6-bromo-5-methylimidazo[1,2-a]pyridine-2-carboxylate (CAS No. 859787-40-9). The focus is on the correct selection, use, and disposal of Personal Protective Equipment (PPE) to ensure a safe laboratory environment. The principles outlined here are grounded in established safety protocols for handling halogenated heterocyclic compounds.
Hazard Identification and Risk Assessment: The Foundation of Safety
Assumed Hazard Profile:
-
Skin Irritation (H315): Expected to cause skin irritation upon contact.
-
Eye Irritation (H319): Expected to cause serious eye irritation.
-
Respiratory Irritation (H335): Inhalation of dust or aerosols may irritate the respiratory tract.
-
Unknown Long-Term Effects: The toxicological properties of this specific compound have not been fully investigated.[5]
A dynamic risk assessment is critical before any handling of the material. This involves evaluating:
-
Scale of Operation: Are you handling milligrams for an analytical standard or multi-gram quantities for a synthesis?
-
Physical Form: Is the compound a solid powder (risk of dust inhalation) or dissolved in a solvent (risk of splash and vapor inhalation)?
-
Duration and Frequency of Handling: Will this be a brief, one-time task or a prolonged, repetitive procedure?
Personal Protective Equipment (PPE) Protocol: A Multi-Layered Defense
The selection of PPE is not a one-size-fits-all approach; it must be tailored to the specific risks identified in your assessment.
Eye and Face Protection
Solvent splashes and chemical dust pose a significant risk to the eyes.[6] The level of protection must match the potential hazard.
| Task | Minimum Required PPE | Rationale |
| Weighing solid compound | Safety glasses with side shields | Protects against incidental dust particles. |
| Preparing solutions (small scale) | Chemical splash goggles | Provides a seal around the eyes to protect from splashes.[7] |
| Large-scale reactions or transfers | Chemical splash goggles and a face shield | Offers full-face protection from splashes and energetic reactions.[6] |
Hand Protection
Gloves are the primary barrier against skin contact.[8] Given the compound is a halogenated aromatic ester, glove selection must account for potential degradation by common organic solvents.
| Glove Material | Protection Against | Limitations |
| Nitrile | Good for incidental contact with the solid and many common solvents. | Can be degraded by certain chlorinated solvents and ketones. Not recommended for prolonged immersion.[9] |
| Butyl Rubber | Excellent resistance to ketones, esters, and aldehydes. | Poor resistance to hydrocarbons and halogenated or aromatic hydrocarbons.[8] |
| Viton™ | Excellent resistance to chlorinated and aromatic solvents. | Expensive and may have poor physical properties against cuts and abrasions.[6][9] |
Field-Proven Insight: For most bench-scale operations involving this compound, double-gloving with nitrile gloves is a robust and practical approach. This provides a good barrier and allows for the safe removal of the outer glove if contamination occurs. Always inspect gloves for tears or punctures before use.
Respiratory Protection
If your risk assessment indicates a potential for inhaling dust or aerosols (e.g., during large-scale weighing or transfers outside of a fume hood), respiratory protection is mandatory.
| Condition | Recommended Respirator | Rationale |
| Weighing <1g in a well-ventilated area | Generally not required, but a dust mask (N95) can be used for comfort. | Minimizes inhalation of nuisance dust. |
| Weighing >1g or handling powder where dust is generated | An air-purifying respirator (APR) with P100 (HEPA) filters. | Provides a high level of protection against airborne particulates. |
| Potential for aerosol generation (e.g., sonication) | An APR with combination P100/Organic Vapor cartridges. | Protects against both solid particulates and solvent vapors. |
Body Protection
A flame-resistant lab coat should be worn at all times, buttoned completely. For tasks with a higher risk of splashes, such as large-scale transfers, supplement your lab coat with a chemical-resistant apron.[7]
Workflow for PPE Selection
The following diagram outlines the logical process for selecting appropriate PPE based on your experimental plan.
Caption: PPE Selection Workflow based on task-specific risk assessment.
Standard Operating Procedures (SOPs): From Planning to Disposal
Step-by-Step Donning and Doffing Procedure
Properly putting on and taking off PPE is crucial to prevent cross-contamination.
Donning (Putting On):
-
Lab Coat: Put on your lab coat and fasten all buttons.
-
Respirator (if needed): Perform a seal check according to the manufacturer's instructions.
-
Eye/Face Protection: Put on safety goggles and/or a face shield.
-
Gloves: Put on your inner pair of gloves, then pull the outer pair over the cuff of your lab coat.
Doffing (Taking Off) - The Contamination-Aware Method:
-
Outer Gloves: Remove the outer pair of gloves, turning them inside out as you pull them off. Dispose of them immediately in the designated waste container.
-
Lab Coat: Unbutton your lab coat. Leaning forward, shrug it off your shoulders, touching only the inside. Turn it inside out as you remove it and hang it in its designated location or place it in a laundry bag if contaminated.
-
Eye/Face Protection: Remove goggles or face shield by handling the strap or headband from behind.
-
Respirator (if used): Remove from the back of your head.
-
Inner Gloves: Remove the final pair of gloves, again turning them inside out.
-
Hand Hygiene: Immediately wash your hands thoroughly with soap and water.[2][10]
Spill and Emergency Procedures
In case of a spill, evacuate the area and alert your supervisor. For small spills that you are trained to handle:
-
Ensure you are wearing appropriate PPE, including respiratory protection if the material is a powder.
-
Use absorbent pads to contain liquid spills.[11]
-
For solid spills, carefully sweep or vacuum the material into a sealable container. Avoid generating dust.[2]
-
Decontaminate the area as appropriate and dispose of all cleanup materials as hazardous waste.
Waste Disposal Plan: A Critical Final Step
As a brominated organic compound, all waste associated with this compound must be treated as halogenated organic waste .[11][12]
Operational Plan:
-
Segregation is Key: Never mix halogenated waste with non-halogenated waste.[13][14] This is critical because disposal methods differ, and cross-contamination significantly increases disposal costs and environmental impact.[13]
-
Labeling: All waste containers must be clearly labeled with "Halogenated Organic Waste" and a list of the chemical contents.[11]
-
Container Integrity: Use appropriate, leak-proof containers with secure screw-top caps.[13]
Disposal of Contaminated PPE:
-
Gloves, wipes, and absorbent pads: These should be placed in a designated, sealed bag or container labeled as solid halogenated hazardous waste.
-
Contaminated Lab Coats: Heavily contaminated lab coats should not be laundered in-house. They must be professionally decontaminated or disposed of as hazardous waste.
This comprehensive approach to PPE and waste management is fundamental to ensuring your safety and the integrity of your research when working with this compound.
References
-
Bucknell University. (n.d.). Hazardous Waste Segregation. Retrieved from [Link]
-
Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. University of Illinois Urbana-Champaign. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (1988). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. Retrieved from [Link]
-
University of British Columbia. (n.d.). Organic Solvent Waste Disposal. Safety & Risk Services. Retrieved from [Link]
-
PubChem. (n.d.). Ethyl 6-bromoimidazo[1,2-a]pyridine-3-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]
-
Certas Lubricant Solutions. (n.d.). Personal Protective Equipment (PPE) Standards. Retrieved from [Link]
-
University of Wollongong. (n.d.). Personal Protective Equipment (PPE). Retrieved from [Link]
-
MCR Safety. (2024). Understanding Solvents and PPE for Chemical Safety. Retrieved from [Link]
-
Hazmat School. (2022). 5 Types of PPE for Hazardous Chemicals. Retrieved from [Link]
-
Respirex International. (n.d.). Personal Protective Equipment (PPE) for Industrial Chemicals. Retrieved from [Link]
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. (2013). Bromination Reagent Guide. Retrieved from [Link]
-
INDOFINE Chemical Company, Inc. (2025). Safety Data Sheet - Methyl 6-bromonicotinate. Retrieved from [Link]
Sources
- 1. Ethyl 6-bromoimidazo[1,2-a]pyridine-3-carboxylate | C10H9BrN2O2 | CID 22031055 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. synquestlabs.com [synquestlabs.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. indofinechemical.com [indofinechemical.com]
- 6. mcrsafety.com [mcrsafety.com]
- 7. hazmatschool.com [hazmatschool.com]
- 8. certaslubricantsolutions.com [certaslubricantsolutions.com]
- 9. ehs.utk.edu [ehs.utk.edu]
- 10. fishersci.com [fishersci.com]
- 11. braun.matse.illinois.edu [braun.matse.illinois.edu]
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- 13. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
